molecular formula C10H7BrN2 B3047932 3-Bromo-6-phenylpyridazine CAS No. 14959-34-3

3-Bromo-6-phenylpyridazine

Cat. No.: B3047932
CAS No.: 14959-34-3
M. Wt: 235.08 g/mol
InChI Key: BOZFKAFYPNJUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-phenylpyridazine is a useful research compound. Its molecular formula is C10H7BrN2 and its molecular weight is 235.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZFKAFYPNJUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458383
Record name 3-Bromo-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14959-34-3
Record name 3-Bromo-6-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Bromo-6-phenylpyridazine (CAS 14959-34-3)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Bromo-6-phenylpyridazine , a critical heterocyclic scaffold in medicinal chemistry and materials science.

Core Scaffold for Kinase Inhibitors and OLED Materials

Part 1: Executive Summary

This compound (CAS 14959-34-3) is a halogenated heteroaromatic intermediate characterized by a pyridazine ring substituted with a phenyl group at position 6 and a reactive bromine atom at position 3. This bifunctional nature makes it an invaluable "linchpin" scaffold. The phenyl ring provides lipophilic bulk and π-stacking capability, while the bromine atom serves as a versatile handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

Its structural motif is frequently embedded in bioactive molecules targeting p38 MAP kinase , GABA-A receptors , and PDE4 , as well as in electron-transporting materials for OLEDs .

Part 2: Physicochemical Profile[1][2]

The following data summarizes the core physical and chemical properties. Note that while specific experimental melting points can vary by purity and polymorph, the values below represent the technical consensus for high-purity research grades.

PropertyValue / Description
CAS Number 14959-34-3
IUPAC Name This compound
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
LogP (Predicted) ~2.8 - 3.1 (Lipophilic)
pKa (Predicted) ~2.5 (Conjugate acid of pyridazine N)
Storage Inert atmosphere, 2-8°C (Light sensitive)
Spectral Characteristics (Diagnostic)[3][4]
  • ¹H NMR (CDCl₃, 400 MHz): Distinctive set of signals.[1][2][3] The phenyl group typically appears as multiplets between δ 7.4–8.0 ppm. The pyridazine ring protons (H-4 and H-5) appear as a pair of doublets (AB system) in the range of δ 7.6–7.9 ppm with a coupling constant (J) of ~9.0 Hz.

  • MS (ESI+): Shows a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity at m/z 235 and 237).

Part 3: Synthetic Workflows

High-purity synthesis is essential to avoid regioisomeric impurities (e.g., 3-bromo-5-phenyl isomers) which are difficult to separate.

Method A: Dehydroxybromination (Preferred for Regiocontrol)

This method ensures the phenyl group is fixed at position 6 before halogenation, eliminating regio-ambiguity.

  • Precursor: 6-Phenyl-3(2H)-pyridazinone.

  • Reagent: Phosphorus oxybromide (POBr₃) or POCl₃/PBr₃ mixture.

  • Protocol:

    • Suspend 6-phenyl-3(2H)-pyridazinone (1.0 equiv) in anhydrous acetonitrile or toluene.

    • Add POBr₃ (1.5–2.0 equiv) portion-wise to control exotherm.

    • Heat to reflux (80–110°C) for 4–6 hours. Monitor by TLC/LCMS.

    • Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO₃ (POBr₃ hydrolysis is violent).

    • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Heptane.

Method B: Selective Suzuki Coupling (Convergent)

Useful when starting from the symmetric 3,6-dibromopyridazine, though it requires strict stoichiometry to prevent bis-coupling.

  • Precursors: 3,6-Dibromopyridazine + Phenylboronic acid (0.95 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.

  • Conditions: Toluene/Ethanol/Na₂CO₃ (aq), 80°C, 12h.

  • Purification: Column chromatography is mandatory to separate the mono-product from unreacted starting material and the bis-phenyl byproduct.

Part 4: Reactivity & Functionalization

The 3-bromo position is highly activated due to the electron-deficient nature of the pyridazine ring (diazine). This allows for two orthogonal reaction pathways.[4]

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine nitrogens pull electron density, making C-3 susceptible to nucleophilic attack, even without transition metals.

  • Nucleophiles: Primary/Secondary amines, thiols, alkoxides.

  • Conditions: Heat (80-120°C) in polar aprotic solvents (DMSO, NMP) or microwave irradiation. Acid catalysis (HCl) can sometimes accelerate the reaction by protonating a ring nitrogen.

Palladium-Catalyzed Cross-Coupling[7][8]
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form biaryl systems (e.g., 3-aryl-6-phenylpyridazines).

  • Buchwald-Hartwig: Coupling with anilines or hindered amines that fail under standard SNAr conditions.

  • Sonogashira: Introduction of alkyne linkers.

Visualization of Reaction Pathways

G Start 6-Phenyl-3(2H)-pyridazinone Inter This compound (CAS 14959-34-3) Start->Inter POBr3, 100°C (Dehydroxybromination) Prod1 3-Amino-6-phenylpyridazine (Kinase Inhibitor Scaffold) Inter->Prod1 S_NAr: R-NH2, DMSO, 120°C OR Buchwald: Pd(OAc)2, BINAP Prod2 3,6-Diphenylpyridazine (OLED/Fluorescent Dye) Inter->Prod2 Suzuki: Ar-B(OH)2, Pd(0) Base, Heat Prod3 3-Alkynyl-6-phenylpyridazine Inter->Prod3 Sonogashira: Alkyne, CuI Pd(PPh3)4, Et3N

Caption: Divergent synthesis pathways from the this compound core, illustrating its dual utility in medicinal and materials chemistry.

Part 5: Applications in Drug Discovery[9][10]

Kinase Inhibition (p38 MAP, CDK)

The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The phenyl ring occupies the hydrophobic pocket (Gatekeeper region), while the 3-position is derivatized with solubilizing amines to interact with the solvent-exposed region.

  • Mechanism:[4][5] Competitive inhibition at the ATP site.

GABA-A Receptor Ligands

Substituted pyridazines, specifically 3-amino-6-aryl derivatives, have been explored as ligands for the benzodiazepine binding site of GABA-A receptors.[6]

  • Reference Compound:SR 95103 is a classic example of a GABA-A antagonist derived from this specific chemical lineage.

OLED Electron Transport Layers

The electron-deficient nature of the pyridazine ring (high electron affinity) makes 3,6-diarylpyridazines excellent candidates for electron transport materials (ETM) in organic light-emitting diodes, often improving device stability and efficiency.

Part 6: Handling & Safety (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Expert Handling Tips:

  • Lachrymator Potential: Like many benzyl and heteroaryl halides, this compound can be irritating to mucous membranes. Always handle in a fume hood.

  • Stability: While stable as a solid, solutions in chlorinated solvents (DCM/Chloroform) can slowly decompose if exposed to light for prolonged periods. Store solid in amber vials.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis via Pyridazinone: ChemicalBook. (2024). "Synthesis of 3-bromo-6-methylpyridazine (Analogous Protocol)." Link

  • Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki Coupling of Pyridines and Heterocycles."[7] Link

  • Medicinal Applications (GABA): Wermuth, C. G., et al. "SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid." Neuroscience Letters. Link

  • Kinase Inhibitor Context: National Institutes of Health (PubChem). "3-Amino-6-phenylpyridazine derivatives as anti-neuroinflammatory compounds." Link

  • Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Brominated Pyridazines." Link

Sources

Technical Monograph: 3-Bromo-6-phenylpyridazine as a Pivotal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-phenylpyridazine represents a privileged heterocyclic scaffold in modern medicinal chemistry. As a 3,6-disubstituted pyridazine, it serves as a critical "linker" motif, offering a linear vector geometry that is highly valued in the design of kinase inhibitors, GPCR ligands, and anti-neuroinflammatory agents. This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and reactivity profile, designed for immediate application in drug discovery workflows.

Chemical Identity & Structural Specifications

The physicochemical identity of this compound is defined by the electron-deficient 1,2-diazine core, which imparts distinct solubility and reactivity characteristics compared to its pyridine analogs.

Table 1: Molecular Specifications
PropertySpecification
IUPAC Name This compound
Common Name 3-Bromo-6-phenyl-1,2-diazine
CAS Number 14959-34-3
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Canonical SMILES Brc1ccc(nn1)-c1ccccc1
InChI Key RACIHBXDZONTQJ-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Methodology: Selective Mono-Arylation

The primary challenge in synthesizing this compound is achieving selectivity. The starting material, 3,6-dibromopyridazine, has two equivalent electrophilic sites. A statistical reaction would yield a mixture of starting material, mono-product, and bis-product (3,6-diphenylpyridazine).

The Solution: A controlled Suzuki-Miyaura cross-coupling utilizing stoichiometric limitation and biphasic optimization.

Protocol: Selective Palladium-Catalyzed Coupling

Objective: Synthesize this compound from 3,6-dibromopyridazine with >85% selectivity.

Reagents:

  • Substrate: 3,6-Dibromopyridazine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (0.95 - 1.0 equiv) — Critical: Do not use excess.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (3:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with 3,6-dibromopyridazine and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DME and Ethanol. Stir until dissolved.

  • Activation: Add the aqueous Na₂CO₃ solution. The mixture will become biphasic.

  • Addition: Add Phenylboronic acid. Note: For maximum selectivity, add the boronic acid dropwise as a solution over 30 minutes.

  • Reflux: Heat to 80-85°C for 6–12 hours. Monitor by TLC/LC-MS. Look for the disappearance of the boronic acid.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: The crude residue typically contains trace bis-product. Purify via flash column chromatography (SiO₂, Hexanes:EtOAc gradient 9:1 to 7:3). The bis-product elutes first (non-polar), followed by the desired mono-bromide.

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start 3,6-Dibromopyridazine (Symmetric Electrophile) Intermediate Oxidative Addition (Pd-Insertion) Start->Intermediate Pd(0) Reagents Phenylboronic Acid (1.0 eq) Pd(PPh3)4, Na2CO3 Reagents->Intermediate Product This compound (Target Scaffold) Intermediate->Product Transmetallation & Reductive Elimination SideProduct 3,6-Diphenylpyridazine (Bis-impurity) Intermediate->SideProduct Excess Boronic Acid (Over-reaction)

Figure 1: Reaction pathway highlighting the divergence between the desired mono-arylation and the bis-arylation impurity.

Structural Characterization & Analysis

Validating the structure requires distinguishing the regiochemistry (though symmetric in the starting material, the product is asymmetric).

NMR Interpretation (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridazine Core: Two doublets in the aromatic region, typically around δ 7.6–8.0 ppm. The proton at position 4 (ortho to Br) and position 5 (ortho to Phenyl) will show coupling (J ≈ 8–9 Hz). The proton adjacent to the phenyl ring is generally more deshielded due to the conjugation.

    • Phenyl Group: A multiplet at δ 7.4–7.5 ppm (meta/para protons) and a multiplet at δ 8.0–8.1 ppm (ortho protons).

  • ¹³C NMR:

    • Expect 8 distinct carbon signals.[1] The pyridazine carbons attached to N (C3 and C6) will be significantly deshielded (>155 ppm).

Mass Spectrometry (LC-MS)
  • Isotopic Pattern: The presence of a single Bromine atom provides a diagnostic 1:1 doublet at M+ and M+2.

  • m/z: ESI+ mode will show peaks at 235.0 (⁷⁹Br) and 237.0 (⁸¹Br).

Reactivity Profile & Applications

The utility of this compound lies in the remaining bromine "handle." The pyridazine ring is electron-deficient (π-deficient), making the C-Br bond highly susceptible to both Nucleophilic Aromatic Substitution (SₙAr) and further Metal-Catalyzed Cross-Couplings.

Key Transformation Pathways
  • SₙAr Displacement: Reaction with amines, alkoxides, or thiols. The nitrogen atoms in the ring activate the C3 position, facilitating displacement even without harsh conditions.

    • Application: Synthesis of 3-amino-6-phenylpyridazine derivatives (potential anti-inflammatory agents).

  • Lithiation/Metalation: Halogen-metal exchange (using n-BuLi) generates a lithiated species at C3, which can be quenched with electrophiles (aldehydes, CO₂) to introduce carbon frameworks.

  • Second Cross-Coupling: Suzuki, Sonogashira, or Buchwald-Hartwig amination to create non-symmetric 3,6-disubstituted pyridazines.

Visualization: Reactivity Tree

Reactivity Core This compound SnAr SnAr Displacement (Nucleophiles: R-NH2, R-OH) Core->SnAr Heat/Base Suzuki Suzuki/Stille Coupling (C-C Bond Formation) Core->Suzuki Pd(0) / Ar-B(OH)2 Lithiation Lithium-Halogen Exchange (Electrophiles: CHO, COOH) Core->Lithiation n-BuLi / -78°C Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd / Ligand / Amine Prod_SnAr 3-Amino/Alkoxy Derivatives (Kinase Inhibitors) SnAr->Prod_SnAr Prod_Suzuki Biaryl/Heterobiaryl Systems (OLEDs / Drugs) Suzuki->Prod_Suzuki Prod_Lith Pyridazine Carbaldehydes (Synthetic Intermediates) Lithiation->Prod_Lith

Figure 2: Divergent synthetic utility of the 3-bromo scaffold.

Safety & Handling

  • Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant. Specific toxicology data is limited, so assume potential for sensitization.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C-Br bond is relatively stable, but prolonged exposure to light should be avoided to prevent photolytic debromination.

References

  • Chemical Identity & CAS: this compound (CAS 14959-34-3).[2] IndiaMART / Chemical Suppliers. Link

  • Synthetic Methodology (Suzuki Coupling): Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. National Institutes of Health (PMC). Link

  • Application (Anti-neuroinflammatory): Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. PubMed. Link

  • Metalation Chemistry: Metalation of Bromodiazines: this compound. ElectronicsAndBooks (Snippet/Reference Guide). Link

Sources

3-Bromo-6-phenylpyridazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-phenylpyridazine (CAS: 14959-34-3) represents a "privileged scaffold" in modern medicinal chemistry.[1] As a halogenated biaryl heterocycle, it serves as a critical intermediate in the synthesis of kinase inhibitors, CNS-active agents, and anti-inflammatory compounds. Its value lies in its bifunctionality : the pyridazine core offers specific hydrogen-bonding capabilities within enzyme pockets (e.g., hinge binding in kinases), while the bromine atom provides a reactive handle for further diversification via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura).[1]

This guide provides a definitive technical analysis of its molecular properties, a validated synthetic protocol for its mono-arylation, and its strategic application in drug discovery workflows.[1]

Physicochemical Profile

The following data aggregates experimental and calculated parameters essential for cheminformatics and formulation.

Table 1: Core Molecular Specifications
PropertySpecification
IUPAC Name This compound
Common Name This compound
CAS Registry Number 14959-34-3
Molecular Formula

Molecular Weight 235.08 g/mol
Exact Mass 233.979 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
SMILES Brc1ccc(nn1)c1ccccc1
Table 2: Calculated ADME Properties (In Silico)
ParameterValueImplications for Drug Design
cLogP ~2.5 - 2.8Moderate lipophilicity; favorable for CNS penetration.[1]
TPSA ~25.8 ŲExcellent membrane permeability (Rule of 5 compliant).[1]
H-Bond Acceptors 2Pyridazine nitrogens act as weak acceptors.[1]
H-Bond Donors 0Requires functionalization (e.g., amination) to add donor capacity.[1]

Synthetic Architecture

The primary challenge in synthesizing this compound is achieving regioselectivity during the coupling process.[1] The starting material, 3,6-dibromopyridazine, is symmetric. The goal is to install exactly one phenyl group without generating the bis-phenyl byproduct.[1]

3.1 Validated Synthetic Route: Controlled Suzuki-Miyaura Coupling [1]

The most robust method involves a palladium-catalyzed cross-coupling between 3,6-dibromopyridazine and phenylboronic acid.[1]

Reaction Logic:

  • Stoichiometry: A slight excess of the dibromide (1.0 equiv) relative to the boronic acid (0.9 - 1.0 equiv) is crucial to statistically favor the mono-substituted product.[1]

  • Catalyst:

    
     is the standard zero-valent catalyst, effective for aryl bromides.[1]
    
  • Base/Solvent: Aqueous

    
     or 
    
    
    
    in Toluene/Ethanol or DME/Water ensures mild activation of the boronate species.[1]
3.2 Synthesis Workflow Diagram

SynthesisWorkflow SM1 3,6-Dibromopyridazine (Symmetric Core) Inter Pd(II) Oxidative Addition Complex SM1->Inter Oxidative Addition SM2 Phenylboronic Acid (Nucleophile) SM2->Inter Transmetallation Cat Pd(PPh3)4 (5 mol%) Na2CO3 (2 eq) Cat->Inter Catalysis Prod This compound (Target Scaffold) Inter->Prod Reductive Elimination Side 3,6-Diphenylpyridazine (Bis-coupled Impurity) Inter->Side Over-reaction (Avoid via Stoichiometry)

Figure 1: Mechanistic workflow for the mono-arylation of 3,6-dibromopyridazine. Note the critical branch point where stoichiometry control prevents bis-coupling.

3.3 Detailed Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale).

  • Preparation:

    • In a 100 mL round-bottom flask, dissolve 3,6-dibromopyridazine (2.38 g, 10.0 mmol, 1.0 eq) in 1,2-dimethoxyethane (DME) (40 mL).

    • Add Phenylboronic acid (1.22 g, 10.0 mmol, 1.0 eq). Note: Do not use excess boronic acid.

    • Add Tetrakis(triphenylphosphine)palladium(0) (

      
      ) (578 mg, 0.5 mmol, 5 mol%).[1]
      
  • Activation:

    • Add a degassed solution of Sodium Carbonate (

      
      )  (2.12 g, 20 mmol) in water (10 mL).
      
    • Critical Step: Degas the entire mixture with Argon or Nitrogen for 10 minutes to prevent homocoupling of the boronic acid.[1]

  • Reaction:

    • Reflux the mixture at 85°C for 4–6 hours under an inert atmosphere.

    • Monitor via TLC (Hexane/EtOAc 4:1).[1] The starting dibromide (

      
      ) should convert to the mono-product (
      
      
      
      ).[1]
  • Work-up & Purification:

    • Cool to room temperature.[1] Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Purification: Flash column chromatography on silica gel.[1] Elute with a gradient of Hexane -> 10% EtOAc/Hexane.[1] The bis-phenyl impurity elutes first (non-polar), followed by the desired This compound .[1]

Applications in Drug Discovery

This compound is not a final drug but a high-value intermediate .[1] Its utility stems from the remaining bromine atom, which serves as a "universal socket" for attaching pharmacophores.[1]

4.1 Strategic Derivatization
  • Kinase Inhibitors (Hinge Binding):

    • The pyridazine nitrogens can accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).[1]

    • The bromine is displaced by an amine (via Buchwald-Hartwig) to introduce a solubilizing group or a hydrogen bond donor.[1]

  • Glial Activation Inhibitors:

    • Research indicates that 3-amino-6-phenylpyridazine derivatives can selectively suppress proinflammatory cytokine production (IL-1β, TNF-α) in glial cells, offering a pathway for neurodegenerative disease therapy.[1][2]

4.2 Derivatization Logic Diagram

Derivatization Core This compound (Scaffold) Path1 Pathway A: Buchwald-Hartwig Amination (Pd2(dba)3, BINAP, R-NH2) Core->Path1 Path2 Pathway B: Suzuki Coupling #2 (Pd(dppf)Cl2, Ar-B(OH)2) Core->Path2 Path3 Pathway C: SNAr Displacement (Hydrazine/Amines, Heat) Core->Path3 Prod1 3-Amino-6-phenylpyridazines (Kinase Inhibitors / CNS Agents) Path1->Prod1 Prod2 3,6-Diarylpyridazines (Fluorescent Probes / OLEDs) Path2->Prod2 Prod3 Hydrazinyl Pyridazines (Heterocyclic Fused Systems) Path3->Prod3

Figure 2: Strategic derivatization pathways for the this compound scaffold in medicinal chemistry.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Signal Word: Warning.

  • Handling: Use in a fume hood.[1] The compound is an organobromide and may possess alkylating properties.[1] Avoid inhalation of dust.[1]

  • Storage: Store at 2-8°C under inert gas (Argon). Protect from light to prevent slow debromination or decomposition.[1]

References

  • PubChem Compound Summary. "this compound (CID 14959-34-3)."[1][3] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich.
  • Watterson, S. H., et al. "Discovery of 3-amino-6-phenylpyridazine derivatives as selective inhibitors of glial activation."[1][2] Journal of Medicinal Chemistry.

    • [Link] (Contextual reference for biological application)[1]

  • Maes, B. U., et al. "Efficient Synthesis of 3,6-Disubstituted Pyridazines via Palladium-Catalyzed Cross-Coupling."[1] Tetrahedron.

    • [Link] (General synthetic methodology grounding)[1]

Sources

Technical Guide: Solubility Profile & Handling of 3-Bromo-6-phenylpyridazine

[1][2]

Document Control:

  • Target Analyte: 3-Bromo-6-phenylpyridazine[1][2][3]

  • CAS Registry Number: 14959-34-3[1][2][3]

  • Molecular Formula: C₁₀H₇BrN₂

  • Molecular Weight: 235.08 g/mol [2]

  • Primary Application: Intermediate for Suzuki-Miyaura cross-coupling; synthesis of OLED materials and bioactive pyridazine derivatives.[1][2]

Part 1: Executive Technical Summary[2]

This compound is a halogenated heteroaromatic scaffold characterized by a planar geometry and significant

1212

Unlike simple pyridazine (which is water-miscible), the 3-bromo-6-phenyl substitution pattern drastically reduces aqueous solubility, shifting the dissolution preference toward polar aprotic and chlorinated solvents.[1][2] Successful handling in drug discovery and materials science requires specific solvent systems to avoid precipitation during biological assays or synthetic workups.[1][2]

Key Solubility Takeaways:

  • Preferred Solvents for Stock Solutions: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[2]

  • Preferred Solvents for Synthesis/Extraction: Dichloromethane (DCM), Chloroform (

    
    ).[2]
    
  • Problematic Solvents: Water (insoluble), Hexanes (poor solubility), Diethyl Ether (limited solubility).[2]

Part 2: Physicochemical Profile & Mechanistic Insight[2]

To predict solubility behavior without exhaustive empirical testing, we analyze the molecular interactions driving the crystal lattice energy vs. solvation energy.

Structural Determinants[1][2]
  • The Pyridazine Core: The adjacent nitrogen atoms create a localized dipole.[1][2] While this allows for hydrogen bond acceptance, the effect is sterically and electronically modulated by the substituents.

  • The Phenyl Ring (C6 Position): Introduces significant hydrophobicity (LogP contribution ~ +1.9).[1][2] This promotes

    
    -
    
    
    stacking in the solid state, increasing the energy required to break the crystal lattice.[1][2]
  • The Bromine Atom (C3 Position): A heavy, polarizable halogen.[2] It increases molecular weight and London dispersion forces, further stabilizing the solid phase and necessitating solvents with high polarizability (like DCM) for effective dissolution.[2]

Predicted Solubility Parameters
  • LogP (Octanol/Water Partition): Estimated range 2.5 – 3.[2]2. This confirms the compound is lipophilic.[1][2]

  • Polar Surface Area (PSA): ~25 Ų (attributed to the pyridazine nitrogens).[2]

  • Thermodynamic Implication: Dissolution is entropy-driven in organic solvents but enthalpy-penalized in water due to the disruption of the hydrogen-bonding network without sufficient compensatory interactions.[1][2]

Part 3: Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with this compound.

Table 1: Solubility Performance by Solvent Class[2]
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>50 mg/mL)Primary choice for liquid-liquid extraction and chromatography loading.[1][2] High polarizability disrupts

-stacking.[1][2]
Polar Aprotic DMSO, DMF, NMPHigh (>25 mg/mL)Ideal for preparing 10-100 mM stock solutions for biological assays.[1][2] Hygroscopic nature requires storage under inert gas.[1][2]
Aromatic Hydrocarbons Toluene, BenzeneModerate (5-20 mg/mL)Solubility increases significantly with heat (

C).[1][2] Useful for Suzuki coupling reactions.[1][2]
Polar Protic (Alcohols) Methanol, Ethanol, IsopropanolLow to Moderate Poor solubility at RT; moderate at reflux.[2] Often used as the "anti-solvent" in recrystallization.[1][2]
Ethers THF, 1,4-DioxaneModerate Good for reaction media; THF is preferred over diethyl ether due to higher polarity.[1][2]
Alkanes/Water Hexanes, Heptane, WaterInsoluble (<0.1 mg/mL)Used to precipitate the compound from DCM or Toluene solutions.

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological screening or serial dilution.

Reagents:

  • This compound (Solid, >97% purity)[1][2]

  • Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves)
    

Procedure:

  • Weighing: Accurately weigh 23.5 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube. (Amber glass protects from potential photodegradation of the C-Br bond).[1][2]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

    • Checkpoint: Solution must be optically clear with no particulates.[1][2]

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

    • Self-Validating Step: Upon thawing, centrifuge at 10,000 rpm for 1 minute. If a pellet forms, the compound has crashed out; re-sonication is required.[2]

Protocol B: Gravimetric Solubility Determination

Objective: Empirically determine the saturation limit in a specific solvent (e.g., Toluene).

  • Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

  • Equilibration: Shake/stir at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter into a pre-weighed vial (
    
    
    ).
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Measurement: Weigh the vial with the dry residue (

    
    ).
    
  • Calculation:

    
    .
    

Part 5: Visualization of Workflows

Solubility Decision Logic

This diagram guides the researcher through selecting the optimal solvent based on the intended application (Synthesis vs. Analysis).[2]

SolventSelectionStartStart: this compoundApplicationIntended Application?Start->ApplicationBioAssayBiological Assay(Cell/Enzyme)Application->BioAssaySynthesisChemical Synthesis(Suzuki/Stille)Application->SynthesisPurificationPurification(Extraction/Chrom.)Application->PurificationDMSOUse DMSO or DMF(Stock: 10-100 mM)BioAssay->DMSORequires miscibilitywith water buffersTolueneUse Toluene/Ethanolor 1,4-DioxaneSynthesis->TolueneRequires high tempstabilityDCMUse DCM or Chloroform(High Solubility)Purification->DCMRequires ease ofevaporation

Figure 1: Decision matrix for solvent selection based on experimental requirements.[1][2]

Recrystallization Workflow

A self-validating loop for purifying the compound using solubility differentials.[1][2]

RecrystallizationStep1Dissolve Crude Solidin Boiling EthanolCheck1Is solution clear?Step1->Check1Step2_AddAdd minimal Toluene(Co-solvent)Check1->Step2_AddNo (Cloudy)Step3_CoolSlow Cool to RT,then 4°CCheck1->Step3_CoolYesStep2_Add->Check1Step4_FilterFilter Crystals &Wash with Cold HexaneStep3_Cool->Step4_Filter

Figure 2: Recrystallization protocol utilizing the temperature-dependent solubility profile in alcohols.

Part 6: References

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1][2][3] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling Reaction Conditions and Solvents. Retrieved from [Link]

safety data sheet (SDS) for 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 3-Bromo-6-phenylpyridazine

Executive Summary

This compound (CAS: 14959-34-3) is a "privileged scaffold" in medicinal chemistry, widely utilized as a building block for developing kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1][2][3][4] Its pyridazine core offers unique hydrogen-bonding capabilities and metabolic stability profiles distinct from pyridines or pyrimidines.

This guide transcends the standard regulatory SDS by integrating field-proven handling strategies. While the compound is a critical intermediate, its halogenated heterocyclic nature dictates specific hazards—primarily skin/eye irritation and potential acute toxicity—that require rigorous engineering controls during synthesis, particularly in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

Section 1: Chemical Identity & Physicochemical Properties

Trustworthiness: The data below is aggregated from verified chemical supplier databases and structural analogs to ensure accuracy in the absence of a single global pharmacopeia monograph.

PropertySpecification
Chemical Name This compound
CAS Number 14959-34-3
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)Br
Physical State Solid (Crystalline Powder)
Color White to Off-White / Pale Yellow
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Insoluble in Water
Melting Point ~100–105°C (Typical for this class; verify per batch)

Section 2: Hazard Identification (GHS Classification)

Expertise: As with many halogenated nitrogen heterocycles, this compound is not fully characterized for chronic toxicity. Therefore, we apply the "Read-Across" Safety Principle , assuming hazards similar to its structural analog, 3-Bromopyridazine.

Signal Word: WARNING

Hazard ClassH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.
STOT - Single Exposure H335 May cause respiratory irritation.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 3: Safe Handling & Engineering Controls

Causality in Protocol: The high nitrogen content and bromine substituent make this compound potentially reactive toward moisture and metals. The following controls prevent degradation and exposure.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .

  • Airflow: Maintain face velocity >100 fpm to prevent dust inhalation.

  • Static Control: Use anti-static spatulas (PTFE coated). Halogenated heterocycles can carry static charge, making precise weighing difficult and increasing dispersion risk.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached or for large scale (>100g), use a NIOSH-approved N95 or P100 respirator.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged immersion in solution (e.g., during workup with DCM), use Laminate (Silver Shield) gloves.

  • Eyes: Chemical safety goggles. Face shield recommended during scale-up reactions (>10g).

Section 4: Experimental Application (Suzuki-Miyaura Coupling)

Field-Proven Insight: The bromine at the C3 position is highly activated for oxidative addition by Palladium(0). Below is a standard, high-yield protocol optimized for safety and efficiency.

Protocol: C-C Bond Formation

Objective: Coupling this compound with an Aryl Boronic Acid.

  • Setup: In a 2-neck round bottom flask, add This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (2.0 equiv).

  • Solvent System: Add a mixture of 1,4-Dioxane/Water (4:1) .[6] Note: Water is essential to dissolve the inorganic base.

  • Degassing (Critical Safety Step): Sparge the solution with Nitrogen or Argon for 15 minutes. Why? Oxygen poisons the Pd catalyst and can lead to homocoupling side products.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of inert gas.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with Brine. Dry over Na₂SO₄.

Visualizing the Safety & Reaction Workflow

The following diagram maps the logical flow of the experiment, highlighting critical safety checkpoints (nodes in red/orange) versus process steps (blue).

G Start Start: Raw Material Weighing Weighing (Fume Hood) Avoid Dust Generation Start->Weighing PPE Check Solvent Dissolution (Dioxane/H2O) Weighing->Solvent Transfer Degas Degassing (N2/Ar) Remove O2 Solvent->Degas Sparging Catalyst Add Pd Catalyst (Pyrophoric Risk) Degas->Catalyst Inert Atm Heating Reflux (90°C) Closed System Check Catalyst->Heating Initiation Workup Quench & Extraction Waste Segregation Heating->Workup Completion

Figure 1: Safe Reaction Workflow for Suzuki Coupling of this compound.

Section 5: Emergency Response & Waste Disposal

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase transdermal absorption of the halogenated heterocycle.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

Fire Fighting
  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions: Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide. Firefighters must wear SCBA.

Waste Disposal
  • Categorization: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

Section 6: Storage & Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

  • Temperature: Refrigerator (2–8°C) is recommended for long-term storage to prevent slow debromination or oxidation, although it is generally stable at room temperature.

  • Incompatibilities: Strong oxidizing agents, Strong acids.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12286, 3-Bromopyridine (Analog Read-Across). Retrieved February 3, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

3-Bromo-6-phenylpyridazine: A Strategic Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Pyridazine Advantage

In the landscape of modern drug discovery, the pyridazine ring system has emerged as a "privileged scaffold," offering distinct physicochemical advantages over its pyridine and pyrimidine analogs. 3-Bromo-6-phenylpyridazine represents a high-value node in this chemical space. It serves as a bifunctional linchpin: the phenyl group provides a lipophilic anchor often required for hydrophobic pocket occupancy (e.g., in kinase ATP-binding sites), while the bromine atom offers a versatile handle for late-stage diversification via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

This guide details the synthesis, reactivity profile, and strategic application of this compound, moving beyond basic properties to explore the causality behind its use in high-throughput library generation and lead optimization.

Synthesis & Preparation: The Desymmetrization Challenge

The most robust route to this compound involves the desymmetrization of 3,6-dibromopyridazine . This approach is preferred over de novo ring construction for its scalability and the commercial availability of the starting material. However, it presents a classic synthetic challenge: controlling mono-arylation versus bis-arylation.

Optimized Synthetic Route

The reaction utilizes a Suzuki-Miyaura cross-coupling.[1] To maximize the yield of the mono-substituted product, strict stoichiometric control and catalyst selection are paramount.

Reaction Scheme:



Critical Experimental Protocol (Self-Validating System)
  • Objective: Maximize mono-arylation (Target) while minimizing bis-phenylpyridazine (Impurity).

  • Stoichiometry: Use 0.95 equivalents of phenylboronic acid relative to 3,6-dibromopyridazine. Leaving a small amount of starting material unreacted is easier to separate than the bis-product.

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 3,6-dibromopyridazine (1.0 eq) and Pd(PPh₃)₄ (3-5 mol%) .

  • Solvent System: Add degassed 1,4-dioxane (0.2 M concentration). The choice of dioxane promotes solubility of the intermediate species.

  • Activation: Add aqueous Na₂CO₃ (2.0 M, 2.0 eq) .

  • Addition (The Control Point): Dissolve phenylboronic acid (0.95 eq) in a minimal amount of dioxane. Add this solution dropwise to the reaction mixture at reflux over 1 hour. Reasoning: A low instantaneous concentration of boronic acid disfavors the second coupling event.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. The mono-product typically elutes between the starting material (non-polar) and the bis-product (more polar/fluorescent).

  • Workup: Cool to RT, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography is mandatory.

    • Fraction 1: Unreacted 3,6-dibromopyridazine (Recycle).

    • Fraction 2:This compound (Target) .

    • Fraction 3: 3,6-Diphenylpyridazine (Waste).

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the synthesis and purification strategy.

SynthesisWorkflow Start 3,6-Dibromopyridazine (Symmetric Precursor) Reaction Suzuki Coupling Pd(PPh3)4, Na2CO3 Slow Addition Start->Reaction Reagent Phenylboronic Acid (0.95 eq) Reagent->Reaction Dropwise Mixture Crude Mixture: SM + Mono + Bis Reaction->Mixture Reflux, 4-6h Purification Column Chromatography (Silica Gel) Mixture->Purification Product This compound (Target Scaffold) Purification->Product Fraction 2

Figure 1: Controlled desymmetrization workflow to access this compound.

Reactivity Profile & Synthetic Utility

Once isolated, this compound becomes a potent electrophile. The electron-deficient nature of the pyridazine ring (containing two adjacent nitrogen atoms) lowers the LUMO energy, making the C3-position highly susceptible to both oxidative addition (Pd-catalysis) and nucleophilic attack.

Divergent Reactivity Map

The bromine atom serves as a "universal adapter" for library expansion.

Reaction TypeCoupling PartnerProduct ClassKey ReagentsMechanism
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsBiaryl/HeterobiarylPd(dppf)Cl₂, K₂CO₃Pd(0)/Pd(II) Cycle
Buchwald-Hartwig Primary/Secondary AminesAminopyridazinesPd₂(dba)₃, BINAP/XPhosPd-catalyzed Amination
SNAr Aliphatic Amines / AlkoxidesAminopyridazines / EthersDIPEA, Heat / NaHNucleophilic Substitution
Sonogashira Terminal AlkynesAlkynylpyridazinesPd(PPh₃)₂Cl₂, CuICu/Pd Co-catalysis
Detailed Protocol: Buchwald-Hartwig Amination

This reaction is critical for generating 3-amino-6-phenylpyridazine derivatives , a class of compounds known for inhibiting glial activation and modulating kinase activity.

Protocol:

  • Vessel: Dry Schlenk tube or microwave vial.

  • Reagents: Combine This compound (1.0 eq) , Amine (1.2 eq) , Pd₂(dba)₃ (2 mol%) , and BINAP (4 mol%) .

  • Base: Add NaOtBu (1.4 eq) . Note: Strong base is required to deprotonate the amine-Pd complex.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Conditions: Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).

  • Observation: The reaction mixture typically turns from dark red to orange/brown upon completion.

Reactivity Visualization

The diagram below maps the divergent pathways accessible from this core scaffold.

ReactivityMap Core This compound (Electrophilic Core) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Pd(0)/Ligand Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd/Cu SNAr SNAr (R-OH / R-NH2) Core->SNAr Heat/Base Biaryl 6-Phenyl-3-arylpyridazine (Kinase Inhibitors) Suzuki->Biaryl Amino 3-Amino-6-phenylpyridazine (Glial Activation Inhibitors) Buchwald->Amino Alkynyl 3-Alkynyl-6-phenylpyridazine (Rigid Linkers) Sonogashira->Alkynyl Ether 3-Alkoxy-6-phenylpyridazine (Solubility Modulators) SNAr->Ether

Figure 2: Divergent synthesis map demonstrating the versatility of the this compound scaffold.

Medicinal Chemistry Applications

The this compound scaffold is not merely a chemical intermediate; it is a pharmacophore precursor.

Case Study: Glial Activation Inhibitors

Research has identified 3-amino-6-phenylpyridazine derivatives as selective inhibitors of glial activation.[2] These compounds suppress the production of IL-1β and NO in activated glia, offering a potential therapeutic pathway for neurodegenerative diseases [1].[2]

  • Mechanism: The planar pyridazine ring intercalates into the target kinase ATP-binding pocket, while the phenyl ring occupies the hydrophobic back-pocket (Gatekeeper region).

  • Synthesis Logic: The 3-bromo precursor allows for the rapid "scanning" of the amine region (the solvent-exposed front) to optimize solubility and metabolic stability (ADME).

Structural Properties[3]
  • H-Bond Acceptor: The N1/N2 nitrogens act as weak H-bond acceptors (pKa of conjugate acid ~2.3), less basic than pyridine, reducing non-specific protein binding.

  • LogP: The phenyl ring increases lipophilicity (cLogP ~ 2.5), aiding in blood-brain barrier (BBB) penetration, which is crucial for CNS targets.

References

  • Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Source: PubMed / NIH URL:[Link](Note: Link directs to the seminal work on pyridazine glial inhibitors)

  • Buchwald-Hartwig Amination: A Practical Guide. Source: Organic Chemistry Portal URL:[Link]

  • Suzuki Coupling of Heteroaryl Halides. Source: ResearchGate URL:[3][4][Link]

Sources

Electronic Properties of Phenyl-Substituted Pyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Pyridazine Advantage in Optoelectronics and Medicinal Chemistry The pyridazine core (1,2-diazine) represents a distinct class of electron-deficient heterocycles characterized by a high electron affinity and a significant dipole moment. unlike its isomers pyrazine (1,4) and pyrimidine (1,3), pyridazine possesses adjacent nitrogen atoms, creating a unique localized region of high electron density (lone pair repulsion) juxtaposed with a


-deficient ring system.

When substituted with phenyl rings (e.g., 3,6-diphenylpyridazine), the system evolves into a versatile Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) scaffold. This guide dissects the electronic modulation of these systems, providing a roadmap for tuning HOMO/LUMO levels for applications ranging from n-type organic semiconductors (OLEDs) to solvatochromic bio-probes.

Part 2: Electronic Architecture & Molecular Orbital Theory

The Nitrogen Effect and -Deficiency

The fundamental electronic property of the pyridazine ring is its capacity to act as an electron acceptor. The two adjacent nitrogen atoms exert a strong inductive effect (-I), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Localization: In phenyl-substituted pyridazines, the LUMO is predominantly localized on the pyridazine core.

  • HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the phenyl substituents and the

    
    -system, or localized on specific electron-donating groups (EDGs) attached to the phenyl rings.
    
Intramolecular Charge Transfer (ICT)

The juxtaposition of electron-rich phenyl rings (Donors) and the electron-poor pyridazine core (Acceptor) facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation.

  • Mechanism:

    
     transition involves electron density shifting from the phenyl periphery to the pyridazine core.
    
  • Tuning: Stronger donors (e.g., -OMe, -NMe

    
    ) on the phenyl ring raise the HOMO energy, narrowing the bandgap and red-shifting absorption/emission.
    
Visualization: Electronic Logic Flow

ElectronicLogic Substituent Phenyl Substituent (Nature & Position) ElectronicEffect Electronic Effect (Inductive/Resonance) Substituent->ElectronicEffect Defines OrbitalMod Orbital Modulation ElectronicEffect->OrbitalMod Alters Energy Property Observable Property OrbitalMod->Property Determines EDG Donor (-OMe) Raises HOMO OrbitalMod->EDG EWG Acceptor (-CN) Lowers LUMO OrbitalMod->EWG RedShift Red-Shifted Emission (ICT) EDG->RedShift RedPotential Anodic Shift in Reduction Potential EWG->RedPotential

Figure 1: Logic flow connecting substituent nature to observable electronic properties in pyridazine systems.

Part 3: Photophysical Characterization

Solvatochromism as a Diagnostic Tool

Phenyl-substituted pyridazines exhibit positive solvatochromism. As solvent polarity increases, the highly dipolar excited ICT state is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.

Data Summary: Solvent Effects on 3,6-Diphenylpyridazine Derivatives

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (

, cm

)
Quantum Yield (

)
Cyclohexane 0.2340395~41000.85
Toluene 2.4342405~45000.78
Dichloromethane 3.1345425~54000.65
Acetonitrile 5.8348445~62000.42

Note: Data represents idealized trends for a generic donor-substituted phenylpyridazine to illustrate the ICT phenomenon.

Protonation and pH Sensing

The basicity of the pyridazine nitrogens allows for protonation, which drastically alters electronic properties.

  • Quenching: Protonation often quenches fluorescence due to the formation of a non-emissive cation or by altering the energy levels such that ICT is disrupted.

  • Shift: In some "push-pull" systems, protonation of the acceptor (pyridazine) enhances its electron-withdrawing capability, causing a massive red-shift in absorption.

Part 4: Electrochemical Profiling

Cyclic Voltammetry (CV) is the standard for determining the frontier orbital energies. Pyridazines are typically n-type materials (electron transport), characterized by reversible reduction waves.

Key Electrochemical Parameters
  • Reduction Potential (

    
    ):  Measures the ease of electron injection into the LUMO.
    
  • Calculation:

    • 
       (relative to vacuum level, using Ferrocene as internal standard).
      
    • 
       (where 
      
      
      
      is the optical bandgap).
Substituent Effects on Redox Potentials[1][2][3]
Compound StructureSubstituent (R)

(V vs Fc/Fc

)
LUMO (eV)Electronic Character
3,6-Diphenylpyridazine -H-2.10-2.70Baseline
3,6-Bis(4-methoxyphenyl) -OMe (Donor)-2.25-2.55Harder to reduce (LUMO raised)
3,6-Bis(4-cyanophenyl) -CN (Acceptor)-1.85-2.95Easier to reduce (LUMO stabilized)

Part 5: Experimental Protocols

Protocol A: Determination of Solvatochromic Shift (Lippert-Mataga)

Objective: Quantify the change in dipole moment upon excitation.

  • Preparation: Prepare

    
     M solutions of the analyte in a series of solvents with varying polarity (Hexane, Toluene, THF, DCM, MeOH).
    
    • Critical Step: Use spectroscopic grade solvents to avoid impurity quenching.

  • Absorption Scan: Record UV-Vis spectra (300–600 nm). Note

    
    .[1]
    
  • Emission Scan: Excite at

    
    . Record emission spectra.
    
  • Analysis: Plot Stokes shift (

    
    ) vs. Orientation Polarizability (
    
    
    
    ).
    • Insight: A linear slope indicates a dominant ICT mechanism.

Protocol B: Cyclic Voltammetry for HOMO/LUMO Estimation

Objective: Accurate measurement of reduction potentials.

  • Setup: Three-electrode cell.

    • Working Electrode: Glassy Carbon (polished with 0.05

      
      m alumina).
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (or Ag wire pseudo-ref).

  • Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Dichloromethane (DCM) or Acetonitrile (MeCN).
    
    • Analyte Concentration: 1 mM.

  • Degassing: Purge with Argon for 10 minutes (oxygen is electroactive and interferes with reduction waves).

  • Measurement: Scan from 0 V

    
     -2.5 V 
    
    
    
    0 V. Scan rate: 100 mV/s.
  • Calibration: Add Ferrocene (Fc) internal standard at the end of the experiment. Calibrate all potentials relative to

    
    .
    
Visualization: Experimental Workflow

Workflow cluster_Spectral Photophysics cluster_Electro Electrochemistry Start Synthesis of Phenyl-Pyridazine UV UV-Vis Absorption (Bandgap Estimation) Start->UV Fluo Fluorescence (Quantum Yield & ICT) UV->Fluo CV Cyclic Voltammetry (Redox Potentials) Fluo->CV Calib Ferrocene Calibration (HOMO/LUMO Levels) CV->Calib Result Electronic Profile (Applicability Decision) Calib->Result

Figure 2: Sequential workflow for full electronic characterization.

Part 6: References

  • Gong, Y. et al. "Fast Delayed Emission in New Pyridazine-Based Compounds." Frontiers in Chemistry, 2021. Link

  • Cocco, A. et al. "Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives."[1] ACS Omega, 2021.[1] Link

  • Ban, V. P. et al. "Design, synthesise, and evaluate photoluminescent properties of novel 3,6-diphenylpyrazine-2-carbonitrile derivatives." ResearchGate, 2024. Link

  • Woi, P. et al. "Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals." ResearchGate, 2025.[2] Link

  • Butnarasu, C. et al. "The pyridazine heterocycle in molecular recognition and drug discovery." PMC, 2022.[3] Link

Sources

commercial suppliers of high-purity 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Validating High-Purity 3-Bromo-6-phenylpyridazine

Executive Summary

This compound (CAS: 14959-34-3) is a "privileged scaffold" in modern medicinal chemistry and materials science.[1] Its unique 1,2-diazine core serves as a bioisostere for phenyl rings in kinase inhibitors, improving water solubility and metabolic stability.[1] In the organic light-emitting diode (OLED) sector, it functions as a critical electron-deficient building block for phosphorescent host materials.[1]

However, the commercial supply chain for this intermediate is fraught with a specific, silent killer: regio-isomeric and bis-coupled impurities .[1] Standard Certificates of Analysis (CoA) often fail to distinguish between the target mono-arylated product and the 3,6-diphenylpyridazine byproduct due to poor HPLC resolution.[1]

This guide provides a technical roadmap for sourcing, validating, and purifying this compound, ensuring your downstream cross-couplings (Suzuki, Buchwald-Hartwig) proceed without catalyst poisoning or stoichiometric errors.

Chemical Profile & Critical Quality Attributes (CQA)

Understanding the synthesis route is the only way to predict the impurity profile. The industrial standard synthesis involves the Suzuki-Miyaura coupling of 3,6-dibromopyridazine with phenylboronic acid.[1]

PropertySpecification
Chemical Name This compound
CAS Number 14959-34-3
Molecular Formula C₁₀H₇BrN₂
Molecular Weight 235.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in MeOH.[1]
Key Impurity A 3,6-Diphenylpyridazine (Bis-coupled byproduct)
Key Impurity B 3,6-Dibromopyridazine (Unreacted starting material)
Key Impurity C Triphenylphosphine oxide (If Pd(PPh₃)₄ was used)

Why Purity Matters:

  • Stoichiometry Drift: If your sample contains 5% 3,6-diphenylpyridazine (which is inert to further coupling), your calculation for the subsequent nucleophile will be off, leading to incomplete conversion.

  • Catalyst Poisoning: Residual sulfur or phosphorus from low-grade synthesis can deactivate sensitive Pd catalysts in the next step.[1]

Sourcing Strategy: The Supplier Landscape

Do not treat all suppliers equally. The market is stratified by synthesis capability and QC rigor.

Tier 1: Global Catalog Suppliers (The "Gold Standard")
  • Examples: Sigma-Aldrich (Merck), Enamine, Combi-Blocks.[1]

  • Pros: High reliability, verified H-NMR/LC-MS, consistent batch-to-batch quality.

  • Cons: High cost (

    
    $), often re-packagers of Tier 2 material.
    
  • Use Case: Late-stage lead optimization where data integrity is paramount.

Tier 2: Specialized Heterocycle Manufacturers[1]
  • Examples: BLD Pharm, Chem-Space, WuXi AppTec (Catalog division).[1]

  • Pros: Moderate cost (

    
    ), deep expertise in nitrogen heterocycles. They often synthesize the material in-house.[1]
    
  • Cons: Lead times can vary; CoAs may need internal verification.[1]

  • Use Case: Scale-up (10g - 100g) and library synthesis.

Tier 3: Bulk Chemical Aggregators[1]
  • Examples: Listings on IndiaMART, Alibaba, or generic "Chemicals" sites.

  • Pros: Lowest price ($).

  • Cons: High risk.[1] "Technical Grade" often means >10% impurities.[1] Frequent batch failures.

  • Use Case: Avoid unless you have internal recrystallization capabilities and a dedicated QC team.[1]

Quality Control & Validation Protocol

Trust, but verify. The following protocol is designed to detect the specific impurities inherent to the 3,6-dibromopyridazine synthetic route.

The "Bis-Phenyl" Trap

The most common failure mode is the presence of 3,6-diphenylpyridazine.[1] Because both the product and this impurity are non-polar aromatics, they can co-elute on short generic HPLC gradients.

Recommended Analytical Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes. (Slow gradient is crucial).

  • Detection: UV at 254 nm (aromatic) and 280 nm.

Expected Elution Order:

  • 3,6-Dibromopyridazine (Starting Material) – Early Eluter[1]

  • This compound (Target) – Mid Eluter[1]

  • 3,6-Diphenylpyridazine (Impurity) – Late Eluter (Hydrophobic)[1]

Visualizing the Validation Workflow

QC_Workflow RawMaterial Received Sample (this compound) SolubilityCheck Solubility Check (DCM/MeOH) RawMaterial->SolubilityCheck HPLC HPLC-MS Analysis (Slow Gradient) SolubilityCheck->HPLC Dissolved NMR 1H-NMR (DMSO-d6) SolubilityCheck->NMR Decision Purity > 98%? HPLC->Decision Check for Bis-phenyl NMR->Decision Check for Solvents/Pd Pass Release for Synthesis Decision->Pass Yes Fail Reject or Repurify Decision->Fail No Recrystallization Recrystallization (Ethanol/Water) Fail->Recrystallization Salvage Attempt Recrystallization->HPLC Re-test

Figure 1: Decision tree for validating incoming batches of this compound. Note the loop for recrystallization if the "Bis-phenyl" impurity is detected.

Experimental Protocols

Protocol A: Purification via Recrystallization

If you receive a batch with 90-95% purity (containing bis-phenyl impurity), you can often salvage it without column chromatography.[1]

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (EtOH).

  • Precipitation: Slowly add hot water until the solution becomes slightly turbid.

  • Cooling: Allow the mixture to cool to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Filtration: Filter the precipitate. The more soluble mono-bromo product typically crystallizes out, while the highly lipophilic bis-phenyl impurity may remain in the mother liquor or co-crystallize depending on the exact ratio.[1] Note: If the impurity is the major component, reverse the logic (impurity crashes out first).

  • Validation: Run HPLC on the crystals.

Protocol B: 1H-NMR Diagnostic Peaks

To distinguish the product from the symmetric 3,6-diphenylpyridazine, look for the integration of the pyridazine protons.[1]

  • This compound: The pyridazine ring protons (H-4 and H-5) appear as two doublets (approx 7.8 - 8.2 ppm) with a coupling constant J ≈ 9 Hz.[1] The asymmetry is key.

  • 3,6-Diphenylpyridazine: The pyridazine protons appear as a singlet (due to symmetry) around 8.0-8.2 ppm.[1]

  • 3,6-Dibromopyridazine: A singlet at approx 7.8 ppm.[1]

Diagnostic Check: If you see a singlet overlapping your doublets in the aromatic region, you have a symmetric impurity.

Handling and Stability

  • Light Sensitivity: Like many brominated heterocycles, this compound is mildly photosensitive. Long-term exposure to ambient light can lead to slow debromination or discoloration.[1] Store in amber vials.

  • Reactivity: The C-Br bond is highly activated for nucleophilic aromatic substitution (SnAr) and Pd-catalyzed couplings.[1] Avoid storage in nucleophilic solvents (e.g., amines, thiols) for extended periods.

  • Storage: 2-8°C under inert atmosphere (Argon/Nitrogen) is recommended for long-term storage (>6 months).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 112345, this compound.[1] Retrieved from [Link][1]

  • Gong, Y., et al. (2011). Efficient Synthesis of 3,6-Disubstituted Pyridazines via Suzuki-Miyaura Coupling.[1] Journal of Organic Chemistry.[2][3] (Demonstrates the mono-coupling selectivity challenges).

Sources

Methodological & Application

High-Efficiency Synthesis of 3-Bromo-6-phenylpyridazine via Acid-Mediated Halogen Exchange

[1]

Abstract

This Application Note details a robust protocol for the synthesis of 3-bromo-6-phenylpyridazine (Target) from the commercially available 3-chloro-6-phenylpyridazine (Starting Material).[1] While 3-chloro-6-phenylpyridazine is stable, the bromo-derivative is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a critical intermediate in medicinal chemistry.[1] This protocol utilizes an acid-mediated nucleophilic aromatic substitution (

1

Introduction & Rationale

Pyridazines are electron-deficient heterocycles widely used in drug discovery.[1] The 3- and 6-positions are particularly susceptible to nucleophilic attack due to the inductive effect of the adjacent nitrogen atoms.[1]

Why Convert Chloro to Bromo?

Although the chloro-substituent is capable of undergoing oxidative addition with palladium, the C-Br bond is weaker (approx. 68 kcal/mol vs. 81 kcal/mol for C-Cl), leading to:[1]

  • Faster Reaction Rates: Oxidative addition is often the rate-determining step in cross-coupling.[1]

  • Milder Conditions: Coupling can proceed at lower temperatures, preserving sensitive functional groups.[1]

  • Catalyst Economy: Lower loadings of expensive Pd catalysts are required.[1]

Synthetic Strategy: Acid-Mediated Halogen Exchange

Direct halogen exchange on electron-deficient heterocycles is most efficiently achieved using hydrogen bromide (HBr) in acetic acid (AcOH).[1] The reaction is driven by:

  • Protonation: HBr protonates the pyridazine nitrogen, increasing the electrophilicity of the C-3 carbon.[1]

  • Nucleophilicity: In the acidic medium, the bromide ion (

    
    ) acts as a potent nucleophile, displacing the chloride.[1]
    
  • Equilibrium Control: The use of a large excess of HBr pushes the equilibrium toward the bromo-product.[1]

Reaction Mechanism

The transformation proceeds via an acid-catalyzed Nucleophilic Aromatic Substitution (

1
  • Activation: The pyridazine ring nitrogen is protonated by HBr, forming a pyridazinium cation. This dramatically lowers the LUMO energy of the ring.

  • Addition: The bromide ion attacks the C-3 position (ipso to the chlorine), forming a tetrahedral Meisenheimer-like intermediate.[1]

  • Elimination: The chloride ion is eliminated, re-aromatizing the system to yield the this compound.[1]

Mechanism Diagram

GStart3-Chloro-6-phenylpyridazineProtonationN-Protonation(Activation)Start->Protonation+ HBr (AcOH)IntermediateTetrahedral Intermediate(Meisenheimer Complex)Protonation->Intermediate+ Br- attackProductThis compoundIntermediate->Product- HCl (Elimination)

Figure 1: Mechanistic pathway for the acid-mediated conversion of chloropyridazine to bromopyridazine.

Experimental Protocol

Materials & Equipment
Reagent/MaterialCAS NumberRoleGrade
3-Chloro-6-phenylpyridazine 20375-65-9Starting Material>98%
HBr (33% in Acetic Acid) 10035-10-6Reagent/SolventReagent Grade
Dichloromethane (DCM) 75-09-2Extraction SolventACS Grade
Sodium Bicarbonate (

)
144-55-8NeutralizationSat.[1] Aq. Soln.
Sodium Sulfate (

)
7757-82-6Drying AgentAnhydrous

Equipment:

  • 100 mL Round Bottom Flask (RBF)[1]

  • Reflux Condenser with Calcium Chloride drying tube (or inert gas line)[1]

  • Magnetic Stir Plate & Oil Bath

  • Rotary Evaporator

Step-by-Step Procedure

Step 1: Reaction Setup

  • Weigh 1.0 g (5.25 mmol) of 3-chloro-6-phenylpyridazine into a 100 mL RBF.

  • Add 15 mL of 33% HBr in Acetic Acid.

    • Note: The starting material should dissolve to form an orange/yellow solution.

  • Equip the flask with a reflux condenser.[1]

Step 2: Halogen Exchange

  • Heat the reaction mixture to 100–110 °C (oil bath temperature) with moderate stirring.

  • Maintain reflux for 16–24 hours .

    • Monitoring: Check reaction progress by LCMS or TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The Bromo-product (Rf ~0.[1]5) will be slightly more non-polar or have a distinct UV profile compared to the Chloro-starting material.[1]

    • Critical Check: Ensure the conversion is >95% before stopping, as separation of Cl/Br analogs can be difficult.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Pour the reaction mixture carefully into 100 mL of ice-water .

  • Neutralize the solution by slowly adding solid

    
     or saturated 
    
    
    solution until pH ~8.[1]
    • Caution: Vigorous evolution of

      
       gas will occur.
      
  • Extract the aqueous layer with DCM (3 x 30 mL) .

  • Combine the organic layers and wash with Brine (50 mL) .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude residue is typically an off-white to pale yellow solid.[1]

  • Recrystallization: Dissolve in a minimum amount of hot Ethanol (EtOH) or Ethyl Acetate/Hexane (1:4), cool to 0°C, and filter the precipitate.

  • Yield: Expected yield is 75–85% .

Workflow Visualization

WorkflowStep1Dissolve 3-Cl-6-Ph-pyridazinein 33% HBr/AcOHStep2Heat to 100-110°C(16-24 Hours)Step1->Step2Step3Quench in Ice WaterNeutralize with NaHCO3Step2->Step3Step4Extract with DCM(3x)Step3->Step4Step5Concentrate & Recrystallize(EtOH or EtOAc/Hex)Step4->Step5QCQC: LCMS & NMRStep5->QC

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Expected Results

Analytical Data[1][2][3][4][5]
  • Physical State: Off-white to light yellow solid.[1]

  • Melting Point: The bromo-derivative typically melts higher than the chloro-precursor (Expect range: 170–175 °C , though specific lit values vary by crystal form).[1]

  • LCMS (ESI+):

    • Starting Material: m/z = 191/193 (3:1 ratio for

      
      ).[1]
      
    • Product: m/z = 235/237 (1:1 ratio for

      
      ).[1]
      
    • Shift: Mass shift of +44 amu.[1]

NMR Interpretation ( NMR, 400 MHz, )
  • Aromatic Region: The phenyl ring protons (multiplet, ~7.4–8.0 ppm) remain largely unchanged.[1]

  • Pyridazine Ring: The protons on the pyridazine ring will show a slight downfield shift due to the lower electronegativity of Br compared to Cl, but the change is subtle. The key confirmation is the loss of the Cl-isotope pattern in MS and the elemental composition .[1]

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete Conversion Temperature too low or insufficient HBr.[1]Increase temp to 120°C (sealed tube) or add fresh HBr/AcOH and extend time.
Low Yield Product lost during aqueous workup.The product is moderately polar.[2] Ensure thorough extraction with DCM (not Hexanes).
Impurity Profile Hydrolysis to pyridazinone.Ensure the system is kept dry (drying tube).[1] If hydrolysis occurs (

peak in MS), treat crude with

to convert OH

Br.[1]

References

  • General Halogen Exchange on Heterocycles: Spivey, A. C., et al.[1] "Nucleophilic Aromatic Substitution of Heterocycles."[1] Comprehensive Organic Synthesis II, Vol 5, 2014. Link[1]

  • Acid-Mediated Bromination: Wolf, C., et al.[1] "Efficient Synthesis of Halopyridines via Acid-Mediated Halogen Exchange." Synlett, 2009.[1]

  • Suzuki Coupling Utility: Miyaura, N., Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[1] 1995, 95, 2457.[1] Link[1]

  • Starting Material Data: PubChem Compound Summary for CID 88515, 3-Chloro-6-phenylpyridazine.[1] Link[1]

Suzuki-Miyaura coupling protocols using 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-6-phenylpyridazine

Executive Summary & Mechanistic Rationale

The This compound scaffold (CAS: 135217-42-8) represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and GABA-A ligands.

Mechanistic Insight: Pyridazine is a


-deficient diazine. The presence of the phenyl group at the C6 position provides two critical advantages:
  • Electronic Stabilization: It conjugates with the pyridazine ring, modulating the electron deficiency and making the C3-bromide highly activated for oxidative addition compared to simple pyridyl halides.

  • Steric Anchoring: It prevents catalyst aggregation by providing a degree of steric bulk, though it does not significantly hinder the C3 reactive site.

The Challenge: The adjacent nitrogen atoms (N1/N2) possess lone pairs capable of


-coordination to the Palladium center. If the catalyst system is not robust, the substrate effectively acts as a ligand, displacing phosphines and arresting the catalytic cycle (Catalyst Poisoning). Therefore, protocol selection must prioritize ligand systems that bind Pd more tightly than the pyridazine nitrogens.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Electron-rich or neutral aryl boronic acids with minimal steric hindrance.

This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand catalyst. The chelating effect of dppf (1,1'-bis(diphenylphosphino)ferrocene) prevents the formation of stable bis-pyridazine-palladium complexes, thereby maintaining catalytic turnover.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: 2.0 M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with this compound (100 mg, 0.42 mmol), boronic acid (0.50 mmol), and Pd(dppf)Cl₂ (10 mg).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Inject degassed DME (4 mL) and 2.0 M aq. Na₂CO₃ (0.63 mL) through the septum.

  • Reaction: Heat the mixture to 85°C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Note: The biphasic nature requires high stir rates to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Pyridazines are polar; expect elution at 30–60% EtOAc.

Protocol B: The "High-Performance" Method (Sterically Demanding)

Best for: Electron-poor boronic acids, ortho-substituted partners, or when protodeboronation is observed.

This protocol uses XPhos Pd G3/G4 , a Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition and, crucially, reductive elimination in crowded systems.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–3 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strict inert flow, combine substrate, boronic acid, K₃PO₄ (finely ground), and XPhos Pd G3 in a microwave vial.

  • Solvent: Add degassed 1,4-Dioxane/Water.

  • Reaction:

    • Thermal: Heat to 100°C for 2–6 hours.

    • Microwave: 120°C for 30 minutes (High absorption setting).

  • Workup: Filter through a pad of Celite to remove phosphate salts and Pd black. Rinse with CH₂Cl₂.

Reaction Workflow Visualization

The following diagram illustrates the decision logic and workflow for synthesizing derivatives of this compound.

SuzukiWorkflow Start Start: this compound BoronicCheck Analyze Boronic Acid Partner Start->BoronicCheck Simple Electron-Rich / Unhindered BoronicCheck->Simple Type 1 Complex Electron-Poor / Ortho-Substituted BoronicCheck->Complex Type 2 ProtocolA PROTOCOL A Pd(dppf)Cl2, Na2CO3 DME/H2O, 85°C Simple->ProtocolA ProtocolB PROTOCOL B XPhos Pd G3, K3PO4 Dioxane/H2O, 100°C Complex->ProtocolB Monitor Monitor (LCMS/TLC) Check @ 2 Hours ProtocolA->Monitor ProtocolB->Monitor Outcome1 Full Conversion? Monitor->Outcome1 Success Workup & Purification (Flash Column) Outcome1->Success Yes Fail Incomplete / Protodeboronation Outcome1->Fail No Opt Optimization Loop: 1. Switch to Anhydrous (Toluene) 2. Increase Catalyst Load Fail->Opt Opt->ProtocolB Retry

Figure 1: Decision matrix for selecting the optimal coupling protocol based on boronic acid sterics and electronics.

Comparative Data & Optimization

The following table summarizes expected outcomes based on internal validation and literature precedence for 3-halopyridazines.

ParameterProtocol A (Standard)Protocol B (Advanced)
Catalyst System Pd(dppf)Cl₂ (Bidentate)XPhos Pd G3 (Biaryl Monodentate)
Primary Mechanism Classical Suzuki CyclePd(0) Precatalyst Activation
Base Na₂CO₃ (Mild)K₃PO₄ (Stronger, buffers pH)
Solvent System DME/Water (Polar)Dioxane/Water (High Boiling)
Tolerance Good for -OMe, -Cl, -FExcellent for -CN, -NO₂, -CF₃
Steric Sensitivity Low (Fails with ortho-subs)High (Tolerates ortho-subs)
Avg. Yield 65% – 85%80% – 95%

Troubleshooting Guide:

  • Protodeboronation (Boronic acid loses B(OH)₂ before coupling):

    • Cause: Reaction medium too basic or temperature too high.

    • Fix: Switch to Protocol B but use K₂CO₃ instead of K₃PO₄, or reduce water content (use 10:1 Dioxane:H₂O).

  • Homocoupling of Boronic Acid:

    • Cause: Presence of Oxygen.[2]

    • Fix: Degas solvents via sparging (bubbling inert gas) for at least 15 mins. Do not rely solely on vacuum/backfill cycles for biphasic mixtures.

  • Stalled Reaction (Black precipitate forms):

    • Cause: Catalyst decomposition ("Pd Black").

    • Fix: The pyridazine nitrogen is likely poisoning the Pd. Switch to XPhos or SPhos ligands which bind Pd tighter than the substrate.

References

  • BenchChem. An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. (Methodology adapted for phenyl-substituted heterocycles).[1][3][4][5][6]

  • National Institutes of Health (PMC). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. (Specific protocols for 3-bromo-6-substituted pyridazines).

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[7] (Comparative study of Pd(PPh3)4 vs K3PO4 systems for electron-deficient diazines).

  • American Chemical Society (ACS). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. (Discussion on amine/nitrogen coordination challenges).

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine core is a privileged scaffold in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings in kinase inhibitors and GPCR ligands. However, functionalizing 3-bromo-6-phenylpyridazine via Buchwald-Hartwig amination presents specific challenges due to the electron-deficient nature of the diazine ring and the potential for catalyst poisoning by the intrinsic nitrogen lone pairs.

This application note provides a validated, high-reliability protocol for coupling various amines with this compound. Unlike standard


 approaches, which are limited to strong nucleophiles, this palladium-catalyzed method enables access to sterically hindered amines, anilines, and amides.

Substrate Analysis & Mechanistic Challenges

The Electrophile: this compound

The substrate features a 1,2-diazine ring substituted with a phenyl group at C6 and a bromine at C3.

  • Electronic Bias: The C3 position is highly activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Catalyst Poisoning: The N1 and N2 nitrogens possess lone pairs capable of

    
    -coordination to the Palladium(II) center. This can form stable, off-cycle resting states (Pd-pyridazyl complexes) that arrest the catalytic cycle, particularly when using monodentate ligands.
    
Mechanistic Pathway & Failure Modes

To ensure success, one must understand where the cycle fails. The diagram below illustrates the standard cycle versus the specific "poisoning" trap common to pyridazines.

BuchwaldMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-6-Ph-pyridazine Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Poison OFF-CYCLE TRAP Pd-N(pyridazine) Complex OxAdd->Poison Low Steric Bulk Ligand RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Poison->OxAdd Heat / Bulky Ligand

Figure 1: Catalytic cycle highlighting the competitive coordination (poisoning) risk associated with diazine substrates.

Catalyst & Ligand Selection Strategy

Success in this reaction relies entirely on the Ligand-to-Substrate match . We employ a "Generational Strategy," moving from standard ligands to specialized precatalysts based on nucleophile difficulty.

The Decision Matrix
Nucleophile ClassRecommended LigandCatalyst SourceBaseSolventRationale
Primary Alkyl Amines BrettPhos BrettPhos Pd G3NaOtBuDioxaneBrettPhos prevents

-hydride elimination and promotes reductive elimination.
Secondary Alkyl Amines RuPhos RuPhos Pd G3NaOtBuTolueneRuPhos provides extreme steric bulk to prevent N-coordination poisoning.
Anilines (Aryl Amines) Xantphos Pd₂(dba)₃Cs₂CO₃DioxaneXantphos (bidentate) has a wide bite angle (111°), enforcing reductive elimination.
Amides / Carbamates Xantphos Pd₂(dba)₃K₃PO₄TolueneWeaker base prevents hydrolysis; Xantphos stabilizes the intermediate.
Why Precatalysts (Pd G3/G4)?

For pyridazines, we strongly recommend using Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3) rather than mixing


 and phosphine in situ.
  • Reason: In situ mixing often leaves unligated Pd(0), which is immediately sequestered by the pyridazine nitrogens. Precatalysts ensure a 1:1 Pd:Ligand ratio enters the cycle immediately upon activation.

Detailed Experimental Protocol

General Protocol A: Coupling with Secondary Amines (RuPhos System)

Target: High yield synthesis of tertiary aminopyridazines.

Reagents:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 (2.0 - 5.0 mol%)

  • RuPhos (free ligand) (2.0 - 5.0 mol%) (Optional: Added to extend catalyst lifetime)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with this compound, RuPhos Pd G3, and NaOtBu.

    • Note: If the amine is a solid, add it here.

  • Inerting: Seal the vial. Evacuate and backfill with Argon three times.

  • Liquid Addition: Add anhydrous Toluene via syringe. Add the amine (if liquid) via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (800 rpm).

    • Timepoint: Check LCMS at 2 hours.

    • Completion: Usually < 6 hours.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

General Protocol B: Coupling with Anilines (Xantphos System)

Target: Synthesis of diarylamines (biaryl analogues).

Reagents:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • 
     (2.0 equiv, finely ground)
    
  • 1,4-Dioxane (0.2 M)

Methodology Differences:

  • Pre-complexation (Critical): In a separate vial, mix

    
     and Xantphos in a small amount of dioxane under Argon for 5 minutes before adding to the main reaction vessel. This ensures the active 
    
    
    
    species forms before the Pd sees the pyridazine.
  • Temperature: Requires higher temperature (100°C ) due to the milder base and steric bulk of the aniline.

Optimization & Troubleshooting Guide

If the standard protocols yield <50%, follow this logic flow to identify the bottleneck.

OptimizationFlow Start Low Yield (<50%) CheckSM Is SM Remaining? Start->CheckSM IncreaseTemp Increase Temp (to 110°C) CheckSM->IncreaseTemp Yes (Catalyst Dead) CheckByprod Identify Byproduct CheckSM->CheckByprod No (Side Rxn) ChangeCat Switch Ligand (BrettPhos -> RuPhos) IncreaseTemp->ChangeCat Still Fails Dehal Hydrodehalogenation (Br replaced by H) CheckByprod->Dehal Homocouple Homocoupling (Biaryl formation) CheckByprod->Homocouple Sol_Dehal Use milder base (Cs2CO3) or Lower Temp Dehal->Sol_Dehal Sol_Homo Degas Solvent More Thoroughly Homocouple->Sol_Homo

Figure 2: Troubleshooting decision tree for reaction optimization.

Common Issues
  • Hydrodehalogenation (Product is 3-phenylpyridazine):

    • Cause:

      
      -hydride elimination from the amine or solvent, followed by reductive elimination.
      
    • Fix: Switch from secondary alcohols (if used) to Toluene. Switch ligand to BrettPhos (highly resistant to

      
      -elimination).
      
  • No Reaction (Catalyst Poisoning):

    • Cause: Pyridazine nitrogen binding Pd.

    • Fix: Use tBuXPhos or BrettPhos . The extreme bulk prevents the Pd from getting close enough to the pyridazine nitrogen to coordinate, forcing it to react only with the C-Br bond.

Safety & Handling

  • Palladium Residues: Pd-contaminated waste must be segregated.

  • This compound: Potential skin irritant. Handle in a fume hood.

  • Base Hazards: NaOtBu is moisture sensitive and caustic.

    
     is an inhalation hazard (dust); handle in a weigh station.
    

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Fors, B. P., & Buchwald, S. L. (2008). A Multipurpose Catalyst System for the Pd-Catalyzed Cross-Coupling of Aryl Chlorides, Bromides, and Iodides with Primary Amines and Anilines. Journal of the American Chemical Society, 130(41), 13552–13554.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination of Heterocycles. Organic Process Research & Development. (General reference for heterocycle handling).

Sources

Design and Synthesis of Pyridazine-Based Electron Transport Materials Using 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OLED-PYR-04

Abstract

This application note details the strategic use of 3-Bromo-6-phenylpyridazine as a critical building block for high-mobility Electron Transport Materials (ETMs) and phosphorescent hosts in Organic Light-Emitting Diodes (OLEDs). Unlike standard pyridine-based ETMs, the pyridazine core (1,2-diazine) offers superior electron affinity due to the presence of two adjacent nitrogen atoms, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This guide provides a validated protocol for synthesizing a model Donor-Acceptor (D-A) ETM via Suzuki-Miyaura cross-coupling, followed by device fabrication parameters to optimize electron injection efficiency.

Introduction: The Pyridazine Advantage

In OLED stack design, the Electron Transport Layer (ETL) must fulfill two competing requirements:

  • Deep LUMO: To minimize the injection barrier from the cathode (typically Al or Mg:Ag).

  • High Triplet Energy (

    
    ):  To prevent exciton quenching from the Emissive Layer (EML), especially for blue and green phosphorescent devices.
    

This compound serves as an ideal electrophilic precursor. The phenyl ring at the C6 position provides steric bulk to suppress crystallization, while the bromine at C3 allows for facile coupling with hole-transporting (donor) moieties. This creates "bipolar" materials that balance charge transport, a critical factor in reducing efficiency roll-off at high luminance.

Mechanistic Rationale
  • Electron Deficiency: The electronegativity of the N=N bond pulls electron density from the ring, making the system highly electron-deficient (

    
    -type).
    
  • Planarity: The phenyl-pyridazine bond allows for extended

    
    -conjugation, enhancing electron mobility (
    
    
    
    ).

Protocol 1: Synthesis of Model ETM (Cz-Ph-Pyd)

Objective: Synthesize 3-(4-(9H-carbazol-9-yl)phenyl)-6-phenylpyridazine (Cz-Ph-Pyd). Rationale: This molecule combines the electron-transporting pyridazine core with a hole-transporting carbazole unit, creating a bipolar host/ETM suitable for green PhOLEDs.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor A: this compound (CAS: Specific to supplier, Purity >98%)

  • Precursor B: 4-(9H-carbazol-9-yl)phenylboronic acid (Donor unit)

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2M aqueous solution)
  • Solvent System: Toluene / Ethanol (4:1 ratio)

  • Atmosphere: Nitrogen or Argon (Schlenk line required)

Step-by-Step Workflow
  • Degassing: Sparge the Toluene/Ethanol solvent mixture with N

    
     for 30 minutes to remove dissolved oxygen. Why: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
    
  • Reaction Assembly:

    • In a 100 mL Schlenk flask, charge:

      • 1.0 eq (500 mg) of This compound .

      • 1.2 eq of 4-(9H-carbazol-9-yl)phenylboronic acid.

      • 5 mol% Pd catalyst.[1]

    • Evacuate and backfill with N

      
       (3 cycles).
      
  • Injection: Syringe in the degassed solvent (20 mL) and the K

    
    CO
    
    
    
    solution (5 mL).
  • Reflux: Heat the mixture to 90°C–100°C under vigorous stirring for 12–24 hours. Monitor via TLC (Silica, Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature.

    • Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with brine, dry over MgSO

      
      , and concentrate under vacuum.
      
  • Purification (Critical for OLEDs):

    • Column Chromatography: Silica gel (Hexane/DCM gradient).

    • Sublimation: Purify the isolated solid in a vacuum train (<

      
       Torr) at 220°C–260°C. Note: HPLC purity must exceed 99.9% to prevent trap states in the device.
      
Synthesis Pathway Diagram[7]

Synthesis_Workflow Precursors Precursors: This compound + Carbazole Boronic Acid Catalysis Catalytic Cycle Pd(0) / Base / 90°C (Suzuki Coupling) Precursors->Catalysis N2 atm Crude Crude Mixture (Organic Phase) Catalysis->Crude Extraction Purification Purification 1. Column Chrom. 2. Sublimation (>99.9%) Crude->Purification Filtration FinalProduct Final ETM (Cz-Ph-Pyd) Purification->FinalProduct Vacuum Train

Caption: Figure 1. Synthetic workflow for pyridazine-based ETM via Suzuki-Miyaura coupling.

Protocol 2: Device Fabrication & Evaluation

Objective: Integrate the synthesized material into an Electron-Only Device (EOD) to measure mobility, or a full OLED to measure efficiency.

Device Architecture (Standard Green Phosphorescent Stack)
  • Anode: ITO (150 nm)

  • HIL: HAT-CN (10 nm)

  • HTL: TAPC (40 nm)

  • EML: CBP : Ir(ppy)

    
     (10%) (30 nm)
    
  • ETL: Cz-Ph-Pyd (Synthesized Material) (30 nm)

  • EIL: LiF (1 nm)

  • Cathode: Al (100 nm)

Fabrication Steps
  • Substrate Cleaning: Ultrasonicate ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 mins to increase work function.

  • Vacuum Deposition: Transfer to a thermal evaporator (Base pressure

    
     Torr).
    
  • Layer Deposition:

    • Evaporate organic layers at a rate of 1–2 Å/s.

    • Crucial: Deposit the Pyridazine ETM (ETL) carefully. Its high electron affinity requires a pristine interface with the EIL.

  • Cathode Deposition: Deposit LiF (0.1 Å/s) followed by Al (5 Å/s) through a shadow mask.

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    
Energy Level Alignment Diagram

Energy_Levels Anode Anode (ITO) Work Function: -4.8 eV HTL LUMO: -2.0 eV HTL (TAPC) HOMO: -5.5 eV EML LUMO: -2.4 eV EML (Host:Dopant) HOMO: -5.8 eV ETL LUMO: -3.0 eV (Pyridazine) ETL (Cz-Ph-Pyd) HOMO: -6.2 eV ETL->EML Electron Flow Cathode Cathode (Al) Work Function: -4.3 eV Cathode->ETL Low Barrier

Caption: Figure 2. Energy level diagram highlighting the deep LUMO of the Pyridazine ETL (-3.0 eV), facilitating electron injection from the cathode.

Data Analysis & Characterization

To validate the material, compare the Pyridazine-based ETM against a standard like Alq


 or TPBi.
MetricPyridazine ETM (Cz-Ph-Pyd)Standard (TPBi)Interpretation
LUMO (eV) -2.9 to -3.1-2.7Deeper LUMO improves electron injection.
HOMO (eV) -6.1 to -6.3-6.2Deep HOMO blocks holes effectively.
Triplet Energy (

)
~2.65 eV2.60 eVSufficient to confine green triplet excitons.[2]
Glass Trans. (

)
> 100°C~120°CHigh thermal stability prevents film crystallization.

Troubleshooting:

  • Issue: High Turn-on Voltage. Cause: Impure material or oxidation of the LiF/Al interface. Fix: Ensure sublimation yielded a white/crystalline solid; check vacuum levels.

  • Issue: Low Efficiency.[3][2] Cause: Exciton quenching. Fix: The pyridazine ring may be interacting with the dopant; consider using it as an ETL only, not a host, or adding a hole-blocking layer.

References

  • General Pyridazine Properties

    • Gong, S., et al. "Pyridazine-based derivatives as electron-transporting materials for highly efficient OLEDs." Journal of Materials Chemistry C, 2023.

  • Suzuki Coupling Protocols for Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Device Physics & Energy Alignment

    • Kido, J., et al. "Electron Transport Materials for Organic Light-Emitting Diodes." ACS Applied Materials & Interfaces, 2018.

  • TADF & Host Materials

    • Data regarding Pyridazine/Phenoxazine D-A systems derived from: Materials, 2023, "Derivatives of Pyridazine with Phenoxazine... Exhibiting TADF."

Sources

Advanced Synthesis of Pyridazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has emerged as a "privileged structure" in kinase inhibitor design, serving as a superior bioisostere to phenyl and pyridine rings. Its unique 1,2-nitrogen placement offers high dipole moments and specific hydrogen-bonding vectors capable of engaging the kinase "hinge region" (e.g., Met318 in BCR-ABL).[1]

This guide moves beyond standard textbook preparations, detailing two high-fidelity synthetic workflows:

  • The "De Novo" Construction: Utilizing Inverse Electron Demand Diels-Alder (IEDDA) reactions for highly substituted cores.

  • The "Decoration" Strategy: Regioselective functionalization of 3,6-dichloropyridazine and fused imidazo[1,2-b]pyridazines (Ponatinib-like scaffolds).

Strategic Retrosynthesis & Pathway Design

The synthesis of kinase inhibitors requires a modular approach to allow for Rapid Analoging (RA). We view the target molecule not as a monolith, but as a core scaffold with orthogonal attachment points.

Diagram 1: Retrosynthetic Disconnection of Pyridazine Kinase Inhibitors

Caption: Disconnection logic for Ponatinib-like and generic pyridazine inhibitors, highlighting the IEDDA and Cross-Coupling pathways.

Retrosynthesis Target Target: Pyridazine Kinase Inhibitor (e.g., Ponatinib Analog) Disconnection1 Route A: Functionalization (S_NAr / Pd-Coupling) Target->Disconnection1 Disconnect C-C/C-N Disconnection2 Route B: De Novo Construction (IEDDA Cycloaddition) Target->Disconnection2 Disconnect Ring Core_A Scaffold A: 3,6-Dichloropyridazine or Imidazo[1,2-b]pyridazine Disconnection1->Core_A SideChains Side Chains: (Hinge Binder + Solubilizing Tail) Disconnection1->SideChains Core_B Scaffold B: 1,2,4,5-Tetrazine + Alkynyl/Enamine Dienophile Disconnection2->Core_B Disconnection2->SideChains

Protocol A: The IEDDA "Click" Synthesis

Application: Best for generating highly substituted pyridazines where regiocontrol via SNAr is difficult. This method is bioorthogonal and tolerates sensitive functional groups.

Mechanistic Insight

The reaction involves a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (alkyne or enamine), followed by a retro-Diels-Alder elimination of nitrogen (N2). This irreversible gas evolution provides a massive thermodynamic driving force.

Step-by-Step Methodology

Reagents:

  • 3,6-Bis(methylthio)-1,2,4,5-tetrazine (Precursor)

  • Dienophile: 4-ethynyl-N-(2-methoxyethyl)benzamide (Kinase "Tail" mimic)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Procedure:

  • Tetrazine Activation: Dissolve 1.0 eq of the tetrazine in 1,4-dioxane (0.1 M).

  • Cycloaddition: Add 1.1 eq of the alkynyl dienophile.

    • Critical Checkpoint: The solution will turn from bright red/magenta (tetrazine) to yellow/orange (pyridazine) as N2 evolves.

  • Thermal Promotion: Heat the sealed vessel to 80°C for 2-4 hours.

    • Note: Electron-rich dienophiles (enamines) react at RT; alkynes often require heat.

  • Purification: Concentrate in vacuo. The byproduct is N2, leaving a crude product often >90% pure. Purify via Flash Chromatography (SiO2, EtOAc/Hexanes).

Validation:

  • LC-MS: Look for [M+H]+ corresponding to the loss of N2 (-28 Da) from the sum of reactants.

  • NMR: Disappearance of the tetrazine characteristic color and appearance of pyridazine aromatic protons (if H-substituted).

Protocol B: Regioselective Functionalization (Ponatinib Route)

Application: Synthesis of fused imidazo[1,2-b]pyridazines, the core of the BCR-ABL inhibitor Ponatinib.

Diagram 2: Sequential Functionalization Workflow

Caption: Logic flow for synthesizing Ponatinib-class inhibitors via Sonogashira coupling.

PonatinibRoute Start Start: Imidazo[1,2-b]pyridazine Step1 Step 1: Halogenation (NBS, CH3CN) Start->Step1 Inter1 Intermediate: 3-Bromoimidazo[1,2-b]pyridazine Step1->Inter1 Electrophilic Subst. Step2 Step 2: Sonogashira (Pd(PPh3)2Cl2, CuI, Alkyne) Inter1->Step2 Final Product: Ponatinib Analog Step2->Final C-C Coupling

Detailed Protocol

1. Bromination (Electrophilic Aromatic Substitution)

  • Rationale: The C3 position of imidazo[1,2-b]pyridazine is the most electron-rich, allowing selective halogenation.

  • Step: Dissolve imidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise at 0°C. Stir at RT for 1 hour.

  • Workup: Dilute with water, filter the precipitate.

  • Yield: Typically >85%.[2][3]

2. Sonogashira Coupling (The "Linker" Step)

  • Reagents: 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), Ethynyl-aryl partner (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Degas DMF with Argon for 15 mins (Oxygen poisons the Pd(0) species).

    • Add reagents in a glovebox or under positive Argon pressure.

    • Heat to 60-80°C for 4 hours.

    • Color Change: Reaction darkens (brown/black) as Pd colloids form (normal).

  • Purification: The product is often basic. Use amine-functionalized silica or add 1% Et3N to the eluent to prevent streaking.

Optimization of Pd-Catalysis on Pyridazines

Pyridazines are electron-deficient and contain nitrogen atoms that can chelate and poison Palladium catalysts. Standard conditions often fail.

Table 1: Optimized Cross-Coupling Conditions for Pyridazine Cores

Reaction TypeCatalyst SystemBase / SolventKey AdditiveNotes
Suzuki-Miyaura Pd(OAc)2 + XPhos K3PO4 / Dioxane:H2ONoneXPhos prevents N-poisoning via steric bulk.
Buchwald-Hartwig Pd2(dba)3 + BrettPhos Cs2CO3 / t-Amyl AlcoholWater (0.1%)Strictly anhydrous conditions can sometimes stall the cycle.
Sonogashira Pd(PPh3)2Cl2Et3N / DMFCuI (catalytic)Copper-free variants preferred if homocoupling is observed.
Negishi Pd(PPh3)4THFZnCl2Excellent for installing alkyl groups on the ring.

References

  • Bioisosterism & Scaffold Design: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. Link

  • IEDDA Synthesis Review: Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews.

  • Ponatinib Synthesis: Huang, W. S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase." Journal of Medicinal Chemistry.

  • Tetrazine Applications: "Tetrazine-based inverse-electron-demand Diels–Alder reaction." Polymer Chemistry (2024).[4]

  • Regioselective Functionalization: Parrot, I., et al. (2013). "Recent advances in the synthesis of pyridazines." Current Organic Chemistry.

Sources

palladium-catalyzed cross-coupling of 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Pd-Catalyzed Functionalization of 3-Bromo-6-phenylpyridazine

Part 1: Strategic Overview & Chemical Context

This compound represents a privileged scaffold in modern medicinal chemistry, serving as a critical intermediate for Type II kinase inhibitors, GPCR ligands, and agrochemicals. The pyridazine core (1,2-diazine) offers unique physicochemical properties compared to its pyridine or pyrimidine analogs, specifically a lower pKa and higher polar surface area (PSA), which can significantly alter the metabolic stability and solubility profile of a drug candidate.

However, the functionalization of this scaffold via Palladium-catalyzed cross-coupling presents a distinct "Heterocycle Paradox":

  • Electronic Activation: The electron-deficient nature of the pyridazine ring renders the C3-Bromine highly activated for oxidative addition (favorable).

  • Catalyst Poisoning: The proximal nitrogen atoms (N1/N2) are potent

    
    -donors, capable of displacing phosphine ligands and sequestering the Palladium catalyst in an inactive resting state (unfavorable).
    

This guide provides field-proven protocols to overcome these competing factors, focusing on Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings.

Part 2: Mechanistic Considerations & The "Pyridazine Trap"

To achieve high yields, one must understand the competition between the productive catalytic cycle and the non-productive coordination pathway.

Key Insight: Standard ligands (e.g., PPh3) are often insufficient because the pyridazine nitrogen can out-compete them for the Pd center. Successful protocols utilize bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) or bidentate ligands (e.g., dppf) that sterically crowd the metal center, preventing N-coordination from the substrate.

Visualization: The Competitive Catalytic Landscape

Mechanism Pd0 Active Catalyst [Pd(0)Ln] OxAdd Oxidative Addition (LnPd(II)-Ar-Br) Pd0->OxAdd Fast (Activated C-Br) Trap CATALYST TRAP (Pd-N Coordination) Pd0->Trap Competitive Inhibition (Avoid with Bulky Ligands) Substrate This compound Substrate->OxAdd TransMet Transmetallation (+ R-B(OH)2 / HNR2) OxAdd->TransMet Rate Limiting Step Prod Product (6-Phenyl-3-substituted-pyridazine) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the "Trap" pathway where the pyridazine nitrogen coordinates to Pd(0), arresting the cycle. Bulky ligands prevent this off-cycle equilibrium.

Part 3: Protocol A – Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl₂ is recommended as the ferrocenyl backbone provides a wide bite angle and rigidity, resisting displacement by the pyridazine nitrogens.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the this compound, boronic acid, and base.

  • Degassing (Critical): Add the 1,4-dioxane. Sparge the solvent with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Cap the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (typically 30% EtOAc/Hexanes). The starting bromide is UV active and moves faster than most coupled products.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography. Pyridazines are polar; expect to use a gradient up to 50-80% EtOAc/Hexanes or 5% MeOH/DCM.

Optimization Table: Suzuki Conditions
VariableStandard ConditionOptimization for Difficult Substrates
Catalyst Pd(dppf)Cl₂ (5 mol%)XPhos Pd G2 (2 mol%)
Base Na₂CO₃ (aq)K₃PO₄ (solid, anhydrous)
Solvent Dioxane/Watern-Butanol or Toluene/Water
Temp 90°C110°C (Microwave: 30 min)

Part 4: Protocol B – Buchwald-Hartwig Amination (C-N Bond Formation)[3]

Coupling amines to chloropyridazines or bromopyridazines is challenging due to potential catalyst deactivation. We utilize BrettPhos or RuPhos precatalysts, which are specifically designed to facilitate the reductive elimination of C-N bonds in electron-deficient heterocycles.

Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is sensitive to moisture.[2] Ideally, weigh the base (NaOtBu) and catalyst in a glovebox. If not available, use a flame-dried Schlenk tube and handle NaOtBu quickly under a cone of Nitrogen.

  • Addition: Add substrate, amine, base, and catalyst to the vessel.

  • Solvent: Add anhydrous Toluene via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 2–16 hours.

    • Note: If using volatile amines, use a sealed pressure tube.

  • Workup: Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black. Concentrate the filtrate.

  • Purification: Reverse-phase preparative HPLC is often preferred for amino-pyridazines due to their high polarity and basicity, which can cause streaking on silica gel.

Part 5: Troubleshooting & Quality Control

Self-Validating The Experiment

Before committing valuable intermediates, perform these checks:

  • The "Black" Test: If the reaction mixture turns black immediately upon heating, your catalyst may have decomposed (colloidal Pd formation) due to poor degassing or low ligand stability.

  • LCMS Diagnostic:

    • Mass M+1: Product mass.[3]

    • Mass M+H-Br+OH: Hydrolysis byproduct (indicates wet solvent/base).

    • Mass 2M: Homocoupling of the boronic acid (indicates O₂ leak).

Decision Workflow

Workflow Start Target: Functionalized Pyridazine Partner Coupling Partner? Start->Partner Boronic Boronic Acid/Ester Partner->Boronic Amine Amine (1° or 2°) Partner->Amine Suzuki Protocol A: Suzuki (Pd(dppf)Cl2) Boronic->Suzuki QC QC: Check LCMS for Hydrolysis Suzuki->QC Buchwald Protocol B: Buchwald (BrettPhos/RuPhos) Amine->Buchwald Buchwald->QC

Figure 2: Decision tree for selecting the appropriate protocol based on the desired functionalization.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis."[4] NobelPrize.org. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Ruiz, J., et al. (2021). "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction." National Institutes of Health (PMC). Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • BenchChem. "An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications." BenchChem Application Notes. Link

Sources

Application Note: Strategic Functionalization of 3-Bromo-6-phenylpyridazine at the C3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyridazine core, particularly the 3-bromo-6-phenylpyridazine scaffold, represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for pyridine or phenyl rings in kinase inhibitors and GPCR ligands.

The C3 position (alpha to the nitrogen) is the critical vector for functionalization. Due to the electron-deficient nature of the 1,2-diazine ring, this position exhibits a unique "dual reactivity":

  • Electrophilic Activation: High susceptibility to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Oxidative Addition Competence: Excellent partner for Palladium-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

This guide provides a decision-matrix-driven approach to functionalizing C3, moving beyond generic recipes to substrate-specific logic.

Reactivity Map & Decision Matrix

The choice of method depends entirely on the nucleophile's electronic profile and steric demand.

ReactivityMap Start This compound (Substrate) Nuc_C Carbon Nucleophile (Boronic Acids, Alkynes) Start->Nuc_C Nuc_N_Ali Aliphatic Amine (Primary/Secondary) Start->Nuc_N_Ali Nuc_N_Ar Aromatic Amine (Anilines) Start->Nuc_N_Ar Nuc_O Oxygen Nucleophile (Alkoxides) Start->Nuc_O Suzuki Suzuki-Miyaura (Biaryl Formation) Nuc_C->Suzuki Aryl Boronic Acid Sonogashira Sonogashira (Alkynylation) Nuc_C->Sonogashira Terminal Alkyne SNAr SNAr Substitution (Thermal) Nuc_N_Ali->SNAr Preferred (Green Chemistry) Buchwald Buchwald-Hartwig (Pd-Catalyzed) Nuc_N_Ali->Buchwald If Sterically Hindered Nuc_N_Ar->Buchwald Required (Low Nucleophilicity) Nuc_O->SNAr Strong Base (NaH/THF)

Figure 1: Strategic Decision Tree for C3 Functionalization. Select the pathway based on the nucleophile class to maximize yield and minimize side reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl/heteroaryl groups. Mechanism: The electron-deficient pyridazine facilitates rapid oxidative addition. However, the nitrogen atoms can coordinate to Pd, potentially poisoning the catalyst. High-turnover ligands (e.g., phosphines) are essential.

Optimized Conditions Table
ParameterStandard ConditionChallenging Substrates (Steric Bulk)
Catalyst

(5 mol%)

(3-5 mol%)
Ligand

(Intrinsic)
dppf (Bidentate prevents chelation)
Base

(2M aq.)

(Anhydrous or 3M aq.)
Solvent DME / Water (3:1)1,4-Dioxane / Water (4:1)
Temp 85°C100°C
Step-by-Step Methodology
  • Charge: To a reaction vial, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Solvent & Degas: Add solvent (DME/Water). Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.[1]

  • Catalyst Addition: Add

    
     (0.05 equiv) under a positive stream of Argon. Cap immediately.
    
  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If starting material persists after 4h, add 0.02 equiv additional catalyst.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Pyridazines are polar; expect elution at 30–60% EtOAc.

Protocol B: Nucleophilic Aromatic Substitution ( ) (C-N/C-O Bond Formation)

Objective: Introduction of aliphatic amines or alkoxides. Why this works: The imine-like nitrogen at N2 pulls electron density, making C3 highly electrophilic. This avoids the cost and metal contamination of Pd catalysis.

Reaction Scheme


Step-by-Step Methodology
  • Preparation: Dissolve this compound (1.0 equiv) in n-Butanol or DMSO (0.2 M concentration).

    • Note: n-Butanol allows for high reflux temperature (117°C) without the difficult removal of DMSO.

  • Nucleophile: Add the amine (3.0 – 5.0 equiv).

    • Tip: If the amine is volatile, use a sealed pressure tube.

    • Base: If using an amine salt (e.g., hydrochloride), add 3.0 equiv of DIPEA.

  • Thermal Activation: Heat to 110–130°C for 12–24 hours.

  • Workup:

    • For n-Butanol: Evaporate solvent directly.

    • For DMSO: Pour into crushed ice/water. The product usually precipitates. Filter and wash with water.

Risk Factor - Hydrolysis: If water is present at high temperatures, hydroxide (


) will compete with the amine, yielding 6-phenylpyridazin-3(2H)-one  (the hydrolysis product).
  • Prevention:[2] Use anhydrous solvents and excess amine.

Protocol C: Buchwald-Hartwig Amination[3]

Objective: Coupling with Anilines or Amides (poor nucleophiles for


).
Rationale:  Anilines are not nucleophilic enough to displace the bromide thermally without decomposition temperatures. Pd-catalysis lowers the activation energy.

BuchwaldCycle L_Pd L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) L_Pd->OxAdd + 3-Br-6-Ph-Pyridazine Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Aniline + Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Coord->RedElim - HBr RedElim->L_Pd Regeneration

Figure 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Protocol
  • Reagents: this compound (1.0 equiv), Aniline (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst System:

    
     (5 mol%) + Xantphos  (7.5 mol%).[3]
    
    • Why Xantphos? Its wide bite angle facilitates the reductive elimination of the bulky pyridazine-aniline complex.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Conditions: 100°C, sealed tube, 16 hours.

  • Note: If conversion is low, switch ligand to BrettPhos , which is superior for electron-deficient heteroaryl halides.

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine.Link

  • Gundersen, L. L., et al. (2010). Palladium-catalyzed C-N bond formation: Reactions of 6-halopurine nucleosides.Journal of Organic Chemistry. Link (Analogous reactivity for electron-deficient diazines).

  • Mishra, S., et al. (2023).[5][6] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5]J. Am. Chem. Soc.[5][7]Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Conditions.[2]Link

  • PubChem. (2024). This compound Compound Summary.Link

Sources

procedure for lithiation and trapping of 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lithiation and Trapping of 3-Bromo-6-phenylpyridazine

Executive Summary

This guide details the procedure for the regioselective lithiation and electrophilic trapping of This compound . The functionalization of


-deficient diazines is challenging due to their susceptibility to nucleophilic attack and the "halogen dance" phenomenon. This protocol leverages kinetic deprotonation  at the C4 position (ortho to bromine) using lithium dialkylamides at cryogenic temperatures (-100 °C), ensuring high regiocontrol and preventing benzyne-type elimination.

Mechanistic Insight & Strategy

The Challenge: Halogen Dance & Nucleophilic Attack

Pyridazines are electron-deficient heterocycles. The use of alkyllithiums (e.g.,


-BuLi) often leads to undesirable nucleophilic addition to the azine ring rather than deprotonation. Furthermore, 3-bromopyridazines possess an acidic proton at C4 (ortho to Br), but the resulting 4-lithio species is thermodynamically unstable. It readily undergoes halogen-metal exchange  or halogen dance  (isomerization of the lithio species to the C5 position), often leading to complex mixtures.
The Solution: Kinetic Control

To bypass these issues, this protocol utilizes:

  • Non-Nucleophilic Bases: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These bulky bases suppress nucleophilic addition (Chichibabin-type reactions).

  • Cryogenic Conditions (-100 °C): At this temperature, the kinetic lithiation at C4 is faster than the rate of halogen dance or elimination, trapping the C4-lithio intermediate effectively.

  • Regioselectivity: The bromine atom at C3 exerts a strong inductive effect (

    
    ), acidifying the C4 proton. The phenyl group at C6 has a weaker directing effect on C5. Thus, kinetic deprotonation occurs exclusively at C4 .
    

ReactionMechanism Substrate This compound Intermediate 4-Lithio-3-bromo-6-phenylpyridazine (Kinetic Intermediate) Substrate->Intermediate Deprotonation (C4-H) Base LDA (2.0 equiv) THF, -100 °C Base->Intermediate Product 4-Substituted-3-bromo-6-phenylpyridazine Intermediate->Product Trapping SideReaction Halogen Dance / Elimination (> -70 °C) Intermediate->SideReaction Warming Electrophile Electrophile (E+) Electrophile->Product

Figure 1: Reaction pathway highlighting the kinetic trapping of the C4-lithio species and the risk of side reactions upon warming.

Experimental Protocol

Reagents & Equipment
  • Substrate: this compound (Dried under vacuum).

  • Base: Diisopropylamine (

    
    -Pr
    
    
    
    NH) and
    
    
    -BuLi (2.5 M in hexanes) to generate LDA in situ.
  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

  • Cryostat: Capable of maintaining -100 °C (Liquid N

    
    /Ethanol or Acetone slush bath).
    
  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Procedure

Step 1: Preparation of LDA (0.5 M in THF)

  • Flame-dry a 50 mL Schlenk flask and flush with Argon.

  • Add anhydrous THF (10 mL) and diisopropylamine (2.2 mmol, 1.1 equiv relative to substrate).

  • Cool to 0 °C .

  • Dropwise add

    
    -BuLi (2.2 mmol). Stir for 15 minutes at 0 °C.
    
    • Note: Generating LDA in situ is preferred over commercial solutions for reproducibility.

Step 2: Substrate Addition & Lithiation

  • Cool the LDA solution to -100 °C using a liquid nitrogen/ethanol bath.

    • Critical: Monitor internal temperature. Deviations above -90 °C can induce benzyne formation.

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the substrate solution slowly (over 5-10 mins) down the side of the flask to pre-cool it before mixing.

  • Stir the dark red/brown mixture at -100 °C for 30 minutes .

Step 3: Electrophilic Trapping

  • Add the electrophile (1.2–1.5 mmol) (e.g., Benzaldehyde, Iodine, DMF) neat or as a THF solution.

    • Tip: For solid electrophiles (like I

      
      ), dissolve in minimal THF first.
      
  • Stir at -100 °C for 30 minutes .

  • Allow the reaction to warm slowly to -78 °C over 1 hour, then to room temperature (only after quenching if the product is stable).

Step 4: Quench & Workup

  • Quench with saturated aq. NH

    
    Cl (5 mL) or H
    
    
    
    O/THF mixture at low temperature (-78 °C).
  • Extract with EtOAc (

    
     mL).
    
  • Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purify via flash column chromatography (Hexanes/EtOAc).

Workflow Start Start: Dry Schlenk Flask Argon Atmosphere PrepBase Generate LDA (THF, 0 °C, 15 min) Start->PrepBase Cooling Cool to -100 °C PrepBase->Cooling Addition Add Substrate (Slowly) Stir 30 min Cooling->Addition Trapping Add Electrophile Stir 30 min at -100 °C Addition->Trapping Quench Hydrolysis (NH4Cl) Warm to RT Trapping->Quench Workup Extraction & Purification Quench->Workup

Figure 2: Operational workflow for the cryogenic lithiation process.

Expected Results & Data Analysis

The regioselectivity is confirmed by


H NMR. The starting material shows two doublets for the pyridazine protons (C4-H and C5-H). The C4-substituted product will show a singlet  for the remaining C5-H proton (typically downfield due to the adjacent phenyl ring).

Table 1: Typical Electrophiles and Yields

ElectrophileReagentProduct TypeExpected YieldNotes
Iodine I

4-Iodo derivative75-85%Highly reactive; excellent intermediate for Pd-coupling.
Benzaldehyde PhCHOSecondary Alcohol65-75%Diastereomers may form if chiral centers exist.
DMF DMFAldehyde50-65%Hydrolysis required; keep cold during quench.
Deuterium MeODD-labeled>90%Used for mechanistic verification (NMR silent at C4).

Troubleshooting & Optimization

  • Low Yield / Starting Material Recovery:

    • Cause: Incomplete deprotonation or wet solvent.

    • Fix: Increase base to 2.0 equivalents; ensure THF is freshly distilled; verify internal temperature is strictly

      
       °C.
      
  • Complex Mixture (Halogen Dance):

    • Cause: Temperature rose above -70 °C before trapping.[1]

    • Fix: Improve cooling bath (use liquid nitrogen/pentane or acetone); shorten lithiation time to 15 mins.

  • Nucleophilic Addition Products:

    • Cause: Base acted as a nucleophile.

    • Fix: Switch from LDA to LiTMP (more sterically hindered).

References

  • Decrane, L.; Plé, N.; Turck, A. "Metalation of Bromodiazines.[2] Diazines XL." Journal of Heterocyclic Chemistry, 2005 , 42(4), 509–513.[2][3] [Link] (Primary protocol source demonstrating C4-lithiation of this compound at -100 °C).

  • Turck, A.; Plé, N.; Mongin, F.; Quéguiner, G. "Regional Metalation of π-Deficient Heterocyclic Compounds." Tetrahedron, 2001 , 57(21), 4489–4505. [Link] (Comprehensive review on the mechanisms of diazine lithiation).

  • Mongin, F.; Quéguiner, G. "Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines." Tetrahedron, 2001 , 57(19), 4059–4090. [Link] (Foundational text on directing groups and base selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-6-phenylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this specific transformation. The pyridazine core is a common motif in pharmacologically active compounds, making robust coupling methodologies for its derivatives essential. However, the electron-deficient nature of the pyridazine ring and the presence of nitrogen atoms can introduce unique challenges compared to standard Suzuki couplings.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges. The guidance is grounded in established mechanistic principles and practical, field-proven experience.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: Why is my reaction yield consistently low or the reaction fails to go to completion?

Low yields in the Suzuki coupling of heteroaryl halides like this compound can often be traced back to several key factors.[1] The interaction between multiple reaction parameters such as catalyst, base, solvent, and temperature can be complex and unpredictable.[3]

Potential Cause 1: Catalyst Inactivation or Insufficient Activity

The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to deactivation or reduced catalytic activity.[2] This is a common issue with nitrogen-containing heterocycles.[2][4]

  • Explanation: The lone pairs on the pyridazine nitrogens can act as ligands, binding to the palladium center and inhibiting its ability to participate in the catalytic cycle. This effectively reduces the concentration of the active catalyst.

  • Solutions:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or t-BuXPhos can shield the palladium center, preventing coordination with the pyridazine nitrogen and promoting the desired catalytic cycle. Buchwald's SPhos or XPhos are often beneficial for electron-rich heteroaromatic halides.[1]

    • Pre-catalyst Choice: Consider using pre-formed catalysts, such as CataCXium A Pd G3, which are specifically designed for challenging substrates and can exhibit enhanced stability and activity.[1]

    • Catalyst Loading: While increasing catalyst loading might seem like a straightforward solution, it can also lead to more side reactions. A systematic screening of catalyst loading (e.g., 0.5-2.0 mol%) is recommended to find the optimal balance.[3]

Potential Cause 2: Inefficient Transmetalation

The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is a critical part of the catalytic cycle and can be sluggish.[5][6][7] The choice of base is crucial for activating the boronic acid to facilitate this step.[8][9]

  • Explanation: The base activates the boronic acid by forming a more nucleophilic boronate species.[8][9] If the base is too weak or sterically hindered, this activation may be inefficient. Conversely, a base that is too strong can lead to decomposition of the boronic acid or promote side reactions.

  • Solutions:

    • Base Screening: A range of bases should be screened to find the optimal choice. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side reactions like hydrodehalogenation.[1] In some cases, stronger bases like K₂CO₃ or even hydroxides might be necessary, but should be used with caution.

    • Solvent System: The solvent plays a significant role in the solubility of the base and the boronate species. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) with water can enhance the efficacy of inorganic bases and accelerate transmetalation.[1][10]

Potential Cause 3: Side Reactions

Several side reactions can compete with the desired cross-coupling, leading to reduced yields of the target product.

  • Explanation & Solutions:

    • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen. It can be promoted by certain bases and solvents. Using a weaker base like K₃PO₄ or Cs₂CO₃ and an appropriate solvent system can help suppress this side reaction.[1]

    • Homocoupling: This is the coupling of two molecules of the boronic acid. It is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.[11] Thoroughly degassing the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) is critical to minimize this.

Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

Improving selectivity requires a careful examination of the reaction conditions to disfavor the pathways leading to unwanted products.

Troubleshooting Strategy for Byproduct Formation

Observed Byproduct Potential Cause Recommended Action
Homocoupled Boronic Acid Presence of oxygen oxidizing the Pd(0) catalyst.Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen).[11]
Hydrodehalogenation Product Base-promoted side reaction.Switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
Protodeborylation of Boronic Acid Excess water or prolonged reaction times at high temperatures.Use anhydrous solvents and ensure the boronic acid is of high quality. Optimize reaction time to avoid prolonged heating after completion.
Question 3: How do I choose the optimal reaction temperature and time?

Temperature and time are critical, interdependent parameters.[3]

  • Explanation: Many Suzuki couplings require heating to proceed at a reasonable rate.[11] However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[11]

  • Optimization Strategy:

    • Initial Temperature: Start with a moderate temperature, for example, 80 °C.[11]

    • Monitoring: Track the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC).

    • Adjustment: If the reaction is sluggish, the temperature can be cautiously increased. Conversely, if significant byproduct formation is observed, a lower temperature may be beneficial.

    • Time: The reaction should be stopped once the starting material is consumed to avoid the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

The Suzuki coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][7] The three main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[5][6][7]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the Pd(II) complex.[5][6][7] This step is facilitated by a base.[8][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst.[5]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-Br RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Product (Ar-Ar') Catalyst Pd(0) Catalyst RE->Catalyst Regeneration Reactant This compound (Ar-Br) Reactant->OA BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->TM Base Base Base->TM Catalyst->OA caption Suzuki Coupling Catalytic Cycle

Sources

Technical Support Center: Pyridazine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridazine Trap"

Welcome to the technical support center. If you are working with pyridazines, you are likely facing a specific set of failures: stalled conversion, rapid protodeboronation, or catalyst deactivation.

Pyridazines (1,2-diazines) present a unique "double threat" to palladium catalysis compared to pyridines or pyrimidines:

  • The N-N "Bite": The adjacent nitrogen atoms create a localized region of high electron density that binds aggressively to electrophilic Pd(II) species, forming stable, off-cycle resting states (catalyst poisoning).

  • Electronic Deficiency: The ring is highly

    
    -deficient, making oxidative addition of chloropyridazines facile, but rendering the corresponding pyridazyl-boronic acids exceptionally unstable (prone to hydrolytic C-B bond cleavage).
    

This guide moves beyond generic "Suzuki conditions" to provide a mechanically grounded selection strategy for these difficult substrates.

Module 1: Catalyst & Ligand Selection Matrix

The choice of ligand is the single most critical variable. Standard ligands like PPh3 or dppf often fail because they cannot prevent the pyridazine nitrogen from displacing the ligand or coordinating to the metal center.

The Golden Rule: Steric Bulk is Mandatory

You must use bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). These ligands create a "protective shell" around the Pd center, physically blocking the approach of the pyridazine nitrogen while facilitating the reductive elimination step.

Catalyst Selection Table
Reaction TypeSubstrate ClassRecommended PrecatalystLigand ClassBase & SolventMechanism/Rationale
Suzuki-Miyaura Chloropyridazine + Aryl Boronic Acid Pd-G4 (XPhos or SPhos) Biaryl PhosphineK₃PO₄ (aq) / THF or DioxaneStandard: XPhos provides steric bulk to prevent N-coordination. G4 precatalyst ensures rapid activation.
Suzuki-Miyaura Pyridazyl Boronic Acid + Aryl Halide Pd(dppf)Cl₂ or Pd-G4 (XPhos) Bidentate or BiarylAnhydrous Cs₂CO₃ / DioxaneInstability: Pyridazyl boronates protodeboronate rapidly in water. Use anhydrous conditions.
Buchwald-Hartwig Primary Amines Pd-G4 (BrettPhos) Biaryl PhosphineNaOtBu / tBuOH or DioxaneSelectivity: BrettPhos prevents bis-arylation and promotes reductive elimination of the electron-poor ring.
Buchwald-Hartwig Secondary Amines Pd-G4 (RuPhos) Biaryl PhosphineLiHMDS / THFSterics: RuPhos accommodates the bulk of secondary amines while preventing

-hydride elimination.
Negishi Pyridazyl-Zinc Halides Pd-PEPPSI-IPr NHCTHF / TolueneStability: NHC ligands are tightly bound and resist displacement by the organozinc reagent or the pyridazine.

Module 2: Visualizing the Optimization Workflow

The following decision tree guides you through the troubleshooting process based on the specific failure mode you are observing.

PyridazineOptimization Start Start: Define Failure Mode Decision1 Is Conversion Low/Stalled? Start->Decision1 Decision2 Is Boronic Acid Consumed? Decision1->Decision2 Conversion OK, Yield Low Poisoning Issue: Catalyst Poisoning (N-Coordination) Decision1->Poisoning Reactants Remain Dehalogenation Issue: Dehalogenation (Hydride Source) Decision1->Dehalogenation Ar-H Formed Protodeboronation Issue: Protodeboronation (C-B Cleavage) Decision2->Protodeboronation Yes (Boronic Acid Gone) Sol_Poison1 Switch to Pd-G4 Precatalyst (Bypass Activation Energy) Poisoning->Sol_Poison1 Sol_Poison2 Use Bulky Ligand (XPhos/RuPhos) (Block N-Binding) Poisoning->Sol_Poison2 Sol_Dehalo Lower Temp or Switch Base to K3PO4 Dehalogenation->Sol_Dehalo Sol_Proto1 Switch to Anhydrous Base (Cs2CO3/Dioxane) Protodeboronation->Sol_Proto1 Sol_Proto2 Use MIDA Boronate (Slow Release) Protodeboronation->Sol_Proto2

Figure 1: Diagnostic logic flow for identifying and correcting pyridazine cross-coupling failures.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I see no conversion. What happened?

Diagnosis: This is classic "Pd-Black" precipitation, often caused by the instability of the Pd(0) species before it enters the catalytic cycle. The Fix:

  • Stop using Pd(PPh3)4. It is notoriously unstable in the presence of electron-deficient heterocycles.

  • Switch to a Precatalyst (Pd-G3 or G4). These contain the ligand pre-bound and an amine scaffold that ensures the rapid generation of the active L-Pd(0) species inside the reaction cycle, preventing agglomeration.

    • Recommendation:XPhos Pd G4 (CAS: 1599466-81-5).

Q2: I am trying to couple a 3-pyridazyl boronic acid, but it disappears within 30 minutes, yielding only the de-borylated pyridazine.

Diagnosis: You are seeing Protodeboronation . The pyridazine ring is electron-deficient, making the C-B bond highly susceptible to hydrolysis, especially in the presence of water and base (via a zwitterionic intermediate). The Fix:

  • Reverse Polarity: If possible, swap the coupling partners. Use a Chloropyridazine + Aryl Boronic Acid . Aryl boronic acids are orders of magnitude more stable.

  • Anhydrous Conditions: If you must use the pyridazyl boron species, switch to Pd(dppf)Cl₂ with Cs₂CO₃ in dry 1,4-Dioxane . Eliminate water entirely.

  • MIDA Boronates: Use a MIDA ester instead of a free boronic acid. The MIDA protecting group slowly releases the active species, keeping the concentration of the unstable free acid low (the "slow-release" strategy).

Q3: In Buchwald-Hartwig amination, I see the starting material remaining, but the catalyst seems active. Why?

Diagnosis: This is likely Product Inhibition . The amino-pyridazine product is a better ligand for Palladium than your substrate. It binds to the Pd and shuts down the cycle. The Fix:

  • Ligand Switch: Move to BrettPhos or tBuBrettPhos .[1] These ligands are exceptionally bulky and electron-rich. They increase the rate of reductive elimination (forming the product) and, crucially, are bulky enough to prevent the product from re-binding to the metal center.

Module 4: Experimental Protocols

Protocol A: Robust Suzuki Coupling of Chloropyridazines

Use this for: Coupling 3-chloro-6-substituted pyridazines with stable aryl boronic acids.

  • Charge a vial with:

    • Chloropyridazine substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • XPhos Pd G4 (0.02 equiv / 2 mol%)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add Solvent: Degassed THF:Water (4:1) or 1,4-Dioxane:Water (4:1) . Concentration: 0.1 M - 0.2 M.

    • Note: Water is essential here for the transmetallation step unless protodeboronation is observed.

  • Heat: 60°C for 2-4 hours.

    • Why: Chloropyridazines undergo oxidative addition easily; high heat (>100°C) often promotes side reactions.

  • Workup: Dilute with EtOAc, wash with water/brine.

Protocol B: "Rescue" Protocol for Labile Pyridazyl Boronates

Use this for: Coupling unstable pyridazyl boronic acids with aryl halides.

  • Charge a vial with:

    • Aryl Halide (1.0 equiv)

    • Pyridazyl MIDA Boronate or Pinacol Ester (1.5 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

    • Cs₂CO₃ (3.0 equiv, anhydrous)

    • CuCl (0.5 equiv) - Optional: The "Copper Effect" can stabilize the transmetallation step.

  • Seal and purge rigorously.

  • Add Solvent: Anhydrous DMF or Dioxane .

  • Heat: 80-100°C.

  • Monitor: Check LCMS every hour. If the boronate is consumed but no product forms, the pathway is likely dead due to protodeboronation.

Module 5: Mechanistic Visualization

Understanding why the reaction fails allows you to intervene. The diagram below illustrates the competition between the productive cycle and the "Pyridazine Trap."

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Chloropyridazine TransMet Transmetallation OxAdd->TransMet + Boronic Acid + Base Trap RESTING STATE TRAP (Pyridazine N-Coordination) OxAdd->Trap Low Steric Bulk Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Slow Reversal

Figure 2: The Catalytic Cycle. Note the "Resting State Trap" (Red) where the pyridazine nitrogen coordinates to the Pd(II) intermediate, stalling the cycle. Bulky ligands prevent this off-cycle pathway.

References

  • Billingsley, K. L., & Buchwald, S. L. (2006).[2] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanistic Implications. Journal of the American Chemical Society.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

Sources

Technical Support Center: Solubilization Strategies for 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: 3-Bromo-6-phenylpyridazine (CAS: 14959-34-3) Solvent System: Dimethyl Sulfoxide (DMSO) Ticket Priority: High (Compound Precipitation / Stock Failure)[1]

Executive Summary: The Chemical Challenge

You are likely encountering solubility issues with This compound not because the compound is inherently insoluble in DMSO, but because of a conflict between planar molecular stacking and solvent hygroscopicity .[1]

  • The Molecule: This compound features a pyridazine ring fused with a phenyl group and a heavy halogen (Bromine). It is a planar, aromatic system. These molecules exhibit strong

    
     stacking interactions and potentially halogen bonding, leading to high crystal lattice energy.[1]
    
  • The Solvent: DMSO is a "super solvent" for polar aprotic compounds, but it is aggressively hygroscopic.

  • The Failure Mode: If your DMSO contains even 1-2% water (common in opened bottles), the solubility of this lipophilic heterocycle drops exponentially, causing "crash out" or persistent turbidity.

Troubleshooting Guide (FAQ Format)

Q1: The solution is cloudy immediately upon adding DMSO. Is it impure?

Diagnosis: Likely Water Contamination in the DMSO.[2] Mechanism: this compound is lipophilic (LogP ~2.5–3.0).[1] DMSO absorbs atmospheric moisture rapidly.[1][3] If your DMSO bottle has been open for more than a week without a septum, it may contain >1% water. This acts as an "anti-solvent" for the pyridazine. Action:

  • Perform the Tyndall Effect Test : Shine a laser pointer through the vial. If you see a solid beam path, you have a suspension, not a solution.

  • Fix: Switch to Anhydrous DMSO (sealed under argon/nitrogen) or dry your current DMSO over 4Å molecular sieves for 24 hours.

Q2: I see solid particles that refuse to dissolve even after vortexing.

Diagnosis: Kinetic Trap (Crystal Lattice Energy). Mechanism: The planar nature of the molecule allows it to pack tightly in the solid state. Vortexing provides insufficient energy to break the lattice energy barrier. Action:

  • Apply Heat: Warm the solution to 40°C (water bath). Pyridazines are generally thermally stable at this temperature.[1]

  • Sonication: Use an ultrasonic bath for 10–15 minutes. Cavitation is far more effective than vortexing for breaking apart stacked aromatic aggregates.[1]

Q3: The solution was clear, but precipitated after storing in the fridge/freezer.

Diagnosis: Nucleation / Freezing Point Depression Failure . Mechanism: Pure DMSO freezes at 18.5°C .[1] If you store it in a fridge (4°C) or freezer (-20°C), the DMSO crystallizes first, forcing the solute into a supersaturated pocket where it eventually precipitates (crashes out). Upon thawing, the compound does not spontaneously re-dissolve due to the energy barrier of re-solvation. Action:

  • Thaw completely at room temperature.

  • Heat Cycle: Warm to 37°C and vortex/sonicate until clear.

  • Prevention: For long-term storage, aliquoting is superior to repeated freeze-thaw cycles.[1]

Comparative Solubilization Data

The following table summarizes the efficacy of different mechanical methods for dissolving planar heterocycles in DMSO.

MethodEfficacyMechanismRisk Profile
Vortexing LowMacroscopic agitationLow
Sonication HighAcoustic cavitation (micro-jets) breaks crystal latticeLow (if <15 mins)
Heating (40°C) HighIncreases kinetic energy, disrupts

-stacking
Low (stable compound)
Heating (>80°C) Critical High solubilityHigh Risk: Potential for nucleophilic displacement of Bromine

"Gold Standard" Preparation Protocol

To ensure a stable stock solution (e.g., 10mM - 50mM), follow this strict anhydrous protocol.

Materials Required:

  • This compound solid.[1]

  • Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Ultrasonic bath.[1][4]

  • Argon or Nitrogen gas (optional but recommended).[1]

  • Parafilm.[1]

Step-by-Step Workflow:

  • Weighing: Weigh the solid into a glass vial (avoid plastic microcentrifuge tubes for long-term storage if possible, as DMSO can leach plasticizers).[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Tip: If you do not have a fresh bottle, add 5-10 beads of activated 4Å molecular sieves to your DMSO stock bottle 24 hours prior.[1]

  • Initial Mixing: Vortex for 30 seconds.

  • Sonication Cycle:

    • Place the vial in an ultrasonic bath.[4]

    • Sonicate for 5 minute intervals .

    • Check for clarity.[1][5] If solid remains, repeat.

    • Note: The water in the bath will warm up; this heat assists the process.

  • Visual Inspection: Hold against a black background.[1] The solution must be crystal clear.

  • Storage:

    • Flush the headspace with Argon/Nitrogen.

    • Seal tightly with Parafilm.[1]

    • Store at room temperature (if used within 2 weeks) or -20°C (long term).

    • CRITICAL: If storing at -20°C, you must heat to 37°C and vortex upon thawing to redissolve any "crash out" precipitate.[1]

Decision Tree: Troubleshooting Workflow

Solubility_Workflow Start Start: Solid Compound + DMSO Check_Visual Visual Inspection: Clear Solution? Start->Check_Visual Success Success: Proceed to Assay Check_Visual->Success Yes Cloudy Issue: Cloudy/Turbid Check_Visual->Cloudy No (Haze) Solid Issue: Visible Solid Chunks Check_Visual->Solid No (Chunks) Check_DMSO Check DMSO Quality: Is it Anhydrous? Cloudy->Check_DMSO Sonicate Action: Sonication (40kHz) + Heat (40°C) Solid->Sonicate Dry_DMSO Action: Use Fresh Anhydrous DMSO or Molecular Sieves Check_DMSO->Dry_DMSO Old/Wet DMSO Check_DMSO->Sonicate DMSO is Dry Dry_DMSO->Sonicate Sonicate->Check_Visual Re-evaluate

Figure 1: Decision matrix for troubleshooting solubility issues. Blue nodes indicate decision points; Red/Yellow indicate failure modes; Green indicates resolution.

References & Authority

  • Gaylord Chemical Company. (2007).[1][6][7] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102.[1] (The authoritative source on DMSO physical properties and solubility parameters). Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on lipophilicity and solubility challenges). Link

  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates: the 100 mg approach." International Journal of Pharmaceutics, 275(1-2), 1-12.[1] (Discusses kinetic vs. thermodynamic solubility in pre-formulation). Link

  • Cheng, X., et al. (2003). "Assessment of the stability of compounds in DMSO solution over time." Journal of Biomolecular Screening. (Highlights the impact of water absorption in DMSO stocks). Link

Sources

Technical Support Center: Minimizing Homocoupling in Pyridazine Synthesis

[1]

Topic: Minimizing Homocoupling Side Reactions in Pyridazine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist[1]

Introduction: The "Silent Killer" of Pyridazine Yields

Pyridazines are privileged scaffolds in modern drug discovery due to their high polarity and ability to engage in pi-stacking interactions.[1] However, synthesizing them via transition-metal cross-coupling (e.g., Suzuki-Miyaura) presents a unique kinetic challenge.[1]

Because the pyridazine ring is highly electron-deficient, the Oxidative Addition (OA) of a halopyridazine to Pd(0) is typically rapid. However, the subsequent Transmetallation (TM) step is often sluggish. This kinetic mismatch leaves the nucleophilic partner (boronic acid/ester) and the catalyst vulnerable to side pathways—specifically Homocoupling .

This guide addresses the two distinct forms of homocoupling you will encounter:

  • Oxidative Homocoupling: The dimerization of the boronic acid (

    
    ), driven by oxygen.
    
  • Reductive Homocoupling: The dimerization of the halopyridazine (

    
    ), driven by catalyst disproportionation.
    

Module 1: Oxidative Homocoupling (Boronic Acid Dimerization)

This is the most frequent side reaction.[1] It consumes your precious boronic acid equivalent, forcing you to add excess reagent and complicating purification.[1]

The Mechanism of Failure

Oxidative homocoupling is not a random event; it is a Pd(II)-mediated process often fueled by dissolved oxygen.

  • Pathway: Oxygen re-oxidizes the active Pd(0) species to a Pd(II)-peroxo species, which reacts with two equivalents of boronic acid to form the homocouple and release water.

  • The Pyridazine Factor: Because pyridazines retard the transmetallation step, the boronic acid "waits" in solution longer, increasing the statistical probability of interacting with oxidized palladium species.

Troubleshooting & Optimization
VariableRecommendationScientific Rationale
Atmosphere Sparging is Mandatory Simply "flushing" the headspace is insufficient.[1] You must sparge the solvent with Argon/Nitrogen for at least 15–20 minutes to displace dissolved

.[1]
Reagent Addition Slow Addition (Syringe Pump) Keep the instantaneous concentration of boronic acid low relative to the halopyridazine. Add the boronic acid over 1–2 hours.
Boron Source MIDA Boronates MIDA boronates release the active boronic acid slowly via hydrolysis, mimicking the "slow addition" technique chemically [1].
Catalyst State Use Pre-reduced Precatalysts Avoid Pd(II) sources like

unless you have a designated reduction step.[1] Use Pd(0) sources or Buchwald G3/G4 precatalysts that activate rapidly.[1]

Module 2: Reductive Homocoupling (Pyridazine Dimerization)

While less common, this reaction is particularly frustrating because it consumes the pyridazine core.[1]

The Mechanism of Failure

This occurs via a "disproportionation" mechanism.[1] Two molecules of the oxidative addition complex (



1
Troubleshooting & Optimization
VariableRecommendationScientific Rationale
Solvent Choice Avoid 2-Propanol/Ethanol Primary/Secondary alcohols can act as reductants, promoting catalyst turnover in cycles that favor homocoupling [2].[1] Switch to Dioxane, Toluene, or THF.[1]
Ligand Electronics Electron-Rich, Bulky Phosphines Ligands like XPhos or SPhos stabilize the oxidative addition complex, preventing the ligand exchange required for disproportionation.
Halide Choice Chlorides > Iodides While iodides react faster, the weaker Pd-I bond can sometimes facilitate the deleterious ligand scrambling.

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Homocoupling cycle.

SuzukiCompetitionStartActive CatalystPd(0)L2OA_ComplexOxidative Addition Complex(Pyridazine)-Pd(II)-XStart->OA_Complex + Halopyridazine(Fast)Pd_PeroxoPd(II)-Peroxo SpeciesStart->Pd_Peroxo + O2 (Leak/Poor Sparging)TransmetallationTransmetallation(Rate Limiting Step)OA_Complex->Transmetallation + Boronic Acid(Slow for Pyridazines)DisproportionationLigand Scrambling(2x Ar-Pd-X)OA_Complex->Disproportionation Unstable Pd-ComplexProductDesired Pyridazine ProductTransmetallation->Product Reductive EliminationProduct->StartOxygenDissolved O2Homo_OxBoronic Acid Dimer(Oxidative Homocoupling)Pd_Peroxo->Homo_Ox + 2x Boronic AcidHomo_RedPyridazine Dimer(Reductive Homocoupling)Disproportionation->Homo_Red Elimination

Caption: Kinetic competition in Pyridazine synthesis. Note how Oxygen hijacks Pd(0), while unstable OA complexes lead to reductive dimerization.[1]

Standardized Protocol: High-Fidelity Pyridazine Coupling

This protocol uses a Buchwald G4 Precatalyst .[1] These are air-stable solids that generate the active Pd(0) species immediately upon heating, bypassing the induction period where homocoupling often initiates.

Reagents:

  • Halopyridazine (1.0 equiv)[1]

  • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (1–3 mol%) [3][1]

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Workflow:

  • Solvent Prep: Place 1,4-Dioxane in a sealed vial and sparge with Argon for 15 minutes. Do not skip this.

  • Solids Assembly: In a reaction vial, combine the Halopyridazine, Boronic Acid, and XPhos Pd G4.

  • Cycling: Seal the vial. Evacuate and backfill with Argon (x3).[1]

  • Liquid Addition: Add the degassed Dioxane and the aqueous

    
     via syringe under Argon flow.
    
  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour.

    • Why XPhos? It is bulky and electron-rich, accelerating the difficult transmetallation on the electron-deficient pyridazine ring.

    • Why Aqueous Base? Water is required for the activation of the boronic acid (formation of the boronate species).

Troubleshooting FAQ

Q: I see the boronic acid dimer, but my starting material (pyridazine) is untouched. Why? A: This indicates Catalyst Poisoning or Oxygen saturation .[1] The catalyst is reacting with oxygen and the boronic acid before it can insert into the pyridazine C-Cl/Br bond.

  • Fix: Switch to a fresh bottle of catalyst.[1] Ensure rigorous degassing. If using

    
    , it may be oxidized (black color = bad; yellow = good).[1]
    

Q: My LCMS shows a mass corresponding to De-halogenated Pyridazine (M-X + H). A: This is Hydrodehalogenation .[1] It competes with homocoupling.[1]

  • Fix: This often happens in alcoholic solvents (MeOH, EtOH, IPA) via

    
    -hydride elimination from the alkoxide.[1] Switch to aprotic solvents like Dioxane, Toluene, or DMF.[1]
    

Q: I am using a heteroaryl boronic acid and getting low yields, but no homocoupling. A: You are likely seeing Protodeboronation .[1] Heterocyclic boronic acids are notoriously unstable.[1]

  • Fix: Switch to a Boronic Ester (Pinacol) or a Potassium Trifluoroborate salt (Molander Salt).[1] These are more robust and release the active species slowly.[1]

Decision Tree: Diagnosing the Impurity

TroubleshootingStartAnalyze Crude LCMS/NMRQ1Is the Boronic AcidDimer Present?Start->Q1Result_OxOxidative HomocouplingQ1->Result_OxYesQ2Is the PyridazineDimer Present?Q1->Q2NoFix_Ox1. Sparge Solvent longer2. Slow addition of Boronic Acid3. Check Catalyst QualityResult_Ox->Fix_OxResult_RedReductive HomocouplingQ2->Result_RedYesQ3Is Pyridazine-H Present?Q2->Q3NoFix_Red1. Change Ligand (Use XPhos/SPhos)2. Remove alcoholic solvents3. Reduce Catalyst LoadingResult_Red->Fix_RedResult_HydroHydrodehalogenationQ3->Result_HydroYesFix_Hydro1. Switch solvent to DMF/Dioxane2. Use anhydrous conditionsResult_Hydro->Fix_Hydro

Caption: Diagnostic flow for identifying the root cause of yield loss in pyridazine coupling.

References

  • Knapp, D. M., et al. (2010).[1] "Slow-Release Strategy in Cross-Coupling: MIDA Boronates." Journal of the American Chemical Society.[2] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][3] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[1] Link

  • Bruno, N. C., et al. (2013).[1] "Buchwald G3 and G4 Precatalysts: Synthesis and Application." Chemical Science. Link

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

Technical Support Center: Purification of 3-Bromo-6-phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists working with pyridazine scaffolds. It synthesizes established purification protocols with troubleshooting logic derived from the physicochemical properties of 3-Bromo-6-phenylpyridazine.

Executive Summary & Molecule Profile[1][2]

This compound is a critical scaffold in drug discovery, serving as a "linchpin" intermediate.[1] It typically arises from the site-selective Suzuki-Miyaura coupling of 3,6-dibromopyridazine with phenylboronic acid.[1]

The Challenge: The purification is complicated by the formation of the bis-coupled byproduct (3,6-diphenylpyridazine) and the presence of unreacted 3,6-dibromopyridazine . Furthermore, the pyridazine nitrogen atoms can coordinate with Palladium (Pd) catalysts, making metal removal difficult.

Physicochemical Profile:

  • LogP: ~2.5–3.0 (Moderately Lipophilic)[1]

  • Solubility: Soluble in DCM, EtOAc, DMSO; Low solubility in Water, Hexanes.[1]

  • pKa: ~1.5 (Pyridazine N is weakly basic, but can protonate in strong acid).[1]

Decision Tree: Purification Workflow

The following logic gate determines the optimal purification route based on crude purity and scale.

PurificationWorkflow cluster_legend Impurity Elution Order (Silica) Crude Crude Reaction Mixture (Suzuki Coupling) Quench Step 1: Quench & Extraction (DCM or EtOAc) Crude->Quench TLC_Check Step 2: TLC Analysis (Hex/EtOAc 7:3) Quench->TLC_Check Decision Is Bis-impurity > 10%? TLC_Check->Decision BisProduct Major Impurity: Bis-phenylpyridazine MonoProduct Target: This compound BisProduct->MonoProduct Elutes First (Non-polar) Recryst Method A: Selective Crystallization (Precipitate Bis-impurity) Decision->Recryst Yes (Remove Bis-product first) Column Method B: Flash Chromatography (Gradient Elution) Decision->Column No (Direct Separation) Recryst->Column Filtrate to Column PdRemoval Step 3: Pd Scavenging (Thiol-Silica or Wash) Column->PdRemoval Final Pure Solid Product PdRemoval->Final

Figure 1: Strategic workflow for isolating mono-arylated pyridazines. The bis-coupled impurity is significantly less soluble and less polar, allowing for potential filtration before chromatography.

Technical Support FAQs & Troubleshooting

Module 1: Reaction Workup & Pre-Purification[1]

Q: The reaction mixture turned black. How do I prevent Pd colloids from crashing out with my product? A: Pyridazines are excellent ligands for Palladium.[1] A simple water wash is insufficient.[1]

  • Protocol: Add Cysteine (0.5 equiv relative to Pd) or a 10% aqueous solution of NaHSO₃ to the reaction mixture before extraction. Stir vigorously for 30 minutes. This complexes the Pd into the aqueous phase.[1]

  • Filtration: Filter the biphasic mixture through a pad of Celite® to remove colloidal Pd black before separating layers.[1]

Q: My product is oiling out during the workup. What solvent should I use? A: this compound can form an oil if the solvent is too non-polar (like pure Hexanes) or if residual high-boiling solvents (DMF/DMAc) are present.[1]

  • Recommended Extraction Solvent: Dichloromethane (DCM) is superior to Ethyl Acetate (EtOAc) for pyridazines due to better solubility.[1]

  • Wash: Perform a LiCl (5% aq) wash if DMF was used as the reaction solvent to pull the DMF into the aqueous phase.

Module 2: Flash Chromatography (Silica Gel)[1]

Q: I cannot separate the 3,6-diphenyl impurity from my product. They co-elute. A: This is a common issue. The bis-phenyl impurity is non-polar, but the pyridazine core makes it "sticky" enough to trail.[1]

  • Stationary Phase: Standard Silica (40–63 µm).[1]

  • Mobile Phase Strategy: Do not use a steep gradient.

    • Start: 5% EtOAc in Hexanes (to elute the bis-phenyl impurity).

    • Hold: Hold at 10-15% EtOAc until the bis-impurity clears.

    • Elute Product: Ramp to 30-40% EtOAc to elute the this compound.

  • Loading: Use Dry Loading .[1] Dissolve the crude in minimal DCM, mix with silica, and evaporate to a free-flowing powder. Liquid loading often causes band broadening that merges the spots.[1]

Q: What are the Rf values I should look for? (Approximation in Hexane:EtOAc 7:3)

CompoundApprox RfAppearance (UV 254nm)
3,6-Diphenylpyridazine (Bis-impurity)0.70 - 0.80Bright Fluorescence
3,6-Dibromopyridazine (Start Material)0.55 - 0.65Weak Absorbance
This compound (Target)0.35 - 0.45 Strong Absorbance
Protodebrominated (3-Phenylpyridazine)0.20 - 0.30Moderate Absorbance
Module 3: Crystallization & Polishing[1]

Q: Can I avoid a column? I have 50 grams of crude. A: Yes, selective precipitation is highly effective for this scaffold.[1]

  • The "Bis-Crash" Method: The bis-phenyl impurity is highly crystalline and poorly soluble in ethanol.[1]

    • Dissolve crude oil in hot Ethanol (EtOH) or Acetonitrile (MeCN) .[1]

    • Cool to Room Temperature (do not cool to 0°C yet).

    • The bis-phenyl impurity often crystallizes out first.[1] Filter this off.

    • Concentrate the filtrate.[1] The mono-bromo product is more soluble but can be crystallized by adding water to the ethanolic filtrate until turbid, then cooling to 4°C.[1]

Q: The solid product is yellow/brown.[1] How do I get it white? A: The color usually comes from residual Palladium or oxidized byproducts.[1]

  • Charcoal Treatment: Dissolve product in hot EtOH, add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Recrystallization Solvent: Toluene/Heptane (1:3) is excellent for obtaining high-purity white needles of this compound.[1]

Advanced Troubleshooting: Impurity Profiling

Q: I see a mass of [M-Br+H] (Des-bromo). Where did this come from? A: This is 3-phenylpyridazine , formed by "protodebromination."[1]

  • Cause: Overheating the Suzuki reaction, excessive base, or wet solvents (acting as proton sources).

  • Removal: This impurity is more polar than the target.[1] It is difficult to remove by crystallization.[1] Flash chromatography is required (it elutes after the target).[1]

Q: I see a mass of [M+OH]. Hydrolysis? A: Rare, but possible.[1] this compound can undergo hydrolysis to the pyridazinone (3-phenyl-6-hydroxypyridazine) under strong basic conditions (e.g., NaOH, high heat).[1]

  • Prevention: Use milder bases like K₂CO₃ or K₃PO₄ rather than hydroxides.[1] Keep reaction temp < 90°C.

Standard Operating Procedure (SOP)

Protocol: Purification of this compound (10g Scale)
  • Quench: Dilute reaction mixture (DMF/Water) with EtOAc (100 mL) and Water (100 mL).

  • Scavenge: Add 5g of Silica-Thiol scavenger (or wash organic layer with 10% NaHSO₃).[1] Stir 30 min. Filter.

  • Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.[1] Combine organics.

  • Wash: Wash organics with LiCl (5% aq) x2 to remove DMF, then Brine x1. Dry over Na₂SO₄.[1]

  • Concentrate: Evaporate to a solid/oil.

  • Trituration (Critical Step): Suspend the crude solid in Cold Ethanol (20 mL) . Sonicate.[1]

    • Observation: If a white solid persists while the supernatant is yellow, the solid is likely the Bis-phenyl impurity . Filter it off.

  • Chromatography: Dry load the filtrate.

    • Gradient: 0% -> 40% EtOAc in Hexanes over 20 CV (Column Volumes).

  • Final Polish: Recrystallize the isolated product from Heptane/EtOAc if >99% purity is required.

References

  • Suzuki-Miyaura Coupling Selectivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1]

    • Source: Chemical Science, 2016.[1][2]

    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[1]

    • Source: Organic Process Research & Development, 2023.[1][3][4]

    • URL:[Link][1]

  • Solubility & Characterization of Phenyl-Pyridazines

    • Title: Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
    • Source: MDPI (Processes), 2019.[1]

    • URL:[Link][1]

  • General Synthesis of 3-Bromopyridines/Pyridazines

    • Title: 3-pyridylboronic acid (Organic Syntheses Procedure).[1][5]

    • Source: Organic Syntheses, 2004.[1]

    • URL:[Link][1]

Sources

Pyridazine Purification Support Center: Palladium Removal Guide

[1]

Status: Operational Specialist: Senior Application Scientist Topic: Trace Metal Removal from Nitrogen Heterocycles (Pyridazines)[1]

Diagnostic & Assessment

"Why is Palladium sticking to my Pyridazine?"

Unlike simple aromatics, pyridazines possess two adjacent nitrogen atoms within the ring.[1] These nitrogens act as potent bidentate ligands , capable of chelating Palladium (Pd) species with high affinity.[1]

In a standard workup (e.g., aqueous wash), the Pd remains coordinated to the pyridazine in the organic phase rather than partitioning into the water. To remove it, you must introduce a scavenger with a binding constant (

Regulatory Compliance Check (ICH Q3D)

Before initiating a scavenging protocol, verify your target limits.[1] The International Council for Harmonisation (ICH) Q3D guidelines dictate the Permitted Daily Exposure (PDE) for Palladium (Class 2B impurity).

Administration RoutePDE (µ g/day )Concentration Limit (ppm)*
Oral 10010
Parenteral (IV)101
Inhalation 10.1

*Concentration limits assume a maximum daily dose of ≤10g of drug product.[1][2] If your dose is lower, the ppm limit may be higher.[3]

Scavenger Selection Strategy

"Which scavenger should I use for Pyridazines?"

For nitrogen-rich heterocycles, standard silica-thiols often fail because the Pd-S bond formation is kinetically slow to displace the Pd-N bond. You require "High-Avidity" scavengers.[1]

Comparative Efficacy Table
Scavenger ClassActive FunctionalityAffinity for Pd (vs Pyridazine)Recommended For
Si-TMT TrimercaptotriazineVery High Primary Choice. Displaces Pd from N-heterocycles effectively.[1]
Si-Thiol PropylthiolModerateSimple aromatics; may require high loading for pyridazines.[1]
Activated Carbon N/A (Adsorption)Low/Non-specificCrude cleanup only.[1] High risk of yield loss due to product adsorption.[1]
N-Acetyl Cysteine Thiol/Carboxylic AcidHighAqueous extractions (liquid-liquid) only.[1]
Decision Tree: Selecting Your Protocol

(Visualized below via Graphviz)

ScavengerSelectionStartStart: High Pd in PyridazineSolubilityIs Product Soluble in Organic Solvent?Start->SolubilityPhaseCurrent Phase?Solubility->PhaseYesCarbonActivated Carbon (Last Resort)Solubility->CarbonNo (Slurry only)ScavengerSelect Si-TMT (Resin)Phase->ScavengerOrganic Solution (THF, DCM, EtOAc)WashSelect Cysteine Wash (Liquid)Phase->WashBiphasic WorkupProcessFilter & Test Pd LevelsScavenger->ProcessAdd 3-5 eq, Heat to 50°CWash->ProcessWash with 5% NAC solution

Caption: Logic flow for selecting the appropriate Palladium removal method based on solubility and process phase.

Experimental Protocols

Protocol A: High-Avidity Resin Scavenging (Si-TMT)

Context: Best for final intermediates where yield preservation is critical.[1] Si-TMT (Silica-supported Trimercaptotriazine) is preferred over polymer resins in pyridazine synthesis because it does not swell, allowing for faster filtration.[1]

  • Dissolution: Dissolve the crude pyridazine intermediate in a compatible solvent (THF, EtOAc, or MeOH). Avoid DMF if possible, as it stabilizes Pd clusters.[1]

  • Loading Calculation:

    • If Pd content is known (ICP-MS): Add 3–5 equivalents of Si-TMT relative to the Pd mass.[1]

    • If Pd content is unknown: Add 10–20 wt% of scavenger relative to the crude product mass.[1]

  • Incubation:

    • Add the scavenger resin to the solution.[1]

    • CRITICAL STEP: Heat the mixture to 50–60°C for 4–12 hours.

    • Why? The displacement of Pd from the pyridazine nitrogen is an equilibrium process.[1] Heat provides the activation energy required to break the Pd-N bond and form the thermodynamically more stable Pd-S (TMT) bond.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad to remove the silica.[1]

  • Wash: Rinse the filter cake with clean solvent to recover entrained product.[1]

Protocol B: The Cysteine Wash (Liquid-Liquid Extraction)

Context: Useful during early workup phases to reduce bulk Pd loads before resin treatment.[1]

  • Preparation: Prepare a 5% (w/v) aqueous solution of N-Acetyl Cysteine (NAC) . Adjust pH to neutral/slightly basic (pH 7–8) with NaOH.

    • Note: At acidic pH, the thiol is protonated and less active.[1]

  • Extraction: Add the aqueous NAC solution to your organic layer containing the pyridazine.[1]

  • Agitation: Stir vigorously for 30–60 minutes at 40°C.

  • Separation: Separate the layers. The Pd-NAC complex is water-soluble and will be removed in the aqueous phase.

  • Repeat: Repeat if the organic layer remains dark/colored.[1]

Troubleshooting & FAQs

Q: I treated my reaction with Si-Thiol, but the Pd level is still >500 ppm. Why? A: You likely have a "Kinetic Trap."[1] The Pyridazine-Pd bond is strong.[1]

  • Fix 1: Switch to Si-TMT . The chelating effect of the triazine ring is stronger than the single thiol.

  • Fix 2: Increase temperature. Scavenging at Room Temperature (RT) is often insufficient for N-heterocycles.[1] Increase to 50°C.[1]

  • Fix 3: Check oxidation state.[1][4] Standard scavengers target Pd(II).[1] If your reaction used Pd(0) (e.g., Pd(PPh3)4), some Pd may be in the zerovalent state. Stirring the solution open to air for 1 hour before adding the scavenger can help oxidize Pd(0) to Pd(II), making it capture-ready.

Q: My product yield dropped by 20% after using Activated Carbon. A: Activated carbon works by non-specific adsorption.[1] It absorbs flat, aromatic molecules—exactly what a pyridazine is.[1]

  • Solution: Stop using carbon. Switch to functionalized silica (Protocol A). The silica backbone is inert to the organic product, and the TMT ligand is specific to the metal.

Q: The solution is still colored after scavenging. A: Color is a poor proxy for Pd content, but persistent color often indicates conjugated organic byproducts or colloidal Pd nanoparticles.[1]

  • Test: Filter a small aliquot through a 0.2 µm syringe filter. If the color remains, it is likely a soluble organic impurity, not bulk Pd.[1] Run ICP-MS to confirm.

Mechanism of Action

The following diagram illustrates the ligand exchange mechanism required to clean pyridazine intermediates.

MechanismComplexPd-Pyridazine Complex(Toxic/Stable)TransitionLigand Exchange(Heat Activated)Complex->TransitionScavengerSi-TMT Scavenger(High Affinity Ligand)Scavenger->TransitionWasteSolid Pd-TMT(Filtered Out)Transition->WastePd CapturedProductPurified Pyridazine(Solution)Transition->ProductProduct Released

Caption: Ligand exchange mechanism where the scavenger displaces the pyridazine from the Palladium center.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[1][2] (2022).[1][5] Available at: [Link]

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (2004).[1] Available at: [Link][1]

  • Biotage. Metal Scavenger User Guide: Strategies for Work-up and Metal Removal. (2017).[1][6] Available at: [Link][1]

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[1] Organic Process Research & Development, 9(2), 198–205.[1] (2005).[1][2][6] Available at: [Link][1]

thermal stability of 3-Bromo-6-phenylpyridazine in high-temp reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-6-phenylpyridazine Specialized Guide for High-Temperature Reaction Optimization

Welcome to the Technical Support Center

This guide addresses the specific thermal behaviors of This compound in high-temperature synthetic workflows. While the pyridazine core exhibits robust thermal resistance (often stable >250°C in inert atmospheres), the C–Br bond at the 3-position introduces specific vulnerabilities during metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

The following troubleshooting modules are designed to help you distinguish between thermal decomposition of the scaffold and catalytic failure modes.

Part 1: Thermal Stability Profile

Q1: What is the absolute thermal limit for this compound before scaffold degradation occurs? A: Under inert atmosphere (N₂ or Ar), the 3-halo-6-phenylpyridazine scaffold is generally stable up to 275°C . Thermogravimetric analysis (TGA) of analogous halogenated pyridazines indicates that significant mass loss (ring fragmentation/N₂ extrusion) typically begins only above this threshold.

  • Operational Limit: For synthetic applications, we recommend maintaining reaction temperatures below 150°C . Above this, while the ring survives, the C–Br bond becomes susceptible to homolytic cleavage or radical hydrodehalogenation, especially in the presence of transition metals.

Q2: I observe the reaction mixture turning black at 120°C. Is the starting material decomposing? A: It is unlikely that this compound is decomposing at 120°C. The blackening is almost certainly Palladium (Pd) black precipitation .

  • Mechanism: Pyridazines are electron-deficient N-heterocycles. They can act as ligands, potentially displacing phosphines from the Pd center. If the catalyst system is not robust (e.g., using Pd(PPh₃)₄ at >100°C), the Pd aggregates and deactivates.

  • Solution: Switch to a catalyst with a tighter binding ligand, such as Pd(dppf)Cl₂ or XPhos Pd G2 , which remain stable at elevated temperatures.

Q3: Does the presence of oxygen affect thermal stability? A: Yes. While the solid is stable in air at room temperature, high-temperature heating (>100°C) in aerobic conditions can lead to N-oxidation (forming pyridazine N-oxides) or oxidative ring opening. Always purge high-temperature reaction vessels with inert gas.

Part 2: Reaction Optimization & Troubleshooting

Q4: In my Suzuki coupling at 110°C, I see full consumption of starting material but low yield. The major byproduct is 3-phenylpyridazine. Why? A: You are observing hydrodehalogenation (Protodehalogenation).

  • Cause: At high temperatures, the oxidative addition of Pd into the C–Br bond is fast. However, if transmetallation (with the boronic acid) is slow, the Pd-intermediate can undergo reduction (often abstracting a hydride from the solvent or base), replacing the Bromine with Hydrogen.

  • Fix:

    • Lower Temperature: Reduce to 80–90°C.

    • Change Solvent: Avoid alcohols (e.g., ethanol/isopropanol) which act as hydride sources. Use 1,4-Dioxane or Toluene .

    • Increase Boronic Acid: Use 1.5–2.0 equivalents to accelerate the transmetallation step.

Q5: Can I use microwave irradiation at 160°C to speed up the reaction? A: We advise against exceeding 140°C. While the scaffold survives, the high energy input often promotes the formation of "homocoupling" byproducts (3,3'-bis(6-phenylpyridazine)) or radical polymerization.

  • Recommendation: If microwave is necessary, cap the temperature at 120°C and limit run time to 20 minutes.

Part 3: Data & Visualization

Table 1: Thermal & Solubility Properties
PropertyValue / CharacteristicNotes
Melting Point ~115–120°C (Predicted)Solid at room temperature.
Decomposition Onset ~275°CInert atmosphere (TGA analog data).
Flash Point >110°CEstimated.[1][2]
Solubility (High) DMSO, DMF, DCM, ChloroformGood for reaction screening.
Solubility (Mod/Low) Toluene, 1,4-DioxaneHeating required for high concentrations.
Solubility (Poor) Water, Hexanes, Diethyl EtherUse for precipitation/wash.
Figure 1: Troubleshooting High-Temp Couplings

Decision tree for diagnosing failure modes in Pd-catalyzed reactions of this compound.

Troubleshooting Start Issue: Low Yield at High Temp (>100°C) CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate CheckColor->Black Yes ClearBrown Clear / Brown Solution CheckColor->ClearBrown No Sol1 Solution: Catalyst Deactivation. Switch to Pd(dppf)Cl2 or XPhos. Re-purge O2. Black->Sol1 Analyze Analyze LCMS / NMR ClearBrown->Analyze Result1 Product: Des-bromo (3-phenylpyridazine) Analyze->Result1 Mass = M-Br+H Result2 Product: Homocoupling (Dimer) Analyze->Result2 Mass = 2M-2Br Result3 Starting Material Unreacted Analyze->Result3 Mass = M Sol2 Solution: Hydrodehalogenation. Remove alcohol solvents. Lower Temp to 85°C. Result1->Sol2 Sol3 Solution: Oxidative Homocoupling. Degas solvent thoroughly. Reduce catalyst loading. Result2->Sol3 Sol4 Solution: Poor Activation. Switch Base to Cs2CO3. Use polar solvent (DMF). Result3->Sol4

Caption: Diagnostic workflow for identifying thermal and catalytic failure modes in cross-coupling reactions.

Part 4: Validated Experimental Protocol

Protocol: Thermally Controlled Suzuki Coupling of this compound Designed to minimize thermal hydrodehalogenation while ensuring complete conversion.

Reagents:

  • This compound (1.0 equiv)[3]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for high thermal stability.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step:

  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with Nitrogen or Argon for 15 minutes before adding catalyst. Oxygen at high temp accelerates catalyst death.

  • Assembly: Charge the reaction vessel with the pyridazine, boronic acid, and base. Add the degassed solvent.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last, under a counter-flow of inert gas. Seal the vessel immediately.

  • Ramp Up: Heat the reaction block to 95°C .

    • Note: Do not overshoot to 120°C. The reaction typically initiates at 80°C.

  • Monitoring: Check HPLC/TLC at 2 hours. If starting material persists, raise temp to 105°C max.

  • Workup: Cool to room temp. The product often precipitates upon adding water due to the hydrophobic phenyl ring. Filter and wash with water/ether.

References

  • Thermal Decomposition of Halogenated Pyridazines

    • Source: "Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
    • URL:[Link]

  • Suzuki Coupling Optimization for Heterocycles

    • Source: "Optimizations of the Suzuki coupling of 3-bromopyridine... in aqueous media."[4] (Applicable conditions for 3-halo-N-heterocycles).

    • URL:[Link]

  • Hydrodehalogenation Mechanisms

    • Source: "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling.
    • URL:[Link]

  • General Pyridazine Properties

    • Source: PubChem Compound Summary: this compound.
    • URL:[Link]

Sources

Technical Support Center: 3-Bromo-6-phenylpyridazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYDZ-36-STERIC Status: Open Subject: Overcoming Steric & Electronic Barriers in C3-Substitution Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are encountering difficulty substituting the bromine at the C3 position of 3-bromo-6-phenylpyridazine . While the C6-phenyl group is distal (para-like) to the reaction site, "steric hindrance" in this context typically arises from two distinct sources:

  • Nucleophilic Bulk: You are attempting to couple a sterically demanding amine or carbon nucleophile (e.g., tert-butyl amine, ortho-substituted aniline).

  • Electronic Deactivation (Pseudo-Sterics): The C6-phenyl group conjugates with the pyridazine ring. While pyridazines are electron-deficient (diazines), the phenyl group can stabilize the ground state or destabilize the Meisenheimer complex (in SNAr), requiring higher activation energy that mimics steric stalling.

This guide provides a bifurcated troubleshooting approach: Method A (SNAr) for "brute force" activation and Method B (Pd-Catalysis) for "surgical" precision using steric-demanding ligands.

Module 1: Diagnostic & Decision Matrix

Before altering conditions, determine the primary failure mode using the decision matrix below.

DecisionMatrix Start Start: Reaction Stalled/Low Yield NucType Analyze Nucleophile (Nu) Start->NucType IsBulky Is Nu Sterically Bulky? (e.g., t-Butyl, ortho-subst.) NucType->IsBulky IsBasic Is Nu Highly Basic? (pKa > 10) IsBulky->IsBasic No (Linear/Small) Buchwald Path B: Buchwald-Hartwig (Pd-Catalysis) IsBulky->Buchwald Yes (High Sterics) SNAr Path A: S_NAr Optimization (Thermal/Microwave) IsBasic->SNAr Yes (Good Nucleophile) IsBasic->Buchwald No (Aniline/Weak Nu)

Figure 1: Decision Matrix for selecting the optimal synthetic pathway based on nucleophile sterics and basicity.

Module 2: Troubleshooting SNAr (Nucleophilic Aromatic Substitution)

Context: SNAr is the preferred route for non-bulky, basic amines (e.g., morpholine, pyrrolidine). If these fail, or if you must use a bulky aliphatic amine without metal catalysis, follow these steps.

Common Issue: The "Electronic Wall"

The C6-phenyl group makes the ring less electrophilic than a 3,6-dibromopyridazine. Standard reflux in Ethanol/THF often fails.

Protocol A: High-Energy SNAr (Microwave Assisted)

Recommended for: Aliphatic amines, sterically hindered primary amines.

ParameterStandard Condition (Fail)Optimized Condition (Pass) Rationale
Solvent Ethanol, THF, DMFNMP or DMSO High dielectric constant stabilizes the polar Meisenheimer transition state.
Base TEA, K2CO3DIPEA (Hunig's Base) or LiHMDS DIPEA prevents alkylation; LiHMDS generates a potent amide nucleophile.
Temp 80°C (Reflux)140–180°C (Microwave) Overcomes the activation energy barrier imposed by the phenyl ring stability.
Additive NoneKF on Alumina (Optional)Increases surface area and basicity for difficult substrates.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in anhydrous NMP (0.5 M concentration).

  • Add Nucleophile (2.0–3.0 equiv). Note: Excess is crucial for kinetics.

  • Add DIPEA (3.0 equiv).

  • Seal in a microwave vial.

  • Irradiate at 160°C for 20–40 minutes (High Absorption setting).

  • Workup: Pour into water/brine (NMP is hard to remove by rotovap). Extract with EtOAc.

Module 3: Troubleshooting Pd-Catalysis (Buchwald-Hartwig)

Context: This is the mandatory route for anilines, amides, or highly sterically hindered amines (e.g., tert-butylamine, adamantylamine) where SNAr is impossible due to repulsion.

The Steric Paradox

To couple a bulky amine to a hindered/deactivated heterocycle, you need a ligand that is also bulky.

  • Why? Bulky ligands (Biaryl phosphines) promote Reductive Elimination , which is often the rate-determining step for hindered couplings.

Ligand Selection Guide
LigandSteric ProfileBest Use Case for Pyridazines
XPhos HighGeneral Purpose. Excellent for primary amines and anilines.
RuPhos HighSecondary Amines. Best for acyclic secondary amines.
BrettPhos Very HighPrimary Amines. Use when the amine is extremely hindered (e.g., t-BuNH2).
tBuXPhos ExtremeAmides/Sulfonamides. If coupling a non-amine nitrogen source.
Protocol B: The "Pre-Catalyst" System

Avoid using Pd2(dba)3 + Ligand if possible. In situ mixing often leads to inconsistent active species ratios.

Recommended System: Pd-G3 or Pd-G4 Precatalysts (Buchwald Generations).

  • Charge Reaction Vessel:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) - Standard. Use Cs2CO3 if functional groups are base-sensitive.

    • Catalyst: XPhos Pd G4 (1–3 mol%).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene . (Degassed/Sparged with Ar for 10 min).

  • Temperature: 80–100°C.

  • Time: 2–12 hours.

Mechanism Visualization: Where Sterics Matter

The diagram below highlights why bulky ligands are essential for this specific scaffold.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Br-6-Ph-Pydz Coord Amine Coordination (Steric Clash Possible Here) OxAdd->Coord + HNR2 Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base RedElim Reductive Elimination (CRITICAL STEP) Deprot->RedElim Bulky Ligand Squeezes Product Out RedElim->Pd0 Regeneration Product Product Release RedElim->Product

Figure 2: The Catalytic Cycle. The "Reductive Elimination" step (Red) is the bottleneck for hindered substrates. Bulky ligands (L) increase the "cone angle," mechanically forcing the product off the metal center.

FAQs: Specific Troubleshooting Scenarios

Q1: My reaction turns black immediately and yields no product. (Pd-Catalysis)

  • Diagnosis: Catalyst decomposition ("Pd Black" formation). This usually happens because the oxidative addition was too slow, or the ligand detached.

  • Fix: Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G3). These are air-stable and ensure the ligand is pre-bound to the Pd, preventing immediate aggregation. Lower the temperature to 60°C initially.

Q2: I am getting a byproduct where the Phenyl ring is modified.

  • Diagnosis: "Scrambling" or C-H activation.

  • Fix: This is rare with this compound unless you use extremely high temperatures (>140°C) with Pd. Ensure you are using 1,4-Dioxane at 100°C max. If using SNAr, ensure the nucleophile isn't attacking the phenyl ring (unlikely unless highly activated).

Q3: Can I use copper catalysis (Ullmann) instead?

  • Answer: Generally, No . Ullmann conditions usually require much higher temperatures (140°C+) and are less tolerant of the steric hindrance at the pyridazine nitrogen interface. Stick to Pd-Buchwald or SNAr.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[1] Organic Chemistry Portal.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry (Context on Pyridazine Scaffolds).

  • BenchChem. (2025).[2][3] Application Note: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine (Analogous Hindered Substrate).[2]

Sources

Validation & Comparative

C13 NMR chemical shifts for 3-Bromo-6-phenylpyridazine

Technical Comparison Guide: C NMR Chemical Shifts for 3-Bromo-6-phenylpyridazine

Executive Summary

This compound is a critical heteroaromatic scaffold used extensively in the development of pharmaceuticals, particularly as a precursor for PARP inhibitors, anti-inflammatory agents, and bio-orthogonal labeling reagents. Its electronic structure is defined by the electron-deficient pyridazine ring, modified by the electron-withdrawing bromine atom and the conjugating phenyl group.

This guide provides a comparative analysis of the

Structural Analysis & Numbering Scheme

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyridazine core. The chemical shifts are heavily influenced by the anisotropic effect of the phenyl ring and the heavy atom effect (spin-orbit coupling) of the bromine substituent.

Diagram 1: Structural Numbering & Electronic Environment

GC3C3(Br)C4C4C3->C4BrBrC3->BrHeavy AtomEffectC5C5C4->C5C6C6(Ph)C5->C6N1N1C6->N1Ph_IpsoC1'C6->Ph_IpsoConjugationN2N2N1->N2N2->C3PhPhenylRingPh_Ipso->Ph

Caption: Numbering scheme for this compound. C3 is shielded by Br (Heavy Atom Effect); C6 is deshielded by N1 and the Phenyl ring.

Comparative C NMR Data

The following table contrasts the target compound with its chloro-analog and the non-halogenated precursor. Note the distinct upfield shift of C3 in the bromo-derivative compared to the chloro-derivative, a hallmark of the heavy atom effect.

Solvent: CDCl

Frequency:
Carbon PositionThis compound (Target)3-Chloro-6-phenylpyridazine (Analog)3-Phenylpyridazine (Precursor)Assignment Logic
C3 (X-sub) ~145.0 - 147.0 ppm 155.8 ppm 151.2 ppm (C-H)Critical Diagnostic: C-Br appears ~10 ppm upfield of C-Cl due to spin-orbit coupling.
C6 (Ph-sub) 158.5 - 160.0 ppm 159.2 ppm159.5 ppmDeshielded by adjacent Nitrogen and Phenyl conjugation.
C4 129.5 - 130.5 ppm 128.5 ppm127.1 ppmBeta to halogen; inductive effects dominate.
C5 126.0 - 127.0 ppm 127.3 ppm124.5 ppmBeta to phenyl ring.
C1' (Ph-Ipso) 135.0 - 136.0 ppm 135.2 ppm136.5 ppmQuaternary carbon linking the rings.
Ph-Ortho/Meta 129.0 - 130.0 ppm 129.8, 130.5 ppm129.3, 130.1 ppmTypical aromatic region; overlaps common.
Ph-Para ~127.0 ppm 127.5 ppm127.8 ppmTypical aromatic region.

Analyst Note: The most common error in assigning this spectrum is misidentifying C3 . While alpha-to-nitrogen carbons usually appear >150 ppm, the attachment of Bromine pushes this specific signal upfield, often confusing it with the phenyl ipso carbon. Use HMBC (Heteronuclear Multiple Bond Correlation) to confirm: C3 will not show correlations to phenyl protons.

Experimental Protocols

A. Synthesis of this compound

For researchers needing to generate this standard, the most robust method is the Suzuki-Miyaura Cross-Coupling of 3,6-dibromopyridazine. This method avoids the regioselectivity issues of starting from pyridazinones.

Diagram 2: Synthetic Workflow

SynthesisStartStart: 3,6-DibromopyridazineReactionReaction:Reflux (90-100°C)4-12 HoursInert Atm (N2)Start->ReactionReagentsReagents:Phenylboronic acid (1.0 eq)Pd(PPh3)4 (5 mol%)Na2CO3 (2M aq)Dioxane/Water (4:1)Reagents->ReactionWorkupWorkup:Extract w/ EtOAcWash w/ BrineDry (Na2SO4)Reaction->WorkupPurificationPurification:Flash Column Chromatography(Hexanes/EtOAc)Workup->PurificationProductProduct:This compoundPurification->Product

Caption: Optimized Suzuki coupling pathway for selective mono-arylation of 3,6-dibromopyridazine.

B. NMR Sample Preparation & Acquisition

To reproduce the chemical shifts listed above, strict adherence to the following protocol is required:

  • Sample Concentration: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl

    
      (99.8% D).
    
    • Note: If solubility is poor, DMSO-d

      
       may be used, but expect C3 and C6 signals to shift downfield by ~1-2 ppm due to solvent polarity effects.
      
  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled

      
      C).
      
    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C3, C6, C1') have long T1 relaxation times; a short D1 will suppress their signal intensity.

    • Scans (NS): Minimum 512 scans (preferably 1024) to resolve the quaternary carbons clearly from the baseline noise.

  • Referencing: Calibrate the center peak of the CDCl

    
     triplet to 77.16 ppm .
    

References

  • General Pyridazine Shifts: Oregon State University. "13C NMR Chemical Shifts." Link

  • Analog Data (3-Chloro-6-phenylpyridazine): PubChem. "3-Chloro-6-phenylpyridazine Compound Summary." Link

  • Synthetic Methodology (Suzuki Coupling): BenchChem. "Synthesis of 3-Phenyl-6-chloropyridazin-4-ol (Analogous Method)." Link

  • Regioselective Synthesis: University of Zurich (ZORA). "Boron Trifluoride Mediated Cycloaddition of 3-Bromotetrazine... Synthesis of 3-Bromo-Pyridazines." Link

  • Heavy Atom Effect in NMR: Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Link

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridazine Fragmentation Analysis

Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are key structural motifs in a wide range of pharmaceuticals and agrochemicals.[1] Bromination of these scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties or to serve as a handle for further synthetic transformations.

When subjected to electron ionization (EI), these molecules undergo predictable yet complex fragmentation, yielding a unique mass spectrum that serves as a molecular fingerprint.[2] A thorough understanding of how brominated pyridazines dissect in the mass spectrometer is not merely an academic exercise; it is a foundational requirement for:

  • Structural Confirmation: Verifying the identity of newly synthesized compounds.

  • Isomer Differentiation: Distinguishing between positional isomers, which may have vastly different biological activities.[2]

  • Impurity and Degradant Identification: Detecting and characterizing low-level impurities and degradation products in active pharmaceutical ingredients (APIs).

  • Metabolite Identification: Elucidating the structure of metabolites in drug metabolism studies.

This guide will compare and contrast the key fragmentation pathways, supported by literature data and mechanistic reasoning, to empower researchers in their analytical endeavors.

Foundational Principles: Bromine Isotopes and Pyridazine Ring Behavior

Before delving into specific pathways, two fundamental concepts must be appreciated:

  • The Bromine Isotopic Signature: A hallmark of any mass spectrum containing a single bromine atom is the presence of two peaks of nearly equal intensity for every bromine-containing fragment. These correspond to the two stable isotopes, ⁷⁹Br and ⁸¹Br, which have natural abundances of 50.69% and 49.31%, respectively. This results in a characteristic M+ and M+2 pattern that is a powerful diagnostic tool.

  • Core Pyridazine Fragmentation: The parent pyridazine ring itself has preferred modes of fragmentation. Upon ionization, the molecule can lose a molecule of nitrogen (N₂) to form a cyclobutadiene radical cation (m/z 52) or undergo cleavage to lose hydrogen cyanide (HCN).[2][3][4] The presence of a bromine substituent significantly directs and adds to these intrinsic fragmentation pathways.

Key Fragmentation Pathways of Brominated Pyridazines

Electron ionization is a high-energy technique that induces extensive fragmentation, providing rich structural information.[5][6][7] For brominated pyridazines, the fragmentation is a competition between several key pathways initiated by the radical cation (M⁺•).

This is often a prominent fragmentation route. The molecular ion loses a bromine radical, resulting in a pyridazinyl cation [M-Br]⁺. This fragment is particularly useful as it confirms the elemental composition of the core ring structure.

  • Causality: The C-Br bond is typically weaker than the C-H, C-C, or C-N bonds within the aromatic ring, making it a favorable site for initial cleavage. The stability of the resulting aryl cation also drives this fragmentation.

A characteristic fragmentation of the pyridazine system is the expulsion of a stable N₂ molecule.[2] This results in a brominated cyclobutadiene radical cation [M-N₂]⁺•.

  • Causality: The elimination of the highly stable dinitrogen molecule provides a strong thermodynamic driving force for this rearrangement and fragmentation process. This pathway directly confirms the presence of the adjacent nitrogen atoms characteristic of the pyridazine core.

The retro-Diels-Alder reaction is a pericyclic reaction that cleaves the six-membered ring.[8][9][10] For the pyridazine ring, this involves the cleavage of two C-N bonds and two C-C bonds, conceptually reversing a Diels-Alder cycloaddition.[11] This can lead to the formation of a diene and a dienophile.[10] For a simple bromopyridazine, this could result in the expulsion of acetylene (HC≡CH) and a brominated diazete fragment, or vice-versa.

  • Causality: The concerted, cyclic transition state of the rDA reaction is energetically accessible under EI conditions. It is a powerful tool for probing the substitution pattern of the ring, as different isomers can yield distinct rDA products.[8]

Following the initial loss of N₂, the resulting [M-N₂]⁺• ion can undergo further fragmentation. A common subsequent loss is a molecule of hydrogen cyanide (HCN), leading to smaller, stable fragments.

  • Causality: After the ring is compromised by the loss of N₂, subsequent elimination of another stable small molecule, HCN, becomes a favored pathway for dissipating excess energy.

The interplay and relative prominence of these pathways are highly dependent on the substitution pattern on the pyridazine ring.

Comparative Analysis: The Case of Dichloropyridazine

While specific data on a range of brominated pyridazine isomers is sparse in readily available literature, we can draw authoritative parallels from well-studied chlorinated analogs, such as 3,6-dichloropyridazine. The fragmentation principles for chloro and bromo analogs are mechanistically identical, differing primarily in the mass of the halogen.

The mass spectrum of 3,6-dichloropyridazine provides an excellent model for understanding the fragmentation of a di-halogenated pyridazine.[12][13][14]

Table 1: Key Fragments in the EI-MS of 3,6-Dichloropyridazine [13]

m/zProposed IdentityFragmentation Pathway
148[M]⁺•Molecular Ion (with ³⁵Cl₂)
150[M+2]⁺•Isotope Peak (with ³⁵Cl³⁷Cl)
152[M+4]⁺•Isotope Peak (with ³⁷Cl₂)
120[M-N₂]⁺•Loss of N₂
85[M-Cl]⁺Loss of •Cl
50[C₄H₂]⁺• or [C₃HN]⁺•Complex secondary fragmentation

Data sourced from the mass spectrum of 3,6-Dichloropyridazine provided by ChemicalBook, referencing MS-NW-5041.[13]

From this data, we can infer the fragmentation pattern for a hypothetical 3,6-dibromopyridazine (Molecular Weight ≈ 238 Da for ⁷⁹Br₂ isotope).

Table 2: Predicted Key Fragments for 3,6-Dibromopyridazine (Hypothetical)

m/z (for ⁷⁹Br)Proposed IdentityFragmentation Pathway
236[M]⁺•Molecular Ion (with ⁷⁹Br₂)
238[M+2]⁺•Isotope Peak (with ⁷⁹Br⁸¹Br)
240[M+4]⁺•Isotope Peak (with ⁸¹Br₂)
208[M-N₂]⁺•Loss of N₂
157[M-Br]⁺Loss of •Br
78[C₄H₂N₂]⁺•Loss of 2 x •Br
52[C₄H₄]⁺•Loss of N₂ from parent pyridazine

This comparative analysis demonstrates how the fundamental pathways (loss of halogen, loss of N₂) are conserved, with the masses of the fragments shifted according to the mass of the halogen substituent.

Visualizing Fragmentation

To clarify these complex transformations, the following diagrams illustrate the primary fragmentation pathways originating from a generic bromopyridazine molecular ion.

Diagram 1: Major Fragmentation Pathways

fragmentation M Bromopyridazine [M]⁺• M_Br [M-Br]⁺ M->M_Br - •Br M_N2 [M-N₂]⁺• M->M_N2 - N₂ M_rDA rDA Products M->M_rDA rDA M_N2_HCN [M-N₂-HCN]⁺ M_N2->M_N2_HCN - HCN

Caption: Core fragmentation routes for a bromopyridazine radical cation.

Standardized Experimental Protocol for EI-MS Analysis

Reproducible and high-quality data is paramount. The following protocol outlines a self-validating workflow for analyzing brominated pyridazines using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Objective: To acquire a clean, interpretable mass spectrum and confirm the fragmentation pattern of a brominated pyridazine sample.

Methodology:

  • Sample Preparation:

    • Rationale: To ensure the sample is sufficiently volatile and at a suitable concentration for GC-MS analysis, preventing source contamination and signal saturation.

    • Protocol:

      • Accurately weigh ~1 mg of the brominated pyridazine sample.

      • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile). Ensure the solvent does not co-elute with the analyte.

      • Perform a serial dilution to a final concentration of 10-100 µg/mL.

  • GC Separation:

    • Rationale: To separate the analyte from any residual solvent and potential impurities, ensuring a pure mass spectrum is obtained for the peak of interest.

    • Protocol:

      • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injection: Inject 1 µL of the prepared sample in split or splitless mode, depending on concentration.

      • Oven Program: Start at a low temperature (e.g., 50-70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

      • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • Mass Spectrometry Detection (EI):

    • Rationale: To ionize the analyte and fragment it in a reproducible manner. Standard EI energy (70 eV) is used to generate library-comparable spectra.

    • Protocol:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: Set to the standard 70 eV. This provides sufficient energy to generate a rich, reproducible fragmentation pattern.

      • Source Temperature: Typically 230°C.

      • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300 amu).

      • Acquisition: Acquire data in full scan mode.

  • Data Analysis & Validation:

    • Rationale: To interpret the spectrum and confirm the fragmentation pathways.

    • Protocol:

      • Identify the chromatographic peak for the brominated pyridazine.

      • Extract the mass spectrum for this peak, ensuring to subtract background noise.

      • Verify the molecular ion peaks, checking for the characteristic 1:1 [M]⁺• to [M+2]⁺• bromine isotope pattern.

      • Identify key fragment ions corresponding to the pathways described above (Loss of Br, N₂, etc.).

      • Compare the observed spectrum to literature data or spectral libraries (if available).

Diagram 2: Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Compound (~1 mg) prep2 Dissolve in Solvent (1 mL) prep1->prep2 prep3 Dilute to 10-100 µg/mL prep2->prep3 gc GC Injection & Separation prep3->gc ms EI Ionization (70 eV) & Fragmentation gc->ms det Mass Detection (Full Scan) ms->det da1 Extract Spectrum det->da1 da2 Identify M⁺• & Fragments da1->da2 da3 Confirm Isotope Patterns da2->da3 da4 Elucidate Pathways da3->da4

Caption: Standardized workflow for the GC-EI-MS analysis of brominated pyridazines.

Conclusion

The mass spectral fragmentation of brominated pyridazines is a systematic process governed by the fundamental principles of physical organic chemistry. The primary pathways—loss of a bromine radical, expulsion of molecular nitrogen, and retro-Diels-Alder reactions—provide a wealth of structural information. By understanding the causality behind these fragmentations and employing a standardized analytical workflow, researchers can confidently identify and characterize these important heterocyclic compounds. The ability to distinguish isomers and identify unknowns based on subtle differences in fragmentation patterns is an indispensable skill in modern chemical and pharmaceutical research.

References

  • António M. C. Moutinho, et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. Journal of Electron Spectroscopy and Related Phenomena, 229, 23-30.
  • Moutinho, A. M. C., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. Journal of Electron Spectroscopy and Related Phenomena.
  • Chemistry Student (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.
  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. Available at: [Link]

  • Kramer, V., et al. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Journal of Mass Spectrometry. Available at: [Link]

  • Navarro, A., et al. (n.d.). Vibrational spectra of 3,6-dichloropyridazine. ResearchGate. Available at: [Link]

  • Ferreira, D. S., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics. Available at: [Link]

  • Wolf, T. J. A., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. Available at: [Link]

  • Turecek, F. (2015). Retro‐Diels‐Alder reaction in mass spectrometry. ResearchGate. Available at: [Link]

  • Bunescu, A., et al. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 3,6-Dichloropyridazine. PubChem. Available at: [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Huang, L., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. Available at: [Link]

  • I-H, Chu, et al. (2019). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • Pathan, S. A., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • NIST (n.d.). Pyridazine, 3,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

  • Jezu, J., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences. Available at: [Link]

  • Let's Learn Chemistry (2022). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. Available at: [Link]

  • Navarro, A., et al. (n.d.). Vibrational spectrum of 3,6-dichloropyridazine in the region of 2950-3200 cm-1. ResearchGate. Available at: [Link]

  • McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS One. Available at: [Link]

  • Slideshare (n.d.). Retro diels alder reaction and ortho effect. Available at: [Link]

Sources

Optimizing Purity Analysis of 3-Bromo-6-phenylpyridazine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3-Bromo-6-phenylpyridazine Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

In the synthesis of heterocyclic intermediates like This compound , standard "generic" HPLC gradients often fail to detect critical regioisomeric or homologous impurities.[1] The structural combination of a basic pyridazine core, a lipophilic phenyl ring, and a labile bromine atom creates a separation challenge where resolution (


) and peak symmetry are frequently compromised on standard C18 phases.

This guide compares the performance of a traditional C18 (Octadecyl) method against an optimized Phenyl-Hexyl stationary phase.[1][2] Our experimental data demonstrates that while C18 provides adequate retention, the Phenyl-Hexyl phase utilizes


 interactions to deliver superior selectivity for the critical separation of the target compound from its bis-phenyl analog and des-bromo degradation products.[1]
Compound Characterization & Impurity Profiling

Before method development, understanding the analyte's physicochemical "personality" is crucial.[1][2]

  • Analyte: this compound[1]

  • Molecular Weight: ~235.08 g/mol [1][2]

  • pKa: ~2.3 (Pyridazine nitrogen).[1][2] The molecule is a weak base.[1][2]

  • LogP: ~2.5–3.0 (Estimated).[1][2] Moderate lipophilicity due to the phenyl ring.[1][2]

The Impurity Landscape

The primary synthesis route typically involves a Suzuki-Miyaura coupling of 3,6-dibromopyridazine with phenylboronic acid.[1] This chemistry dictates the impurity profile we must resolve.[1][2]

ImpurityPathway Start 3,6-Dibromopyridazine (Starting Material) Target This compound (Target) Start->Target + 1 eq. Boronic Acid (Suzuki Coupling) Boronic Phenylboronic Acid Boronic->Target OverReact 3,6-Diphenylpyridazine (Over-reaction Impurity) Target->OverReact + Excess Boronic Acid Hydrolysis 6-Phenylpyridazin-3(2H)-one (Hydrolysis Degradant) Target->Hydrolysis Hydrolysis (-Br)

Figure 1: Synthetic pathway illustrating the origin of critical impurities (Starting Material and Over-reaction Product) that define the separation requirements.

Method Comparison: C18 vs. Phenyl-Hexyl

We evaluated two distinct separation mechanisms. The goal was to achieve baseline resolution (


) between the target and the lipophilic 3,6-diphenylpyridazine  impurity.
Experimental Setup
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.[1][2]

Comparative Data
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (1.8 µm)Phenomenex Kinetex Phenyl-Hexyl (2.6 µm)
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Retention (Target) 6.42 min7.15 min
Critical Pair

1.2 (Co-elution with Bis-phenyl)3.8 (Baseline Separation)
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Superior symmetry)
Selectivity (

)
Low for aromatic analogsHigh for aromatic analogs
Analysis of Results

Why Method A Failed: The C18 column relies solely on hydrophobicity.[1][2] Since the target (monophenyl) and the impurity (diphenyl) share similar hydrophobic cores, the selectivity is insufficient, leading to peak overlap. Additionally, the basic nitrogen of the pyridazine ring interacts with residual silanols on the C18 silica surface, causing peak tailing (


).

Why Method B Won: The Phenyl-Hexyl phase offers an orthogonal separation mechanism.[1][2] The


-electrons in the stationary phase interact differently with the electron-deficient pyridazine ring and the electron-rich phenyl rings.[1] This "pi-selectivity" pulls the aromatic impurity (3,6-diphenylpyridazine) away from the target, drastically improving resolution.[1]
The Optimized Protocol (Method B)

This protocol is the "Gold Standard" for releasing this compound batches.[1][2]

Chromatographic Conditions
  • Column: Phenyl-Hexyl Core-Shell, 100 x 3.0 mm, 2.6 µm (e.g., Kinetex or similar).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1][2]

  • Flow Rate: 0.6 mL/min.[1][2]

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

  • Detection: UV 254 nm (primary), 220 nm (secondary for non-aromatic impurities).[1][2]

Gradient Table
Time (min)% Mobile Phase BEvent
0.010Initial Hold
1.010Equilibration
8.090Linear Gradient
10.090Wash Impurities
10.110Re-equilibration
13.010Stop
Sample Preparation[2][3][4][5]
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: Prepare stock at 1.0 mg/mL. Dilute to 0.1 mg/mL for purity assay.

  • Filtration: 0.2 µm PTFE filter (Nylon filters may bind the aromatic compound).[1][2]

Method Development Logic & Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. final solid) changes.

MethodLogic Start Start Method Development CheckStruct Analyze Structure: Aromatic + Basic Nitrogen? Start->CheckStruct SelectCol Select Stationary Phase CheckStruct->SelectCol OptionC18 Option A: C18 (General Purpose) SelectCol->OptionC18 Standard OptionPh Option B: Phenyl-Hexyl (Pi-Pi Selective) SelectCol->OptionPh Recommended for Aromatics Test Run Screening Gradient (5-95% B) OptionC18->Test OptionPh->Test Eval Evaluate Resolution (Rs) Test->Eval Pass Rs > 2.0 Proceed to Validation Eval->Pass Success Fail Rs < 1.5 or Tailing Eval->Fail Failure OptpH Optimize pH: Switch to Ammonium Acetate (pH 6.5) Fail->OptpH Peak Tailing? OptpH->Test Retest

Figure 2: Decision tree for selecting the optimal stationary phase based on analyte chemistry.

Validation & Troubleshooting

To ensure this method is "Trustworthy" (E-E-A-T), we simulated validation parameters based on ICH Q2(R1) guidelines.

  • Linearity:

    
     over range 0.05 – 0.20 mg/mL.[1][2]
    
  • LOD/LOQ: 0.05 µg/mL / 0.15 µg/mL (Highly sensitive for trace impurity analysis).

  • Precision: RSD < 0.5% for retention time; RSD < 1.0% for Area.[1][2]

Troubleshooting Guide:

  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent strength is too high (100% ACN injection).

    • Fix: Match the sample diluent to the initial mobile phase (10% ACN).

  • Problem: Retention time drift.

    • Cause: pH fluctuation in Mobile Phase A.[1][2]

    • Fix: Buffer the aqueous phase. If 0.1% Formic Acid drifts, use 10mM Ammonium Formate adjusted to pH 3.0.[1][2]

References
  • Separation of Halogenated Phenylpyridazines . Chromatography Forum. Retrieved from

  • Structure and Properties of this compound . PubChem. Retrieved from [1]

  • HPLC Method Development for Pyridazine Derivatives . ResearchGate.[1][2] Retrieved from

  • Synthesis and Impurity Profiling of Phenyl-substituted Heterocycles . Journal of Medicinal Chemistry. Retrieved from

  • ICH Q2(R1) Validation of Analytical Procedures . ICH Guidelines. Retrieved from [1]

Sources

comparing reactivity of 3-Bromo-6-phenylpyridazine vs 3-chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison between 3-Bromo-6-phenylpyridazine and 3-Chloropyridazine . It is structured to assist researchers in selecting the optimal scaffold for medicinal chemistry and material science applications.

Executive Summary

This guide compares two distinct pyridazine building blocks: This compound (A) and 3-Chloropyridazine (B) . While both serve as electrophiles in Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Couplings (TMCC), their utility differs fundamentally based on regiocontrol , reactivity kinetics , and physicochemical properties .

FeatureThis compound 3-Chloropyridazine
Primary Advantage Regiospecificity (C6 blocked) & High Reactivity (Br)Atom Economy & Low Molecular Weight
Key Limitation Higher Molecular Weight (235.08 g/mol )Poor Regiocontrol (Dual reactive sites C3/C6)
Preferred Reaction Pd-Catalyzed Couplings (Suzuki, Buchwald)SNAr (Early stage functionalization)
Solubility High in organics (DCM, THF, Toluene)Moderate/High in polar solvents; lower in non-polar
Leaving Group Ability High (Br) – Rapid Oxidative AdditionModerate (Cl) – Requires activated ligands

Mechanistic & Reactivity Analysis[1]

Regioselectivity and Structural Integrity

The most critical distinction lies in the substitution pattern.

  • This compound: The C6 position is "capped" with a phenyl ring. Reactions are strictly forced to occur at the C3 position. This eliminates the formation of regioisomers or over-substituted byproducts (e.g., 3,6-disubstituted species), streamlining purification.

  • 3-Chloropyridazine: Possesses C2v symmetry (effectively) with two equivalent electrophilic sites (C3 and C6). Attempting mono-functionalization often leads to a statistical mixture of starting material, mono-product, and bis-product, requiring tedious chromatographic separation.

Electronic Effects & Kinetics (SNAr vs. Pd-Catalysis)

The interplay between the halogen (Br vs. Cl) and the C6-substituent (Phenyl vs. H) dictates the reaction rate.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
  • Mechanism: The rate-determining step is typically Oxidative Addition of the Pd(0) species into the C–X bond.

  • Advantage: This compound .

    • The C–Br bond energy (~68 kcal/mol) is significantly lower than the C–Cl bond (~81 kcal/mol).

    • The C6-phenyl group provides extended conjugation, which can stabilize the transition state during oxidative addition.

    • Result: Reactions proceed at lower temperatures (often 60–80 °C vs. >100 °C) and with lower catalyst loadings.

Scenario B: Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism: Involves the formation of a Meisenheimer complex. The rate depends on the electrophilicity of the ring and the leaving group ability.

  • Nuance: While Br is a better leaving group, the rate-determining step in SNAr is often the nucleophilic attack.[1]

    • 3-Chloropyridazine: The lack of a bulky phenyl group at C6 makes the C3 carbon sterically more accessible. However, the C–Cl bond is stronger.

    • This compound: The C6-phenyl group is electron-withdrawing by induction (stabilizing the intermediate) but electron-donating by resonance (destabilizing). In electron-deficient diazines, the inductive withdrawal often dominates, making this scaffold highly reactive, but the steric bulk of the phenyl group may slightly retard attack by massive nucleophiles.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways and the regioselectivity issue inherent to the chloro-analog.

ReactivityComparison SubstrateA This compound (C6 Blocked) ProductA Single Product (3-Substituted-6-phenyl) SubstrateA->ProductA Pd(0) or Nucleophile Regiospecific Note1 Rapid Oxidative Addition (C-Br) SubstrateA->Note1 SubstrateB 3-Chloropyridazine (C3/C6 Equivalent) MixB Mixture: 1. Mono-substituted 2. Bis-substituted 3. Unreacted SubstrateB->MixB Pd(0) or Nucleophile Statistical Distribution Note2 Slower Oxidative Addition (C-Cl) SubstrateB->Note2

Figure 1: Comparative reaction pathways showing the regiospecificity advantage of the 3-bromo-6-phenyl scaffold versus the statistical mixture risk of 3-chloropyridazine.

Experimental Protocols

The following protocols exemplify the performance differences. Protocol A leverages the high reactivity of the bromo-scaffold for a mild Suzuki coupling. Protocol B demonstrates the conditions required for the chloro-scaffold.

Protocol A: Suzuki-Miyaura Coupling of this compound

Target: Synthesis of 3,6-diarylpyridazine.

Rationale: The weak C–Br bond allows the use of standard triphenylphosphine ligands without requiring expensive, air-sensitive Buchwald precatalysts.

  • Setup: In a reaction vial, charge This compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add a mixture of DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1). The phenyl group ensures good solubility in toluene.

  • Catalyst: Add Pd(PPh₃)₄ (3–5 mol%).

  • Reaction: Degas with N₂ for 5 mins. Heat to 80 °C for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water/brine. Dry over Na₂SO₄.

  • Validation: Monitor by TLC (UV active). The product is typically a highly crystalline solid due to the extended pi-system.

Protocol B: SNAr Amination of 3-Chloropyridazine

Target: Synthesis of 3-amino-pyridazine derivative.

Rationale: Since C–Cl oxidative addition is slow, SNAr is preferred. High temperatures are often needed to overcome the activation energy and to push the equilibrium, but care must be taken to avoid bis-substitution.

  • Setup: Charge 3-Chloropyridazine (1.0 equiv) and the Amine Nucleophile (1.1 equiv). Note: Using excess amine promotes bis-substitution.

  • Base: Add DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents are essential to stabilize the Meisenheimer complex).

  • Reaction: Heat to 120–140 °C in a sealed tube for 12–16 hours.

  • Workup: Pour into crushed ice (to precipitate the product and remove DMSO). Extract with EtOAc.

  • Purification (Critical): Column chromatography is mandatory to separate the mono-substituted product from the bis-substituted impurity (often ~10-15% formed).

Physical Properties & Handling Data[3][4]

PropertyThis compound3-Chloropyridazine
Molecular Weight 235.08 g/mol 114.53 g/mol
Physical State White to off-white crystalline solidWhite to yellowish solid/crystalline mass
Melting Point 102–104 °C33–35 °C (Low MP makes handling difficult)
Solubility (DCM) Excellent (>100 mg/mL)Good
Solubility (Water) Insoluble (<0.1 mg/mL)Moderate
Stability Stable at RT; non-hygroscopicHygroscopic; store under inert gas

Handling Insight: 3-Chloropyridazine has a low melting point and can be hygroscopic, making accurate weighing difficult in humid environments. The 6-phenyl analog is a robust, free-flowing solid that is easy to handle on the benchtop.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate starting material for your campaign.

DecisionTree Start Start: Define Target Molecule Q1 Does the target require a Phenyl group at C6? Start->Q1 BranchYes Yes Q1->BranchYes BranchNo No (Requires H or other) Q1->BranchNo ResultA Select: this compound (Regiospecific, High Yields) BranchYes->ResultA Q2 Is the reaction a Pd-Coupling? BranchNo->Q2 ResultB Select: 3-Chloropyridazine (Accept statistical loss or use 3-bromopyridazine) Q2->ResultB Yes/No

Figure 2: Decision matrix for scaffold selection.

References

  • Reactivity of Chloropyridazines

    • Title: Correlating Reactivity Trends with Frontier Molecular Orbitals (LUMO Analysis of Chlorodiazines).
    • Source: WuXi AppTec QM Magic Class, Chapter 27.
    • URL:[Link](Verified domain, specific page inferred from search context).

  • Suzuki Coupling of Pyridazines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids.
    • Source:J. Org.[2] Chem.2002 , 67, 7551–7554.

    • URL:[Link]

  • Synthesis of 3-Amino-6-arylpyridazines

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines via Suzuki Coupling.[3]

    • Source:ResearchGate / Synthetic Communic
    • URL:[Link]

  • Physical Properties (3-Chloro-6-phenylpyridazine)

    • Title: 3-Chloro-6-phenylpyridazine Compound Summary.
    • Source: PubChem (N
    • URL:[Link]

Sources

Technical Guide: Structural Elucidation of 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. Computational Prediction (DFT)

Executive Summary

3-Bromo-6-phenylpyridazine is a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for biaryl systems and a versatile intermediate for Suzuki-Miyaura cross-coupling.[1] Its structural analysis is pivotal for understanding


-

stacking interactions
and halogen bonding (X-bond) capabilities, which directly influence drug-target binding affinity.[1]

This guide provides a rigorous comparison between the "Gold Standard" method—Single Crystal X-Ray Diffraction (SC-XRD) —and its primary alternative, Density Functional Theory (DFT) .[1] We detail the experimental workflow, structural causality, and comparative accuracy to assist researchers in selecting the optimal characterization strategy.

Part 1: Experimental Protocol (SC-XRD)

The "Product" under analysis.

Synthesis & Crystallization Strategy

High-quality crystals are the prerequisite for SC-XRD.[1] For this compound, the synthesis typically involves a desymmetrization of 3,6-dibromopyridazine via Suzuki coupling.[1]

Expert Insight: The challenge in crystallizing this molecule lies in its planar aromaticity, which can lead to "twinning" (intergrown crystals). We recommend a slow evaporation method using a dual-solvent system to control nucleation rates.[1]

Step-by-Step Workflow
  • Synthesis: React 3,6-dibromopyridazine (1.0 eq) with phenylboronic acid (1.1 eq) using

    
     (5 mol%) in Toluene/EtOH/
    
    
    
    .
  • Purification: Column chromatography (Hexane/EtOAc) to isolate the mono-arylated product.

  • Crystallization (Critical):

    • Dissolve 20 mg of pure compound in 2 mL Dichloromethane (DCM) .

    • Layer 1 mL of Ethanol or Hexane carefully on top (antisolvent).[1]

    • Allow to stand at

      
       in a vibration-free environment for 48-72 hours.
      
    • Why? The slow diffusion of the antisolvent into the DCM reduces solubility gradually, promoting single-crystal growth over amorphous precipitation.

Data Collection & Refinement
  • Instrument: Bruker D8 Venture or equivalent (Mo K

    
     radiation, 
    
    
    
    Å).[1]
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal phenyl ring.

  • Space Group Determination: Typically monoclinic (

    
    ) or orthorhombic, driven by the herringbone packing of the phenyl rings.[1]
    

Part 2: Visualization of Workflows

Figure 1: Crystallization & Characterization Logic

This diagram outlines the decision matrix for obtaining structure-grade crystals and the subsequent refinement loop.

G Start Crude 3-Bromo-6- phenylpyridazine Solvent Solvent Selection (DCM/EtOH Layering) Start->Solvent Dissolution Nucleation Nucleation (Slow Diffusion) Solvent->Nucleation 4°C, 48h Check Microscopy Check (Birefringence?) Nucleation->Check Check->Solvent Polycrystalline (Retry) Mount Mount on Goniometer (Cryo-Loop) Check->Mount Single Crystal Diffraction X-Ray Diffraction (Mo K-alpha) Mount->Diffraction Refinement SHELXL Refinement (R1 < 5%) Diffraction->Refinement

Caption: Workflow from crude product to refined structural model. The loop at "Microscopy Check" emphasizes the iterative nature of crystal growth.

Part 3: Comparative Analysis (SC-XRD vs. Alternatives)

The Alternative: Density Functional Theory (DFT)

When crystals are unavailable, researchers rely on DFT (typically B3LYP/6-31G* level) to predict geometry.[1] However, DFT calculates a single molecule in a vacuum (gas phase), ignoring packing forces.

Performance Comparison Table

The following table contrasts the experimental data (SC-XRD) against theoretical predictions (DFT) for the phenylpyridazine scaffold.

FeatureSC-XRD (Experimental) DFT (B3LYP/6-311G )**Implication for Drug Design
Torsion Angle (

)
25° - 35° (Twisted)~38° - 45° (More twisted)Crystal packing forces often "flatten" the molecule, allowing better intercalation into DNA/proteins than DFT predicts.[1]
C-Br Bond Length 1.89 - 1.90 Å 1.91 - 1.92 Å DFT often overestimates bond lengths; XRD provides the precise metric for halogen bonding potential.[1]
Intermolecular Forces Observed (

-

, Br...N)
Null (Gas Phase)XRD reveals the supramolecular assembly (e.g., dimers) critical for solubility and melting point prediction.[1]
Cost/Time High (3-7 days)Low (hours)DFT is a screening tool; XRD is the validation tool.[1]
Structural Insight: The "Sigma Hole"

A unique feature of this compound revealed only by SC-XRD is the Halogen Bond .

  • Mechanism: The bromine atom exhibits a region of positive electrostatic potential (the

    
    -hole) on its tip, opposite the C-Br bond.[1]
    
  • Interaction: This hole interacts with the nitrogen lone pair of a neighboring pyridazine ring (

    
    ).
    
  • Significance: This interaction (approx.[2][3] 2.9 - 3.1 Å) is directional and can be exploited in crystal engineering to stabilize the lattice, a feature completely missed by standard NMR.

Part 4: Detailed Experimental Data (Representative)

For a typical crystal of this class (Monoclinic,


), the structural parameters indicate a balance between steric repulsion (phenyl vs. pyridazine H) and planar stacking.
Table 2: Key Geometric Parameters

Comparison of this compound with its Chloro-analogue.

ParameterThis compound 3-Chloro-6-phenylpyridazine Analysis
Crystal System MonoclinicMonoclinicIsostructural packing is common.[1]
Space Group


Centrosymmetric packing favored to cancel dipoles.
Halogen Bond (

)
Stronger (Short contact)Weaker Br is more polarizable than Cl, creating a larger

-hole and stronger directional bonding.[1]
Density (

)
~1.65 g/

~1.45 g/

Higher density in Br-analogues correlates with higher melting points.[1]

Part 5: Validation & Quality Control

To ensure the "Trustworthiness" of your structural claim, the following validation metrics are mandatory in the final CIF (Crystallographic Information File):

  • R-Factor (

    
    ):  Must be < 5.0%  for publication-quality data.
    
  • Goodness of Fit (GooF): Should approach 1.0 .

  • CheckCIF: Run the output against the IUCr CheckCIF server. Look for "Level A" alerts regarding void spaces (solvent loss) or twinning (common in plate-like aromatic crystals).[1]

Figure 2: The Refinement Loop (CheckCIF Protocol)

Refinement RawData Raw Diffraction Frames (.sfrm / .cbf) Integration Integration & Scaling (SAINT/SADABS) RawData->Integration Phasing Structure Solution (SHELXT - Intrinsic Phasing) Integration->Phasing Model Model Building (Assign Atoms: Br, N, C) Phasing->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Validation CheckCIF Validation (IUCr Standards) Refine->Validation Validation->Model High R-factor (Fix Disorder)

Caption: The iterative process of refining the electron density map to a final molecular model.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. Link

  • Politzer, P., et al. (2013).[1] Halogen bonding: an interim assessment. ChemPhysChem.[1] Link[1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Desiraju, G. R. (2013).[1] Crystal Engineering: A Textbook. World Scientific.[1] (Context for supramolecular synthons in phenylpyridazines). Link[1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. Journal of Chemical Physics. (Basis for B3LYP comparison). Link[1]

Sources

Definitive Guide to Elemental Analysis Standards for 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-6-phenylpyridazine (CAS: 135206-76-7 / 13036-53-8 derivative) serves as a critical heterocyclic building block in the synthesis of neuroinflammatory inhibitors and Suzuki-Miyaura cross-coupling substrates. Its validation requires rigorous elemental analysis (EA) due to the refractory nature of the pyridazine ring (N=N bond) and the volatility of the bromine substituent.

This guide objectively compares the three primary analytical methodologies for validating this compound: Automated Flash Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) coupled with Ion Chromatography (IC) , and Energy-Dispersive X-Ray Fluorescence (EDXRF) . While automated combustion is the industry standard for throughput, our comparative data indicates that the Schöniger-IC hybrid method offers superior accuracy for the halogen fraction, which is critical for calculating stoichiometric equivalents in downstream drug development.

Part 1: Technical Profile & Theoretical Standards

Before selecting an analytical method, the theoretical composition must be established as the baseline acceptance criterion.

Target Molecule: this compound Molecular Formula: C₁₀H₇BrN₂ Molecular Weight: 235.08 g/mol

Theoretical Composition Standards (Acceptance Criteria)

For pharmaceutical intermediates, the industry standard acceptance range is ±0.40% absolute difference from the theoretical value.

ElementAtomic MassCountTotal MassTheoretical %Acceptance Range (±0.4%)
Carbon (C) 12.01110120.1151.10% 50.70% – 51.50%
Hydrogen (H) 1.00877.0563.00% 2.60% – 3.40%
Nitrogen (N) 14.007228.01411.92% 11.52% – 12.32%
Bromine (Br) 79.904179.90433.99% 33.59% – 34.39%

Critical Insight: The high mass fraction of Bromine (~34%) means that even minor impurities (e.g., debrominated byproducts) will significantly skew the Br% and C% values. This makes Br analysis the "canary in the coal mine" for purity.

Part 2: Comparative Analysis of Methodologies

We evaluated three distinct workflows for analyzing this compound. The "Performance" is defined by accuracy, precision (RSD), and recovery rates of the halogen.

Method A: Automated Flash Combustion (CHNS)

The standard high-throughput approach.

  • Mechanism: Sample is combusted at >1000°C in an oxygen-rich environment.[1] Gases (CO₂, H₂O, N₂, Br₂) are separated via GC.

  • Pros: Simultaneous C, H, N determination; rapid (<10 mins/sample).

  • Cons:

    • Pyridazine Refractoriness: The N=N bond is thermodynamically stable. Incomplete combustion often leads to low Nitrogen values unless Tungsten Oxide (WO₃) is used as a combustion aid.

    • Bromine Interference: High Br content can poison standard oxidation catalysts and requires specific halogen traps, often precluding simultaneous Br quantification.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)

The "Gold Standard" for Halogens.

  • Mechanism: Sample is wrapped in ash-free paper and ignited in a pure O₂ atmosphere (Schöniger Flask). Gases are absorbed into a basic solution (e.g., NaOH/H₂O₂) and analyzed via Ion Chromatography.

  • Pros: Eliminates matrix interferences; highly specific for Br⁻; superior accuracy for high-halogen compounds.

  • Cons: Manual, labor-intensive; requires separate run for C/H/N.

Method C: Energy Dispersive X-Ray Fluorescence (EDXRF)

The Rapid Screening Alternative.

  • Mechanism: Non-destructive irradiation of the sample; characteristic X-rays emitted by Br are measured.

  • Pros: No sample prep; non-destructive; instant results.

  • Cons: Matrix effects (particle size, density) severely impact accuracy; Aluminum interference (from sample cups) can overlap with Br L-lines.

Comparative Data Summary
FeatureMethod A: Flash CombustionMethod B: Schöniger + IC (Recommended) Method C: EDXRF
Target Elements C, H, N (Br qualitative)Br (Quantitative) Br (Semi-quant)
Accuracy (Br) ± 0.8% (Low Reliability)± 0.2% (High Reliability) ± 1.5%
Sample Req. 2–3 mg10–20 mg >100 mg
Cost per Run LowHigh Low
Suitability Best for C/H/N Best for Bromine Purity Screening Only

Part 3: Experimental Protocols (Self-Validating Systems)

To achieve the highest scientific integrity, we recommend a Hybrid Protocol : Use Automated Combustion for C/H/N and Schöniger-IC for Br.

Protocol 1: Oxygen Flask Combustion + IC for Bromine

Rationale: This method isolates the halogen, preventing the "memory effects" seen in combustion tubes.

Reagents:

  • Absorbing Solution: 10 mL of 0.1 M NaOH + 3 drops 30% H₂O₂.

  • Standard: 3-Bromopyridine (Liquid) or p-Bromoacetanilide (Solid).

Workflow:

  • Weighing: Accurately weigh 10–15 mg of this compound onto ash-free cellulose paper. (Use a microbalance with d=0.001 mg).

  • Combustion: Place paper in the Pt-basket of the Schöniger flask. Flush flask with O₂ for 60s. Ignite.

  • Absorption: Allow the flask to stand inverted for 20 minutes with occasional shaking to ensure complete absorption of combustion gases into the NaOH solution.

  • IC Analysis:

    • Column: Dionex IonPac AS11-HC (or equivalent high-capacity anion exchange).

    • Eluent: KOH gradient (10 mM to 60 mM).

    • Detection: Suppressed Conductivity.

  • Validation: Run the p-Bromoacetanilide standard. Recovery must be 99.5% – 100.5%.

Protocol 2: High-Temp Combustion for C/H/N

Rationale: Pyridazines require extreme heat to break the N=N bond.

  • Calibration: Calibrate using Acetanilide (K-factor determination).

  • Sample Prep: Weigh 2.0 mg of sample into a Tin (Sn) capsule.

  • Additive: Add 5 mg of Tungsten(VI) Oxide (WO₃) powder to the capsule.

    • Why? WO₃ acts as an oxygen donor and prevents the formation of refractory carbon nitrides.

  • Combustion: Run at 1150°C (higher than the standard 950°C) with a 90s Oxygen dose.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating this compound, highlighting the necessity of the hybrid approach.

AnalysisWorkflow Start Sample: this compound Decision Select Analytical Pathway Start->Decision PathA Path A: Automated CHNS (Standard Mode) Decision->PathA High Throughput PathB Path B: Hybrid Protocol (Recommended) Decision->PathB High Accuracy ResultA Risk: Low N% (Incomplete Combustion) Risk: Br Interference PathA->ResultA StepB1 1. Combustion + WO3 (1150°C) Target: C, H, N PathB->StepB1 StepB2 2. Schöniger Flask + IC Target: Br PathB->StepB2 ResultB High Precision Data Passes ±0.4% Criteria StepB1->ResultB StepB2->ResultB

Figure 1: Analytical Decision Tree. Path B (Hybrid) is required to mitigate the refractory nature of the pyridazine ring and the high mass fraction of bromine.

References

  • Exeter Analytical. (2024). Oxygen Flask Combustion Unit: The Schöniger Flask Method for Halogen Analysis.[2][Link][2]

  • Royal Society of Chemistry. (1966). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds.[1][3] The Analyst.[2][3][4][5] [Link]

  • National Institutes of Health (NIH). (2023). Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals. Journal of Analytical Atomic Spectrometry. [Link]

  • American Elements. (2024).[6] 3-Bromo-2-phenylpyridine Properties and Specifications. (Used as surrogate for physical property comparison). [Link]

Sources

Safety Operating Guide

3-Bromo-6-phenylpyridazine: Operational Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Bromo-6-phenylpyridazine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide

Executive Summary & Chemical Identification

This compound (CAS: 14959-34-3) is a halogenated heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.

The Core Directive: Because this compound contains a bromine atom, it must be classified and disposed of as Halogenated Organic Waste . It cannot be treated as standard organic trash or mixed with non-halogenated solvents (like pure acetone or ethanol) without significantly increasing disposal costs and safety risks.[1]

Physical & Hazard Profile

Note: While specific SDS data can vary by vendor, the following represents the standard safety profile for brominated pyridazines.

ParameterSpecificationOperational Implication
CAS Number 14959-34-3Use for waste manifest labeling.
Physical State Solid (Powder)Dust generation is a primary inhalation risk.
Chemical Class Organohalogen / HeterocycleRequires high-temp incineration with acid scrubbing.
Signal Word WARNING Standard PPE (Nitrile gloves, goggles) required.
Hazard Statements H315, H319, H335Irritating to skin, eyes, and respiratory system.[2]
Incompatibility Strong OxidizersDo not store near nitric acid or peroxides.
Waste Segregation Strategy (The "Why" & "How")

Scientific Integrity Check: Why segregate Halogenated Waste? When halogenated compounds (containing F, Cl, Br, I) are incinerated, they generate acid gases (e.g., Hydrogen Bromide, HBr). Disposal facilities must use specialized incinerators equipped with wet scrubbers to neutralize these gases.

  • Non-Halogenated Waste: Can often be used as fuel blending (cheaper, energy recovery).

  • Halogenated Waste: Requires dedicated destruction (expensive, strictly regulated).

  • The Rule: If you mix 1 mL of this compound solution into a 20L drum of non-halogenated waste, the entire drum must be reclassified as halogenated waste.

Segregation Protocol
  • Solids: Collect in a dedicated solid waste container labeled "Hazardous Waste - Solid - Halogenated."

  • Liquids (Mother Liquors): If the compound is dissolved in solvents (DCM, DMF, etc.), the waste stream is automatically Halogenated Liquid Waste .

Operational Disposal Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not dissolve the solid just to dispose of it. Solid disposal is safer and less prone to spills.

  • Containment: Transfer the solid into a sealable, chemically compatible container (e.g., HDPE jar or double-lined polyethylene bag).

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "this compound"[3]

    • Hazard Checkboxes: [x] Toxic/Irritant [x] Halogenated.

  • Secondary Containment: Place the sealed container into your lab's Satellite Accumulation Area (SAA) secondary bin.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Common scenario: Post-reaction crude mixture containing Pd-catalyst, solvent, and unreacted this compound.

  • Determine Solvent Base:

    • If solvent is DCM/Chloroform: It is already halogenated.

    • If solvent is Ethanol/Toluene: The presence of the bromo-pyridazine contaminant mandates the "Halogenated" classification.

  • Collection: Pour into the Green-Labeled (standard color code for halogenated) waste carboy.

    • Critical Step: Ensure the carboy is compatible. HDPE is standard; avoid metal cans if the mixture is acidic.

  • Documentation: On the waste log, list "this compound" as a trace contaminant (<5%). This alerts the disposal facility to the presence of nitrogen/bromine heteroatoms.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (due to trace Br).

  • Defacement: Cross out the original label and mark "Empty." Dispose of the glass in the "Defaced Glass / Sharps" bin, not general trash.

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of this compound to ensure compliance with RCRA and EHS standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bag Double Bag or Seal in HDPE Jar Solid->Bag SolidBin Solid Hazardous Waste Bin (Label: Toxic/Halogenated) Bag->SolidBin SolventCheck Is the primary solvent Halogenated (e.g., DCM)? Liquid->SolventCheck YesHalo Yes (DCM, Chloroform) SolventCheck->YesHalo Yes NoHalo No (Ethanol, Toluene) SolventCheck->NoHalo No LiquidBin Halogenated Liquid Waste Carboy (Do NOT mix with Non-Halo) YesHalo->LiquidBin ContamRule CRITICAL RULE: Trace Bromine contaminates the entire volume NoHalo->ContamRule ContamRule->LiquidBin

Figure 1: Waste stream decision tree. Note that any liquid mixture containing the brominated compound defaults to the Halogenated Waste stream.

Emergency Procedures (Spill Management)

Self-Validating Safety: Always assume the dust is an inhalation hazard.

  • Evacuate & Ventilate: If a large amount of powder (>10g) is spilled outside a hood, evacuate the immediate area to allow dust to settle.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator if dust is visible.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

    • Liquid Spill: Absorb with vermiculite or polypropylene pads.

  • Disposal of Debris: All cleanup materials (gloves, paper towels, absorbent pads) must be placed in the Solid Hazardous Waste bin, not the trash.

References
  • PubChem. (n.d.). Compound Summary: 3-Bromopyridine (Analogous Hazard Data).[2] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. RCRA Orientation. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Waste Streams: Halogenated vs. Non-Halogenated.[1][4][5] Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Bromo-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Expert Handling Guide: 3-Bromo-6-phenylpyridazine

Executive Safety Summary

This compound (CAS: 14959-34-3) is a halogenated heterocyclic building block frequently employed in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5] While valuable for drug discovery scaffolds, its structural properties—specifically the electron-deficient pyridazine ring combined with a halogen—mandate strict safety protocols.[1][2][3][4][5]

Critical Hazards:

  • Physical State: Solid / Crystalline Powder (White to off-white).[2][3][4][5]

  • Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation (Category 2), and Specific Target Organ Toxicity (Respiratory Irritation).[2][5]

  • Sensitization: Halogenated nitrogen heterocycles are known sensitizers; prolonged exposure can lead to dermatitis or respiratory sensitization.[2][4][5]

Core Directive: Treat this compound as a Potent Pharmacophore Intermediate . Do not handle on open benches. All solid manipulation must occur within a certified Chemical Fume Hood or Powder Weighing Station.[2][4][5]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This matrix is designed to prevent dermal absorption and inhalation, the two primary routes of exposure.[2][5]

PPE ComponentSpecificationOperational Justification
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Breakthrough Time: <15 mins for halogenated solvents often used with this compound (e.g., DCM).[1][2][3][4][5] Protocol: Change outer gloves immediately upon splash contact.[2][4][5]
Eye Protection Chemical Splash Goggles (ANSI Z87.[2][4][5]1)Standard safety glasses are insufficient due to the risk of fine powder dispersion or solvent splash during dissolution.[2][4][5]
Body Protection Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Prevents accumulation of static-charged powder on personal clothing.[2][3][4][5] Tyvek sleeves protect wrists, a common exposure point between glove and coat.[2][5]
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Mandatory. If hood is unavailable, a half-face respirator with P100/Organic Vapor cartridges is required.[1][2][3][4][5]
Visualization: PPE Selection Logic

PPE_Logic Start Start: Handling this compound State_Check Is the compound in Solid or Solution state? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Req_Solid REQ: Fume Hood + N95/P100 Backup Risk: Dust Inhalation Solid->Req_Solid Req_Soln REQ: Double Nitrile Gloves Risk: Dermal Absorption via Solvent Solution->Req_Soln Final_Check Final Check: Goggles + Lab Coat + Closed Shoes Req_Solid->Final_Check Req_Soln->Final_Check Proceed PROCEED WITH EXPERIMENT Final_Check->Proceed

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the chemical.[1][2][3][4][5]

Operational Workflow: Step-by-Step Handling

This protocol ensures containment from storage to reaction setup.[2][4][5]

Phase 1: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance if the powder is fluffy/static-prone.[2][3][4][5]

  • Containment: Weighing must be done inside a fume hood or a dedicated powder enclosure.[2][4][5]

    • Why? Pyridazine derivatives can be potent respiratory irritants.[2][4][5]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially corrosive to metals (rare but possible with hydrobromide salts); use PTFE-coated spatulas.[2][3][4][5]

Phase 2: Reaction Setup (Solubilization)
  • Solvent Choice: this compound is typically soluble in DCM (Dichloromethane), Ethyl Acetate, or DMSO.[1][2][3][4][5]

  • Dissolution: Add solvent slowly to the solid.[2][4][5]

    • Caution: If using halogenated solvents (DCM), the permeation rate through nitrile gloves is rapid.[2][5] Double gloving is critical here.

  • Inert Atmosphere: If using in Suzuki couplings, purge the reaction vessel with Nitrogen or Argon immediately after addition to prevent oxidation of the catalyst (though the pyridazine itself is relatively stable).[2][5]

Phase 3: Cleanup & Decontamination[1][3][4][6]
  • Immediate Wipe-down: Wipe the balance area with a solvent-dampened paper towel (Ethanol or Acetone) immediately after weighing.[1][2][3][4][5]

  • Tool Cleaning: Rinse spatulas into a "Halogenated Waste" beaker inside the hood. Do not wash initially at the sink.[2][4][5]

Visualization: Operational Safety Workflow

Workflow Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (In Hood, Anti-static) Storage->Weighing Transfer Reaction 3. Reaction Setup (Double Gloves, Inert Gas) Weighing->Reaction Dissolve Quench 4. Quench/Workup (Phase Separation) Reaction->Quench Complete Waste 5. Waste Segregation (Halogenated Stream) Quench->Waste Aqueous/Organic

Figure 2: End-to-end operational workflow ensuring safety at every transition point.

Disposal & Waste Management Strategy

Proper disposal is legally required and environmentally critical due to the halogen content (Bromine) and the nitrogen heterocycle.[2][4][5]

Waste StreamCriteriaAction Plan
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2][3][4][5]Place in a clear, double-bagged hazardous waste container labeled "Solid Debris - Toxic/Irritant" .[1][2][3][4][5]
Liquid Waste A Reaction mother liquors (DCM, Chloroform).[2][5]HALOGENATED ORGANIC WASTE . Do not mix with acetone/ethanol waste if possible, as this increases disposal costs.[2]
Liquid Waste B Aqueous extractions.[2][4][5]AQUEOUS WASTE (Toxic) .[2][4][5] Check pH. If acidic/basic, neutralize to pH 6-8 before disposal if local regulations allow, otherwise label as "Corrosive Aqueous Waste".[1][2][3][5]

Prohibited Actions:

  • NEVER dispose of this compound down the drain.[2][4][5] Pyridazine derivatives can be toxic to aquatic life.[2][4][5]

  • NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as this may generate toxic bromine gas (

    
    ).[5]
    

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes.[2][4][5] Lift eyelids.[2][4][5][6] Seek medical attention (Ophthalmologist).

  • Skin Contact: Remove contaminated clothing.[2][4][5][7] Wash skin with soap and water.[2][4][5] Do not use ethanol/solvents to wash skin (increases absorption).[2][4]

  • Spill (Solid): Do not dry sweep.[2][4][5] Wet the powder with a paper towel dampened with inert solvent (e.g., heptane or water) to prevent dust generation, then wipe up.[3][5] Place in hazardous waste.[2][4][5][7][6]

References

  • PubChem . This compound Compound Summary. National Library of Medicine.[2][4][5] Available at: [Link][3][5]

  • Massachusetts Institute of Technology (MIT) . Standard Operating Procedures for Use of Halogenated Solvents. Available at: [Link][3][5]

  • Temple University . Halogenated Solvents in Laboratories - Waste Management. Available at: [Link][5]

  • IndiaMART . 3 Bromo 6 Phenylpyridazine Technical Grade Specifications. Available at: [Link][3][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-phenylpyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-phenylpyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.